molecular formula C10H10O4 B1266233 2-(Acetyloxy)-3-methylbenzoic acid CAS No. 4386-39-4

2-(Acetyloxy)-3-methylbenzoic acid

Cat. No.: B1266233
CAS No.: 4386-39-4
M. Wt: 194.18 g/mol
InChI Key: XRBMKGUDDJPAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRESOPYRINE is a carboxylic ester, a member of benzoic acids and a member of salicylates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBMKGUDDJPAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195964
Record name 2-Acetoxy-m-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4386-39-4
Record name 2-(Acetyloxy)-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4386-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cresopirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4386-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetoxy-m-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxy-m-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRESOPIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G83E641HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin), is a compound of significant interest in pharmacology and medicinal chemistry. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing parallels with its parent compound, aspirin. The document details the signaling pathways involved, presents quantitative data for analogous compounds, and provides detailed experimental protocols for the evaluation of its anti-inflammatory and COX-inhibitory activities.

Introduction

This compound belongs to the salicylate class of drugs. The addition of a methyl group to the benzene ring of acetylsalicylic acid may influence its pharmacokinetic profile and biological activity. Like other NSAIDs, its primary therapeutic effects—anti-inflammatory, analgesic, and antipyretic—are mediated through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are involved in a wide array of physiological processes, including the inflammatory response.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostaglandins and thromboxanes.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. It is presumed that, similar to aspirin, this compound acts as an acetylating agent, covalently and irreversibly modifying a serine residue in the active site of the COX enzymes. This irreversible inhibition is a key feature that distinguishes aspirin and its analogs from many other NSAIDs that are reversible inhibitors.

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by this compound interrupts the conversion of arachidonic acid into prostaglandins, as depicted in the following signaling pathway.

COX_Inhibition_Pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Drug This compound Drug->COX_Enzymes Inhibition

Figure 1: Inhibition of the COX pathway by this compound.

Data Presentation: Cyclooxygenase Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Aspirin1.6 - 4.45[1]5.34 - 15.9[1]>1
Ibuprofen13[2]370[2]28.5
Diclofenac0.5[3]0.5[3]1
Celecoxib75[3]1.77[3]0.024

Note: IC50 values can vary depending on the specific assay conditions.

Other Potential Mechanisms of Action

Beyond direct COX inhibition, salicylic acid and its derivatives have been shown to exert anti-inflammatory effects through other mechanisms, which may also be relevant for this compound.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including pro-inflammatory cytokines and COX-2.[4] Salicylates have been shown to inhibit the activation of NF-κB.[1][5] This inhibition can occur through multiple mechanisms, including the inhibition of IκB kinase (IKK), which is necessary for NF-κB activation.[1]

Transcriptional Regulation of COX-2

Salicylates can also suppress the induction of COX-2 at the transcriptional level.[6][7] This means that in addition to inhibiting the activity of the existing COX-2 enzyme, they can also reduce the amount of new enzyme being produced in response to inflammatory stimuli. This effect is thought to be mediated, in part, through the inhibition of transcription factors such as CCAAT/enhancer-binding protein beta (C/EBPβ).[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory and COX-inhibitory activity of compounds like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (co-factor)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) standard

  • PGE2 immunoassay kit or LC-MS/MS system for quantification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced using a competitive immunoassay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

COX_Inhibition_Assay_Workflow In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare COX Enzyme Solution Mix_Enzyme_Inhibitor Mix Enzyme and Test Compound Prep_Enzyme->Mix_Enzyme_Inhibitor Prep_Inhibitor Prepare Test Compound Dilutions Prep_Inhibitor->Mix_Enzyme_Inhibitor Prep_Substrate Prepare Arachidonic Acid Solution Pre_Incubate Pre-incubate Mix_Enzyme_Inhibitor->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE2 (ELISA or LC-MS/MS) Stop_Reaction->Quantify_PGE2 Calculate_Inhibition Calculate % Inhibition Quantify_PGE2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for an in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rodents

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a test compound.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin or Aspirin)

  • Plethysmometer for measuring paw volume

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and one or more groups for the test compound at different doses.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Assay_Workflow Carrageenan-Induced Paw Edema Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping Animal Grouping Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Administer Test Compound/Control Fasting->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at Time Intervals Carrageenan_Injection->Measure_Paw_Volume Calculate_Edema Calculate Paw Edema Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is expected to be similar to that of aspirin.[9][10] After oral administration, it is likely rapidly absorbed and hydrolyzed to its active metabolite, 3-methylsalicylic acid, in the gastrointestinal tract, blood, and liver.[10] The presence of the methyl group may influence the rate of absorption and metabolism compared to aspirin. Salicylic acid and its analogs are primarily eliminated by the kidneys after hepatic metabolism.[9]

Conclusion

This compound is a derivative of acetylsalicylic acid and is presumed to share its primary mechanism of action: the irreversible inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Additionally, it may exert anti-inflammatory effects through the modulation of NF-κB signaling and the transcriptional regulation of COX-2. Further research is required to fully elucidate the specific pharmacological profile of this compound, including its precise COX-1/COX-2 selectivity and its in vivo efficacy and safety. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and other novel anti-inflammatory compounds.

References

An In-depth Technical Guide on the Biological Activity of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known biological activity of 2-(Acetyloxy)-3-methylbenzoic acid. The primary focus of this document is its role as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), an enzyme implicated in various physiological and pathological processes, including steroid metabolism and certain cancers. This guide includes quantitative data on its inhibitory activity, a detailed experimental protocol for the assay used to determine this activity, and visualizations of the experimental workflow and the relevant biological pathway. Due to the limited publicly available data on other biological targets, this guide will center on the HSD17B4 inhibitory function of this compound.

Introduction

This compound, a derivative of salicylic acid, has been identified as a modulator of biological systems. Its structural similarity to aspirin suggests potential anti-inflammatory properties; however, the most definitive data to date points towards its interaction with hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4). HSD17B4 is a multifunctional enzyme involved in the metabolism of steroids and fatty acids.[1] Its role in converting estradiol to the less active estrone, and its involvement in fatty acid β-oxidation, makes it a target of interest for various therapeutic areas, including oncology.[2] This guide will synthesize the available information on the biological activity of this compound, with a particular emphasis on its HSD17B4 inhibitory profile.

Quantitative Data

The primary reported biological activity for this compound is its inhibition of HSD17B4. This was determined through a quantitative high-throughput screening (qHTS) assay. The key quantitative data point is summarized in the table below.

Compound NameTargetAssay TypeActivity Value (µM)PubChem CID
This compoundHydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)qHTS19.9578094

Experimental Protocols

The following is a detailed methodology for the quantitative high-throughput screening (qHTS) assay used to identify and characterize the inhibitory activity of this compound against HSD17B4. This protocol is based on the information available in the PubChem BioAssay database.

Assay Title: qHTS Assay for Inhibitors of Hydroxysteroid (17-beta) Dehydrogenase 4 (HSD17B4)

PubChem BioAssay ID (AID): 504841

3.1. Principle

This assay is a biochemical, fluorescence-based kinetic assay that measures the enzymatic activity of HSD17B4. The enzyme catalyzes the conversion of estradiol to estrone, with the concomitant reduction of NAD+ to NADH. The production of NADH is monitored by the conversion of the non-fluorescent substrate resazurin to the highly fluorescent resorufin by diaphorase. A decrease in the rate of resorufin production in the presence of a test compound indicates potential inhibition of HSD17B4.

3.2. Materials and Reagents

  • Enzyme: Recombinant human HSD17B4

  • Substrates: Estradiol, NAD+

  • Detection Reagents: Diaphorase, Resazurin

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Test Compound: this compound dissolved in DMSO

  • Control Inhibitor: Known HSD17B4 inhibitor (e.g., E2B)

  • Assay Plates: 1536-well, black, solid bottom microplates

3.3. Assay Procedure

  • Compound Dispensing: A volume of 23 nL of the test compound, control inhibitor, or DMSO (vehicle control) is dispensed into the appropriate wells of the 1536-well assay plate using a pintool. This results in a final compound concentration range for dose-response analysis.

  • Enzyme Addition: A solution containing HSD17B4 in assay buffer is dispensed into all wells.

  • Incubation: The plate is incubated at room temperature for 15 minutes to allow for the interaction between the enzyme and the test compounds.

  • Substrate Addition: A solution containing estradiol and NAD+ in assay buffer is added to all wells to initiate the enzymatic reaction.

  • Detection Reagent Addition: Immediately following substrate addition, a solution containing diaphorase and resazurin in assay buffer is added to all wells.

  • Kinetic Reading: The fluorescence intensity (excitation: 530 nm, emission: 590 nm) is measured every 60 seconds for a period of 10-15 minutes using a kinetic plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic read. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a four-parameter Hill equation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dispense_compound Dispense Compound (23 nL) - Test Compound - Control - DMSO start->dispense_compound add_enzyme Add HSD17B4 Enzyme dispense_compound->add_enzyme incubate Incubate (15 min at RT) add_enzyme->incubate add_substrate Add Substrates (Estradiol, NAD+) incubate->add_substrate add_detection Add Detection Reagents (Diaphorase, Resazurin) add_substrate->add_detection kinetic_read Kinetic Fluorescence Reading (Ex: 530 nm, Em: 590 nm) add_detection->kinetic_read data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 kinetic_read->data_analysis end End data_analysis->end steroid_metabolism estradiol Estradiol (E2) (More Active) hsd17b4 HSD17B4 estradiol->hsd17b4 Substrate estrone Estrone (E1) (Less Active) hsd17b4->estrone Product nadh NADH + H+ hsd17b4->nadh nad NAD+ nad->hsd17b4 inhibitor This compound inhibitor->inhibition inhibition->hsd17b4

References

An In-depth Technical Guide to 2-(Acetyloxy)-3-methylbenzoic Acid (CAS 4386-39-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(acetyloxy)-3-methylbenzoic acid (CAS 4386-39-4), a derivative of salicylic acid. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and purification, and outlines methodologies for its analytical characterization using modern spectroscopic techniques. Furthermore, this guide explores the compound's known biological activities, including its role as a potential inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) and its involvement in the non-homologous end joining (NHEJ) DNA repair pathway. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound, also known as 3-methylacetylsalicylic acid or cresopirine, is a carboxylic ester and a member of the salicylate family.[1] Its core properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4386-39-4[2]
Molecular Formula C₁₀H₁₀O₄[3][4]
Molecular Weight 194.18 g/mol [3][4]
IUPAC Name 2-acetyloxy-3-methylbenzoic acid[3][4]
Synonyms 2-Acetoxy-3-methylbenzoic acid, 2-acetoxy-m-toluic acid, Cresopirine, 3-Methylacetylsalicylic acid[3][5][6]
Melting Point 115 °C[2]
Boiling Point 324.5 °C at 760 mmHg[2]
Density 1.245 g/cm³[2][3]
Flash Point 128.2 °C[2]
InChI Key XRBMKGUDDJPAMH-UHFFFAOYSA-N[2][3]
Canonical SMILES CC1=CC=CC(=C1OC(=O)C)C(=O)O[3]
Purity Typically available at ≥97%[6][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of 3-methylsalicylic acid using acetic anhydride with an acid catalyst. This reaction is analogous to the industrial synthesis of aspirin.

Materials:

  • 3-Methylsalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a clean, dry round-bottom flask, place 10.0 g of 3-methylsalicylic acid.

  • Carefully add 20 mL of acetic anhydride to the flask.

  • Slowly, and with constant swirling, add 10-15 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture to act as a catalyst.

  • Assemble a reflux apparatus and heat the mixture in a water bath or with a heating mantle to 85-90°C for 15-30 minutes, stirring continuously.[8]

  • After the reaction period, allow the flask to cool to room temperature.

  • To hydrolyze the excess acetic anhydride, cautiously add 100 mL of cold deionized water to the reaction mixture in a fume hood.

  • Cool the mixture in an ice bath to induce the crystallization of the product.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual acetic acid or catalyst.[9]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crystals.

  • Once dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.[10]

  • Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a drying oven at a low temperature.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

General Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[2]

Expected Chemical Shifts (based on analogous structures):

  • ¹H NMR:

    • A singlet for the methyl protons of the acetyl group (~2.2 ppm).

    • A singlet for the methyl protons on the benzene ring (~2.4 ppm).

    • Multiplets for the aromatic protons (~7.0-8.0 ppm).

    • A broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon of the acetyl group (~21 ppm).

    • A signal for the methyl carbon on the benzene ring (~16 ppm).

    • Signals for the aromatic carbons (~120-150 ppm).

    • A signal for the ester carbonyl carbon (~169 ppm).

    • A signal for the carboxylic acid carbonyl carbon (~172 ppm).

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

General Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded from a thin film of the compound.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

  • A broad O-H stretching band for the carboxylic acid from ~3300 to 2500 cm⁻¹.[11]

  • C-H stretching bands for the aromatic and methyl groups around 3000 cm⁻¹.

  • A sharp C=O stretching band for the ester carbonyl at ~1760 cm⁻¹.[11]

  • A C=O stretching band for the carboxylic acid carbonyl around 1700-1680 cm⁻¹.[11]

  • C-O stretching bands for the ester and carboxylic acid groups between 1320 and 1210 cm⁻¹.[11]

  • C=C stretching bands for the aromatic ring around 1600-1450 cm⁻¹.

2.3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

General Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use electron ionization (EI) to generate charged fragments.

  • Data Acquisition: Record the mass spectrum.

Expected Fragmentation Pattern:

  • Molecular Ion Peak [M]⁺: An ion peak at m/z = 194, corresponding to the molecular weight of the compound.

  • Major Fragment Ions:

    • An ion at m/z = 152, corresponding to the loss of the acetyl group (CH₂=C=O, 42 Da).

    • An ion at m/z = 135, corresponding to the loss of the carboxyl group (COOH, 45 Da) from the de-acetylated ion.

    • An ion at m/z = 107, corresponding to the further loss of carbon monoxide (CO, 28 Da).

Biological Activity and Signaling Pathways

Inhibition of Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)

This compound has been identified as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) in a quantitative high-throughput screening (qHTS) assay, with a reported activity value of 19.95 μM.[7] HSD17B4 is a peroxisomal enzyme involved in the metabolism of fatty acids and steroids, including the inactivation of estradiol and androgens.[12][13] Overexpression of HSD17B4 has been linked to certain cancers, making it a potential therapeutic target.[13][14]

Experimental Workflow: qHTS Assay for HSD17B4 Inhibitors

A generalized workflow for a quantitative high-throughput screening assay to identify inhibitors of HSD17B4 is depicted below.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Library Compound Library (including test compound) Dispensing Dispense Reagents into Microplate Compound_Library->Dispensing HSD17B4_Enzyme Purified HSD17B4 Enzyme HSD17B4_Enzyme->Dispensing Substrate_Cofactor Substrate (e.g., Estradiol) & Cofactor (NAD+) Substrate_Cofactor->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Measure Product Formation (e.g., NADH fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: Workflow for a qHTS assay to identify HSD17B4 inhibitors.

Inhibition of Non-Homologous End Joining (NHEJ) Pathway

The compound has also been identified in a screening for inhibitors of the non-homologous end joining (NHEJ) DNA repair pathway. The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. Inhibition of this pathway can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.

Signaling Pathway: Classical Non-Homologous End Joining (NHEJ)

The classical NHEJ pathway involves the sequential recruitment and action of several key proteins to repair a DNA double-strand break.

NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 binds to ends DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits XRCC4_LigIV XRCC4-Ligase IV Complex Ku70_80->XRCC4_LigIV recruits Artemis Artemis DNA_PKcs->Artemis PNKP PNKP DNA_PKcs->PNKP recruits Polymerases Polymerases λ/μ DNA_PKcs->Polymerases recruits Artemis->DSB processes ends PNKP->DSB processes ends Polymerases->DSB fills gaps XLF XLF XRCC4_LigIV->XLF Repaired_DNA Repaired DNA XRCC4_LigIV->Repaired_DNA ligates ends XLF->XRCC4_LigIV

Caption: The classical non-homologous end joining (NHEJ) pathway.

Experimental Workflow: Screening for NHEJ Inhibitors

A typical workflow for screening small molecule inhibitors of the NHEJ pathway is outlined below.

NHEJ_Inhibitor_Screening cluster_setup 1. Assay Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis Cell_Line Reporter Cell Line (e.g., with NHEJ-dependent reporter gene) Cell_Plating Plate Cells in Microplates Cell_Line->Cell_Plating Compound_Library Small Molecule Library Compound_Addition Add Compounds Compound_Library->Compound_Addition Cell_Plating->Compound_Addition DSB_Induction Induce DNA Double-Strand Breaks (e.g., using a nuclease like Cas9 or irradiation) Compound_Addition->DSB_Induction Incubation Incubate for Repair DSB_Induction->Incubation Reporter_Assay Measure Reporter Gene Activity (e.g., fluorescence or luminescence) Incubation->Reporter_Assay Hit_Identification Identify 'Hits' (compounds that reduce reporter activity) Reporter_Assay->Hit_Identification

Caption: Workflow for screening inhibitors of the NHEJ pathway.

Conclusion

This compound is a readily synthesizable derivative of salicylic acid with interesting biological activities. The experimental protocols provided in this guide offer a foundation for its preparation and characterization in a laboratory setting. Its potential to inhibit HSD17B4 and the NHEJ pathway suggests that this compound and its analogs may be valuable tools for further research in cancer biology and drug discovery. The provided diagrams of the associated signaling pathways and experimental workflows serve as a visual aid for understanding its biological context and for designing further studies.

References

The Structure-Activity Relationship of 2-(Acetyloxy)-3-methylbenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(Acetyloxy)-3-methylbenzoic acid, a molecule of interest in drug discovery. The primary known biological activity of this compound is the inhibition of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), an enzyme implicated in fatty acid and steroid metabolism and various pathologies, including certain cancers. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways to facilitate further research and development of novel therapeutics targeting HSD17B4.

Introduction

This compound, a derivative of salicylic acid, belongs to a class of compounds that has been extensively studied for its therapeutic properties. Its structural similarity to aspirin (2-(acetyloxy)benzoic acid) suggests potential anti-inflammatory and analgesic activities. However, the introduction of a methyl group at the 3-position of the benzoic acid ring can significantly alter its physicochemical properties, pharmacokinetic profile, and biological targets. The primary identified target for this compound is hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), a multifunctional enzyme involved in the peroxisomal β-oxidation of fatty acids and the metabolism of steroids.[1][2][3]

This guide will delve into the known biological activity of this compound, explore its structure-activity relationship based on available data and established principles for related compounds, and provide detailed experimental methodologies for its synthesis and biological evaluation.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms 3-Methylaspirin
CAS Number 4386-39-4
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White solid (presumed)
Solubility Soluble in DMSO (11.65 mg/mL, 60 mM)

Structure-Activity Relationship (SAR)

The SAR of this compound is centered on its inhibitory activity against HSD17B4.

Quantitative Data

Currently, there is limited publicly available quantitative SAR data for a series of analogs of this compound targeting HSD17B4. The primary data point identified is for the parent compound itself, as detailed in Table 2.

CompoundTargetActivity (IC₅₀)
This compoundHydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)19.95 µM

This data is based on a quantitative high-throughput screening (qHTS) assay.

Inferred SAR and Key Structural Features

In the absence of a comprehensive dataset for analogs, the following SAR can be inferred based on the known activity and general principles of medicinal chemistry for related benzoic acid derivatives:

  • Carboxylic Acid Group: The carboxylate is likely crucial for binding to the active site of HSD17B4, potentially forming ionic interactions or hydrogen bonds with key amino acid residues.

  • Acetyl Group: The acetyloxy group at the 2-position is a key feature of aspirin and its derivatives. It may contribute to the binding affinity and could potentially act as an acetylating agent for the enzyme, although this mechanism has not been confirmed for HSD17B4.

  • 3-Methyl Group: The presence and position of the methyl group on the phenyl ring are critical for activity. The 3-position substitution may provide a favorable steric interaction within the enzyme's binding pocket or influence the electronic properties of the aromatic ring to enhance binding. It is plausible that shifting the methyl group to other positions (e.g., 4, 5, or 6) would significantly alter the inhibitory potency against HSD17B4.

Signaling Pathways

HSD17B4 is a multifunctional enzyme with roles in both fatty acid and steroid metabolism. Its dysregulation has been linked to several diseases, including cancer.[1][4] The enzyme is involved in the peroxisomal beta-oxidation of very long-chain fatty acids and the conversion of estradiol to estrone.[5][6] Inhibition of HSD17B4 can therefore impact cellular energy homeostasis and steroid hormone signaling.

HSD17B4_Pathway cluster_peroxisome Peroxisome cluster_steroid Steroid Metabolism VLCFA Very Long-Chain Fatty Acids AcylCoA Acyl-CoA VLCFA->AcylCoA Acyl-CoA Synthetase EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA HSD17B4 (Hydratase domain) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HSD17B4 (Dehydrogenase domain) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase HSD17B4 HSD17B4 (D-bifunctional protein) Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone Oxidation HSD17B4_steroid HSD17B4 Inhibitor This compound Inhibitor->HSD17B4 Inhibition Inhibitor->HSD17B4_steroid Inhibition Synthesis_Workflow start Start reactants Mix 3-Methylsalicylic Acid, Acetic Anhydride, and Catalyst start->reactants heat Heat Mixture (50-60°C) reactants->heat cool_rt Cool to Room Temperature heat->cool_rt hydrolyze Add Cold Water to Hydrolize Excess Anhydride cool_rt->hydrolyze crystallize Cool in Ice Bath to Induce Crystallization hydrolyze->crystallize filter Collect Crude Product by Vacuum Filtration crystallize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end HSD17B4_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Dispense Compounds and Enzyme into Assay Plate prep_compounds->plate_setup pre_incubate Pre-incubate at Room Temperature plate_setup->pre_incubate initiate_reaction Add Substrate (Estradiol) and Cofactor (NAD+) pre_incubate->initiate_reaction incubate_37 Incubate at 37°C initiate_reaction->incubate_37 add_detection Add NADH Detection Reagent incubate_37->add_detection incubate_rt_dark Incubate at Room Temperature (Dark) add_detection->incubate_rt_dark measure_luminescence Measure Luminescence incubate_rt_dark->measure_luminescence analyze_data Analyze Data and Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

References

2-(Acetyloxy)-3-methylbenzoic Acid: A Potential Inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), also known as D-bifunctional protein, is a crucial enzyme in peroxisomal β-oxidation of fatty acids and the metabolism of steroids. Its dual functionality, encompassing both hydratase and dehydrogenase activities, positions it as a key player in cellular metabolism. Dysregulation of HSD17B4 has been implicated in a variety of pathological conditions, including metabolic disorders and various cancers such as prostate and liver cancer. This has led to a growing interest in HSD17B4 as a potential therapeutic target. This technical guide focuses on 2-(acetyloxy)-3-methylbenzoic acid, a small molecule identified as a potential inhibitor of HSD17B4, providing a comprehensive overview of its inhibitory activity, the relevant biological pathways, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory potential of this compound against HSD17B4 has been quantified through high-throughput screening. The key data point is summarized in the table below.

Compound NameTarget EnzymeAssay TypeActivity Value (IC50)Source
This compoundHSD17B4qHTS Assay19.95 µM--INVALID-LINK--

HSD17B4 Signaling Pathways

HSD17B4 is integrated into several critical signaling pathways, particularly in the context of cancer progression. Its role in steroid metabolism and fatty acid oxidation allows it to influence cell proliferation, survival, and inflammatory responses.

HSD17B4 in NF-κB Signaling

In hepatocellular carcinoma (HCC), HSD17B4 expression is upregulated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Pro-inflammatory cytokines, such as TNF-α, can activate IKK, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB complex (p50/p65) to translocate to the nucleus and induce the transcription of target genes, including HSD17B4. Increased HSD17B4 expression, in turn, promotes cancer cell proliferation.[1]

G cluster_0 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation HSD17B4 Gene HSD17B4 Gene NF-κB (p50/p65)->HSD17B4 Gene Transcription HSD17B4 Protein HSD17B4 Protein HSD17B4 Gene->HSD17B4 Protein Translation Cell Proliferation Cell Proliferation HSD17B4 Protein->Cell Proliferation Promotes G cluster_0 Nucleus HSD17B4 HSD17B4 Upstream Kinases Upstream Kinases HSD17B4->Upstream Kinases Activates STAT3 STAT3 Upstream Kinases->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocation Target Genes Target Genes p-STAT3->Target Genes Transcription Cell Proliferation & Survival Cell Proliferation & Survival Target Genes->Cell Proliferation & Survival Promotes G cluster_0 Nucleus Testosterone/DHT Testosterone/DHT HSD17B4 (Isoform 2) HSD17B4 (Isoform 2) Testosterone/DHT->HSD17B4 (Isoform 2) Metabolized by Androgen Receptor (AR) Androgen Receptor (AR) Testosterone/DHT->Androgen Receptor (AR) Binds and Activates Inactive Androgens Inactive Androgens HSD17B4 (Isoform 2)->Inactive Androgens HSD17B4 (Isoform 2)->Androgen Receptor (AR) Inhibition of signaling Nucleus Nucleus Androgen Receptor (AR)->Nucleus Translocation Target Gene Expression Target Gene Expression Androgen Receptor (AR)->Target Gene Expression Dimerization & Transcription CRPC Progression CRPC Progression Target Gene Expression->CRPC Progression Drives G A Compound Library Dilution (1536-well plates) B Dispense HSD17B4 Enzyme & Substrate Solution A->B C Incubate at 37°C B->C D Add NADH Detection Reagent C->D E Measure Luminescence/ Fluorescence D->E F Data Analysis (IC50 Determination) E->F

References

An In-depth Technical Guide on the Therapeutic Targets of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-3-methylbenzoic acid, also known as 3-methylaspirin, is a derivative of the ubiquitously known non-steroidal anti-inflammatory drug (NSAID), aspirin. As a structural analog of acetylsalicylic acid, its therapeutic actions are presumed to be largely influenced by the mechanisms established for its parent compound and other salicylates. This technical guide provides a comprehensive overview of the identified and inferred therapeutic targets of this compound, with a focus on its potential interactions with key biological pathways implicated in inflammation and disease. The structural modification, a methyl group at the 3-position of the benzoic acid ring, may influence its potency, selectivity, and pharmacokinetic profile.

Identified and Inferred Therapeutic Targets

The therapeutic potential of this compound can be understood by examining its effects on several key enzymes and signaling pathways. While direct experimental data for this specific molecule is limited, strong inferences can be drawn from the extensive research on aspirin and other salicylates.

Primary Inferred Target: Cyclooxygenase (COX) Enzymes

The primary mechanism of action for aspirin and related NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2: An inducible enzyme that is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[3]

Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue within the active site of the enzymes, thereby blocking the binding of the substrate, arachidonic acid.[1][4] It is highly probable that this compound shares this mechanism. The presence of the methyl group on the phenyl ring could alter its binding affinity and selectivity towards the COX isoforms.[2][5]

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Thromboxanes (TXA2)->Gastric Protection, Platelet Aggregation This compound This compound This compound->COX-1 / COX-2 Inhibits

Figure 1: Prostaglandin Synthesis Pathway and COX Inhibition.
Secondary Inferred Target: IκB Kinase (IKK) and the NF-κB Pathway

Emerging evidence indicates that the anti-inflammatory effects of salicylates extend beyond COX inhibition. Both aspirin and sodium salicylate have been shown to inhibit the activity of IκB kinase-beta (IKKβ).[6][7] This enzyme is a central component of the canonical NF-κB signaling pathway, a critical regulator of the inflammatory response.[8]

In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IKK complex, which includes IKKβ, phosphorylates IκB.[9] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] By inhibiting IKKβ, this compound could potentially suppress the inflammatory response through an NF-κB-dependent mechanism.[6][10]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha / IL-1 TNF-alpha / IL-1 Receptor Receptor TNF-alpha / IL-1->Receptor IKK Complex (IKK-beta) IKK Complex (IKK-beta) Receptor->IKK Complex (IKK-beta) IκB-NF-κB Complex IκB NF-κB IKK Complex (IKK-beta)->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub-Proteasome Ub-Proteasome IκB-NF-κB Complex->Ub-Proteasome Degradation of IκB Ub-Proteasome->NF-κB Releases This compound This compound This compound->IKK Complex (IKK-beta) Inhibits DNA DNA NF-κB_nuc->DNA Gene Transcription Gene Transcription DNA->Gene Transcription

Figure 2: Canonical NF-κB Signaling Pathway and IKKβ Inhibition.
Screen-Identified Target: Hydroxysteroid (17-beta) Dehydrogenase 4 (HSD17B4)

A quantitative high-throughput screen (qHTS) has identified this compound as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4). This enzyme, also known as D-bifunctional protein, is involved in peroxisomal beta-oxidation of fatty acids and the metabolism of steroids, such as the conversion of estradiol to estrone.[11][12][13] Overexpression of HSD17B4 has been observed in certain cancers, suggesting it may be a potential therapeutic target.[14][15]

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its identified target.

TargetAssay TypeParameterValueReference
Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)qHTS AssayIC5019.95 µM(PubChem AID 488945)

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of therapeutic targets. Below are representative protocols for assessing the activity of this compound against its putative targets.

Protocol 1: Fluorometric Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for determining the in vitro inhibition of COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Cofactor solution

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • This compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes and substrate as required. Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Setup: To each well of the microplate, add the following in order:

    • 80 µL of Reaction Mix (containing Assay Buffer, Cofactor, and Fluorometric Probe).

    • 10 µL of the diluted test compound or solvent control.

    • 10 µL of the diluted COX-1 or COX-2 enzyme.

  • Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Data Acquisition: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate (slope) of the reaction in the linear portion of the curve. Calculate the percent inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting percent inhibition versus compound concentration.[16][17]

Protocol 2: IKKβ Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent assay to measure the kinase activity of IKKβ and its inhibition.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound and control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitor in Kinase Assay Buffer.

  • Kinase Reaction: In the wells of the microplate, combine:

    • Kinase Assay Buffer

    • Test compound or solvent control

    • IKKtide substrate and ATP mix

    • Diluted IKKβ enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[18][19]

Target Validation Workflow for HSD17B4

The identification of HSD17B4 as a target from a high-throughput screen necessitates a structured validation process to confirm this interaction and elucidate its biological consequences.

Target_Validation_Workflow qHTS Hit qHTS Hit Hit Confirmation Hit Confirmation & Orthogonal Assays qHTS Hit->Hit Confirmation Direct Binding Assay Direct Binding Assays (e.g., SPR, ITC) Hit Confirmation->Direct Binding Assay Cellular Target Engagement Cellular Target Engagement (e.g., CETSA) Direct Binding Assay->Cellular Target Engagement Downstream Pathway Analysis Downstream Pathway Analysis (e.g., Metabolomics) Cellular Target Engagement->Downstream Pathway Analysis Cellular Phenotype Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) Downstream Pathway Analysis->Cellular Phenotype In Vivo Model In Vivo Model Validation Cellular Phenotype->In Vivo Model

Figure 3: Conceptual Workflow for HTS Hit Validation.

Conclusion

This compound is an aspirin derivative with a pharmacological profile that is likely to encompass the inhibition of multiple therapeutic targets. Based on its structural similarity to aspirin, its primary targets are inferred to be the COX-1 and COX-2 enzymes , with a consequent reduction in prostaglandin synthesis. Furthermore, it is likely to modulate the NF-κB signaling pathway through the inhibition of IKKβ . A high-throughput screening study has also identified HSD17B4 as a direct target. The interplay between these different targets may result in a unique therapeutic profile. Further research, employing the experimental methodologies outlined in this guide, is necessary to fully characterize the potency and selectivity of this compound and to validate its therapeutic potential.

References

A Comparative Analysis of Cyclooxygenase Inhibition by 2-(Acetyloxy)-3-methylbenzoic Acid and Aspirin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Cyclooxygenase Landscape

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[1][2] The prostaglandins produced by COX-2 are key contributors to the cardinal signs of inflammation: pain, fever, and swelling.[1]

Aspirin (2-(acetyloxy)benzoic acid) is a cornerstone non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the irreversible inhibition of both COX-1 and COX-2.[3][4] It achieves this by acetylating a serine residue within the active site of the enzymes, thereby blocking the entry of the substrate, arachidonic acid.[3][4] 2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of aspirin, is of interest for its potential to exhibit a modified COX inhibition profile due to the presence of a methyl group at the 3-position of the benzoic acid ring. Understanding the impact of this structural modification on COX-1 and COX-2 inhibition is crucial for the development of novel NSAIDs with improved efficacy and safety profiles.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both aspirin and, presumably, this compound is the inhibition of the cyclooxygenase enzymes. This inhibition disrupts the prostaglandin biosynthesis pathway, which is a critical signaling cascade in the inflammatory response.

Prostaglandin Biosynthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 serves as a common precursor for the synthesis of various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases. These molecules then act on their respective G-protein coupled receptors to elicit a range of physiological and pathological effects.

Prostaglandin_Biosynthesis_Pathway Prostaglandin Biosynthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane_A2 Thromboxane A2 (TXA2) PGH2->Thromboxane_A2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation

Caption: Prostaglandin Biosynthesis Pathway.

Mechanism of Aspirin Inhibition

Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue (Ser-530 in COX-1 and Ser-516 in COX-2) in the enzyme's active site. This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid.

Aspirin_Inhibition_Mechanism Aspirin's Mechanism of COX Inhibition Aspirin Aspirin (2-(acetyloxy)benzoic acid) COX_Enzyme COX Enzyme (Active Site with Serine) Aspirin->COX_Enzyme Acetylation of Serine Acetylated_COX Acetylated COX Enzyme (Inactive) COX_Enzyme->Acetylated_COX Prostaglandins Prostaglandin Synthesis (Blocked) Acetylated_COX->Prostaglandins Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Binds to active site Arachidonic_Acid->Acetylated_COX Binding Blocked Fluorometric_COX_Assay_Workflow Fluorometric COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents and Test Compound Dilutions Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate (Buffer, Heme, Probe, Enzyme, Inhibitor) Prepare_Reagents->Setup_Reaction Incubate Incubate at RT for 15 min Setup_Reaction->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates, % Inhibition, and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Discovering Novel Biological Targets for 2-(Acetyloxy)-3-methylbenzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the identification and validation of novel biological targets for the aspirin analog, 2-(Acetyloxy)-3-methylbenzoic acid. By integrating hypothesis-driven validation of putative targets with unbiased, discovery-oriented screening methodologies, this document provides a roadmap for elucidating the compound's mechanism of action and expanding its therapeutic potential.

Introduction to this compound

This compound is a structural analog of aspirin, suggesting a likely mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. However, its unique chemical structure may confer additional, undiscovered biological activities. Preliminary high-throughput screening data has implicated hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) as a potential target. Furthermore, derivatives of its precursor, 3-methylsalicylic acid, have been shown to modulate the CREB-CBP signaling pathway, a critical regulator of gene transcription involved in cancer. This guide details the experimental workflows to validate these initial hypotheses and to uncover entirely novel molecular targets.

Hypothesis-Driven Target Validation

This section focuses on experimentally validating the presumed and potential targets of this compound.

Cyclooxygenase (COX) Inhibition

Given its structural similarity to aspirin, the primary presumed targets are COX-1 and COX-2. Validating this activity is a critical baseline.

Experimental Protocol: COX Inhibitor Screening Assay

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit

    • This compound

    • Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or control inhibitor to the wells and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate to allow for prostaglandin synthesis.

    • Stop the reaction and measure the absorbance using a plate reader to quantify the amount of prostaglandin produced.

    • Calculate the half-maximal inhibitory concentration (IC50) for each enzyme.

Hydroxysteroid (17-beta) Dehydrogenase 4 (HSD17B4) Inhibition

A quantitative high-throughput screen has identified HSD17B4 as a potential target. HSD17B4 is overexpressed in some cancers, and its knockdown inhibits cell proliferation, making it a plausible therapeutic target.[1]

Experimental Protocol: HSD17B4 Enzymatic Assay

  • Objective: To validate the direct inhibition of HSD17B4 by this compound.

  • Materials:

    • Recombinant human HSD17B4 enzyme

    • Substrate (e.g., estradiol) and cofactor (NADP+)

    • This compound

    • Control inhibitor (if available)

    • Spectrophotometer or fluorometer

  • Procedure:

    • Prepare a range of concentrations of the test compound.

    • In a suitable assay buffer, combine the HSD17B4 enzyme and the test compound.

    • Pre-incubate the enzyme-compound mixture.

    • Initiate the reaction by adding the substrate and cofactor.

    • Monitor the change in absorbance or fluorescence resulting from the conversion of NADP+ to NADPH over time.

    • Determine the IC50 value of this compound for HSD17B4.

Modulation of the CREB-CBP Signaling Pathway

Derivatives of the precursor molecule, 3-methylsalicylic acid, are known to inhibit the interaction between CREB and its coactivator CBP.[2][3] This pathway is a key regulator of cellular processes and a target in oncology.[4][5][6]

Experimental Protocol: CREB-CBP Interaction Assay (e.g., AlphaScreen)

  • Objective: To determine if this compound disrupts the CREB-CBP protein-protein interaction.

  • Materials:

    • Recombinant CREB and CBP proteins (or relevant binding domains)

    • AlphaScreen assay kit (or similar proximity-based assay)

    • This compound

    • Control inhibitor

    • Microplate reader capable of AlphaScreen detection

  • Procedure:

    • Biotinylate one protein partner (e.g., CREB) and tag the other with a glutathione S-transferase (GST) tag (e.g., CBP).

    • In a 384-well plate, incubate the biotinylated CREB, GST-tagged CBP, and various concentrations of the test compound.

    • Add streptavidin-coated donor beads and anti-GST acceptor beads.

    • Incubate in the dark to allow for bead-protein complex formation.

    • Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates disruption of the protein-protein interaction.

    • Calculate the IC50 value.

Unbiased Discovery of Novel Targets

To identify targets beyond the initial hypotheses, unbiased screening methods are essential. These approaches survey the broader proteome for interactions with the compound of interest.

Chemical Proteomics

Chemical proteomics utilizes affinity-based methods to isolate protein targets from complex biological samples.[7][8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Objective: To identify proteins that directly bind to this compound.

  • Methodology:

    • Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin) that does not disrupt its biological activity.

    • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., streptavidin-coated agarose beads).

    • Affinity Pull-down: Incubate the immobilized probe with cell or tissue lysate to allow for target binding.

    • Washing: Perform stringent washing steps to remove non-specific binders.

    • Elution: Elute the bound proteins from the beads.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Compare the identified proteins with those from a control experiment using beads without the probe to identify specific binders.

Thermal Proteome Profiling (TPP)

TPP is a powerful technique to identify direct targets of small molecules in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with TPP

  • Objective: To identify protein targets of this compound in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

    • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., tryptic digestion and isobaric labeling).

    • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the relative abundance of thousands of proteins at each temperature.

    • Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound, indicating a direct binding interaction.

Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired biological effect without a priori knowledge of the target.[10][11][12] Subsequent target deconvolution is then required.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Objective: To identify cellular phenotypes modulated by this compound.

  • Methodology:

    • Assay Development: Choose a cell line relevant to a potential therapeutic area (e.g., a cancer cell line for oncology). Develop a multi-parametric high-content imaging assay that measures various cellular features (e.g., cell morphology, viability, proliferation, organelle health, and activation of specific signaling pathways using fluorescent reporters).

    • Screening: Treat the cells with this compound across a range of concentrations.

    • Image Acquisition: Acquire images using an automated high-content imaging system.

    • Image Analysis: Analyze the images to extract quantitative data on the measured phenotypic parameters.

    • Hit Identification: Identify significant, dose-dependent changes in cellular phenotypes induced by the compound.

    • Target Deconvolution: For a confirmed phenotypic "hit," employ the chemical proteomics or TPP methods described above to identify the responsible molecular target(s).

Data Presentation

Table 1: Summary of Quantitative Data for Target Validation

Target/PathwayAssay TypeMetricExpected Outcome for Positive Result
COX-1Enzymatic InhibitionIC50 (µM)Low micromolar or nanomolar IC50
COX-2Enzymatic InhibitionIC50 (µM)Low micromolar or nanomolar IC50
HSD17B4Enzymatic InhibitionIC50 (µM)Dose-dependent inhibition with a measurable IC50
CREB-CBP InteractionProximity-based AssayIC50 (µM)Dose-dependent disruption of the interaction

Table 2: Summary of Data from Unbiased Target Discovery Approaches

MethodPrimary OutputKey Data for Target Prioritization
Affinity Chromatography-MSList of interacting proteinsEnrichment score, statistical significance (p-value), known biological function of the protein
Thermal Proteome ProfilingList of proteins with thermal shiftsMagnitude of thermal shift, statistical significance, cellular localization and function of the protein
Phenotypic ScreeningQuantified cellular phenotypesPotency (EC50) of the phenotypic effect, specificity of the phenotype, correlation with known disease biology

Visualizations

experimental_workflow cluster_hypothesis Hypothesis-Driven Approach cluster_unbiased Unbiased Discovery Approach cluster_validation Target Validation & Mechanism of Action COX COX-1/2 Inhibition Biochemical Biochemical Assays COX->Biochemical HSD17B4 HSD17B4 Inhibition HSD17B4->Biochemical CREB_CBP CREB-CBP Interaction CREB_CBP->Biochemical ChemProt Chemical Proteomics ChemProt->Biochemical TPP Thermal Proteome Profiling TPP->Biochemical PhenoScreen Phenotypic Screening PhenoScreen->Biochemical Cellular Cell-based Functional Assays Biochemical->Cellular Structural Structural Biology (e.g., X-ray crystallography) Cellular->Structural Compound This compound Compound->COX Compound->HSD17B4 Compound->CREB_CBP Compound->ChemProt Compound->TPP Compound->PhenoScreen

Caption: Overall workflow for novel target discovery.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / RTK AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB_cyto CREB PKA->CREB_cyto CREB_nuc p-CREB CREB_cyto->CREB_nuc Gene Target Gene Transcription CREB_nuc->Gene binds CBP CBP CBP->Gene co-activates Compound This compound (or its derivatives) Compound->CREB_nuc Inhibits interaction with CBP Compound->CBP

Caption: Potential CREB-CBP signaling pathway inhibition.

References

In Silico Modeling of 2-(Acetyloxy)-3-methylbenzoic acid Binding to Cyclooxygenase-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the in silico analysis of 2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of aspirin, and its binding interaction with Cyclooxygenase-2 (COX-2). Intended for researchers in computational chemistry, pharmacology, and drug development, this document outlines a complete workflow from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. Detailed protocols for key computational experiments are provided, and quantitative data are summarized for clarity. The guide includes visual representations of the pertinent biological pathway and the computational workflow to facilitate a deeper understanding of the methodologies and their context.

Introduction

This compound, also known as 3-Methylaspirin, is a derivative of acetylsalicylic acid (aspirin). Like aspirin, its pharmacological effects are presumed to arise from the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins from arachidonic acid, which are lipid mediators involved in inflammation, pain, and fever.[2][3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated in inflammatory conditions and various cancers, making it a prime therapeutic target.[4][5]

In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful tools in drug discovery for predicting and analyzing the interaction between a small molecule (ligand) and its protein target at an atomic level.[2] These methods can elucidate binding modes, predict binding affinities, and provide insights into the structural basis of inhibition, thereby guiding the development of more potent and selective drug candidates.[6][7] This guide details a systematic in silico approach to investigate the binding of this compound to the active site of human COX-2.

Target Identification and Signaling Pathway

The primary molecular target for aspirin and its analogs is the cyclooxygenase enzyme.[2][6] The in silico analysis will focus on COX-2 due to its significance in inflammatory diseases.

Cyclooxygenase-2 Signaling Pathway

COX-2 is a key enzyme in the arachidonic acid cascade. In response to pro-inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2).[3][8] PGH2 is a precursor that is further metabolized by various synthases into a range of prostaglandins and thromboxanes, which mediate inflammatory responses.[8][9] Inhibition of COX-2 by ligands like this compound blocks this pathway, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 (Pro-inflammatory Stimuli) Ligand 2-(Acetyloxy)-3- methylbenzoic acid Ligand->COX2 Inhibition

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

In Silico Modeling Workflow

A multi-step computational workflow is employed to model the binding of this compound to COX-2. This process includes preparation of the ligand and receptor, molecular docking to predict the binding pose, molecular dynamics simulation to assess complex stability, and binding free energy calculations to estimate affinity.

In_Silico_Workflow cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Post-MD Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Define Binding Site, Run Docking Algorithm) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Download, Cleanup, Protonation) Receptor_Prep->Docking Pose_Analysis Pose & Score Analysis (Select Best Binding Pose) Docking->Pose_Analysis System_Setup System Solvation & Ionization Pose_Analysis->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run (Trajectory Generation) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis BFE_Calc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Production_MD->BFE_Calc

Caption: A comprehensive workflow for in silico protein-ligand binding analysis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the computational experiments outlined in the workflow.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of this compound and human COX-2 for docking.

Protocol: Receptor Preparation

  • Structure Retrieval: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 3LN1 , which is co-crystallized with celecoxib, or 5F19 , which is acetylated by aspirin.[2][6]

  • Initial Cleanup: Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio).

  • Chain Selection: If the biological unit is a dimer, select a single chain (e.g., Chain A) for the simulation.

  • Removal of Non-essential Molecules: Delete all water molecules, co-factors, and the co-crystallized ligand from the structure.

  • Protonation and Repair: Add hydrogen atoms to the protein, assigning appropriate protonation states for residues at a physiological pH of 7.4. Use tools like PROPKA or H++ to predict pKa values. Check for and repair any missing side chains or loops.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., OPLS-3e, AMBER) to relieve any steric clashes.[2]

Protocol: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of this compound (e.g., from PubChem).

  • 3D Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel or a molecular builder.

  • Protonation: Ensure the ligand has the correct protonation state at pH 7.4 (the carboxylic acid will likely be deprotonated).

  • Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., GAFF).

  • Charge Assignment: Assign partial atomic charges to the ligand atoms (e.g., AM1-BCC or RESP charges).

Molecular Docking

Objective: To predict the binding pose and affinity of the ligand within the COX-2 active site.

Protocol: Molecular Docking using AutoDock Vina

  • Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information, using AutoDock Tools.

  • Define the Binding Site: Identify the active site of COX-2. This can be done by using the coordinates of the co-crystallized ligand from the original PDB file.[10] Define a grid box that encompasses this entire binding pocket. For COX-2 (PDB: 5F19), the grid center might be set around x=20.8, y=37.5, z=59.3 with a size of 25x25x25 Å.[11]

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the number of binding modes to generate (e.g., 10).

  • Run Docking Simulation: Execute the docking calculation using the Vina software.

  • Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). Visualize the top-ranked pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues like SER-530, TYR-385, and ARG-120.[12]

Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the ligand-protein complex in a simulated physiological environment.

Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Complex Topology: Combine the coordinates of the best-docked pose of the ligand and the receptor. Generate a system topology using a force field like AMBER or CHARMM. The ligand will require parameterization, which can be done using servers like CGenFF or the antechamber tool.

    • Solvation: Place the complex in a periodic solvent box (e.g., a cubic box with a 1.0 nm buffer distance) and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and achieve a physiological salt concentration of ~0.15 M.

  • Energy Minimization: Perform a steep-descent energy minimization of the entire system to remove bad contacts between the solute and solvent.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Perform a short simulation (e.g., 100-200 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them while maintaining constant temperature (e.g., 300 K).

    • NPT Ensemble (Constant Pressure): Perform a longer simulation (e.g., 500-1000 ps) with position restraints to adjust the system's pressure (e.g., 1 bar) and density.

  • Production MD: Run the final production simulation without position restraints for an extended period (e.g., 50-100 ns) to generate the trajectory for analysis.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of the complex as a more rigorous estimate of binding affinity.

Protocol: MM/PBSA Calculation

  • Trajectory Extraction: From the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames) from a stable portion of the simulation.

  • Component Preparation: For each snapshot, create three separate coordinate files: one for the complex, one for the receptor alone, and one for the ligand alone.

  • Energy Calculation: Use a script like g_mmpbsa (for GROMACS) or the MMPBSA.py script (for AMBER) to calculate the terms of the binding free energy equation for each snapshot.[4][7] The calculation involves:

    • Molecular Mechanics Energy (ΔE_MM): The change in internal, van der Waals, and electrostatic energies in the gas phase.

    • Solvation Free Energy (ΔG_solv): The change in polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (often estimated from the solvent-accessible surface area) solvation energies.

  • Averaging: Average the calculated binding free energies over all snapshots to obtain the final ΔG_bind value and its standard error.

Data Presentation

The following tables present representative quantitative data that could be obtained from the described in silico workflow. The values for this compound are hypothetical, based on published data for aspirin and its analogs.[10][11]

Table 1: Molecular Docking and Binding Free Energy Results

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG_bind, MM/PBSA) (kcal/mol)Key Interacting Residues
This compound -7.8-35.2 ± 3.5SER-530, TYR-385, ARG-120, LEU-352
Aspirin (Reference)-7.1-28.9 ± 4.1SER-530, TYR-385, ARG-120
Celecoxib (Reference)-12.9[2]-79.2 ± 5.2[2]ARG-513, HIS-90, GLN-192, VAL-523

Table 2: Analysis of Intermolecular Interactions from MD Simulation

LigandInteracting ResidueInteraction TypeOccupancy (%)
This compound ARG-120Hydrogen Bond (Carboxylate)95.4
TYR-385Hydrogen Bond (Carbonyl)60.2
SER-530Covalent Linkage (Acetylation)Potential
LEU-352, VAL-523Hydrophobic>80.0

Note: Occupancy refers to the percentage of the simulation time the specified interaction was observed.

Conclusion

This technical guide has detailed a robust in silico workflow for investigating the binding of this compound to its putative target, COX-2. By following the outlined protocols for molecular docking, molecular dynamics simulation, and binding free energy calculations, researchers can generate valuable data on binding affinity, interaction modes, and complex stability. The visualization of the relevant signaling pathway and the computational workflow provides essential context for these experiments. This comprehensive approach enables a deeper understanding of the molecular basis for the compound's activity and can serve as a foundational methodology for the computational screening and design of novel anti-inflammatory agents.

References

physicochemical properties of 2-(Acetyloxy)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(Acetyloxy)-3-methylbenzoic Acid

Introduction

This compound, also known as 3-methylaspirin or cresopyrine, is an aromatic ester acid and a derivative of salicylic acid.[1] Its structure is closely related to acetylsalicylic acid (aspirin), with the addition of a methyl group at the third position of the benzene ring. This structural modification can influence its chemical and biological properties, making it a compound of interest for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its known biological interactions.

Core Physicochemical Properties

The key physicochemical data for this compound (CAS Number: 4386-39-4) are summarized below. These properties are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference(s)
IUPAC Name 2-acetyloxy-3-methylbenzoic acid[1][2]
Synonyms 2-acetoxy-3-methylbenzoic acid, 3-methylacetylsalicylic acid, cresopyrine[1]
CAS Number 4386-39-4[1][2][3][]
Molecular Formula C₁₀H₁₀O₄[1][2][3][]
Molecular Weight 194.18 g/mol [1][2][3][]
Appearance Almost white crystalline powder[5]
Melting Point 115 °C[2]
Boiling Point 324.5 °C at 760 mmHg[2]
Density 1.245 g/cm³[2][][6]
Flash Point 128.2 °C[2]
Solubility Insoluble in water; Soluble in DMSO (11.65 mg/mL), Acetone, and Methanol.[5][6]
pKa (Predicted) 3.69 ± 0.10[5]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Experimental Protocols

Detailed experimental protocols for determining the are outlined below. These represent standard methodologies employed in chemical and pharmaceutical research.

Melting Point Determination

The melting point is a critical indicator of purity. A common method is using a capillary melting point apparatus.

  • Protocol:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Protocol:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed flask.

    • The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values.

  • Protocol:

    • A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if water solubility is low.

    • A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution using a burette.

    • The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate standardized workflows relevant to the characterization of this compound.

G cluster_0 Melting Point Determination Workflow A Sample Preparation (Dry and pack capillary tube) B Instrument Setup (Place in apparatus) A->B C Controlled Heating (Ramp temperature) B->C D Observation (Record onset and clear points) C->D E Data Analysis (Determine melting range) D->E

Caption: Workflow for determining the melting point of a solid compound.

G cluster_1 qHTS Assay Workflow for Enzyme Inhibition A Compound Dispensing (Add this compound to microplate wells) B Enzyme Addition (Add HSD17B4 enzyme) A->B C Substrate Addition & Incubation (Initiate reaction) B->C D Signal Detection (Measure enzyme activity) C->D E Data Analysis (Calculate IC50 value) D->E

Caption: A generalized workflow for a quantitative high-throughput screening (qHTS) assay.

Biological Activity and Signaling

While comprehensive biological data is limited, this compound has been identified as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4).[6] This finding comes from a quantitative high-throughput screening (qHTS) assay, which determined an activity value of 19.95 μM.[6]

HSD17B4 is a multifunctional enzyme involved in fatty acid β-oxidation and steroid metabolism. Its inhibition could have implications for various metabolic pathways. The interaction suggests that this compound may serve as a chemical probe for studying HSD17B4 function or as a starting point for developing more potent and selective inhibitors. As a derivative of aspirin, it is also plausible that it could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, though specific studies on this compound are required for confirmation.[7]

References

An In-depth Technical Guide on the Anti-inflammatory Properties of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin), represents a molecule of significant interest in the exploration of novel anti-inflammatory agents. Its core structure suggests a mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes, pivotal mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the theoretical anti-inflammatory profile of this compound, outlines detailed experimental protocols for its evaluation, and presents a framework for the systematic analysis of its potential therapeutic efficacy. While direct experimental data on this specific compound is limited in publicly available literature, this document serves as a foundational resource for researchers aiming to investigate its pharmacological properties.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the conversion of arachidonic acid to prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes. NSAIDs, like aspirin, exert their anti-inflammatory effects by inhibiting these enzymes. This compound, as a derivative of aspirin, is hypothesized to share this mechanism of action. The addition of a methyl group at the 3-position of the benzoic acid ring may, however, alter its potency, selectivity for COX isoforms (COX-1 and COX-2), and pharmacokinetic profile compared to the parent compound.

Postulated Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism of aspirin and its analogs is the irreversible inhibition of COX enzymes through acetylation of a serine residue within the enzyme's active site. It is postulated that this compound follows a similar pathway.

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway Postulated COX Inhibition Pathway of this compound AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandins (e.g., PGE2) COX->PGs Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Mediates Compound 2-(Acetyloxy)-3- methylbenzoic acid Compound->COX Inhibits (Acetylation)

Caption: Postulated mechanism of action via COX enzyme inhibition.

Quantitative Data on Anti-inflammatory Activity (Hypothetical Framework)

To date, there is a lack of specific quantitative data in the literature for the anti-inflammatory activity of this compound. The following tables are presented as a framework for how such data would be structured and can be populated upon experimental investigation. Data for acetylsalicylic acid (Aspirin) is included for comparative purposes.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
This compoundData not availableData not availableData not available
Acetylsalicylic Acid (Aspirin)166>500>3.0

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
CompoundDose (mg/kg)Inhibition of Edema (%)
This compoundData not availableData not available
Acetylsalicylic Acid (Aspirin)100~45%

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the anti-inflammatory properties of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Assay_Workflow Workflow for In Vitro COX Inhibition Assay start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound dilutions start->prepare_reagents incubation Incubate Enzyme with Test Compound or Vehicle prepare_reagents->incubation add_substrate Add Arachidonic Acid to initiate reaction incubation->add_substrate measure_activity Measure Prostaglandin E2 (PGE2) production via ELISA add_substrate->measure_activity calculate_inhibition Calculate % Inhibition and IC50 values measure_activity->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a reaction buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped by the addition of a quenching agent (e.g., a solution of HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Model

Paw_Edema_Workflow Workflow for In Vivo Paw Edema Model start Start animal_groups Acclimate and group animals (e.g., Wistar rats) start->animal_groups baseline_measurement Measure initial paw volume (Plethysmometer) animal_groups->baseline_measurement administer_compound Administer Test Compound, Vehicle, or Positive Control (e.g., orally) baseline_measurement->administer_compound induce_edema Inject Carrageenan into the sub-plantar region of the paw administer_compound->induce_edema After 1 hour measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_edema calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the paw edema model.

Methodology:

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of this compound.

  • Compound Administration: The test compound, vehicle, or positive control is administered, usually orally, one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This compound presents an intriguing candidate for investigation as a novel anti-inflammatory agent. Its structural similarity to acetylsalicylic acid strongly suggests a mechanism of action involving the inhibition of cyclooxygenase enzymes. The experimental frameworks provided in this guide offer a robust starting point for the systematic evaluation of its in vitro and in vivo anti-inflammatory properties. Future research should focus on conducting these assays to generate quantitative data on its potency and selectivity. Furthermore, studies on its pharmacokinetic profile, potential for gastrointestinal side effects, and exploration of other potential anti-inflammatory mechanisms will be crucial in determining its therapeutic potential. The structure-activity relationship of methyl-substituted aspirin isomers is an area that warrants further detailed investigation to guide the development of more effective and safer anti-inflammatory drugs.

Methodological & Application

Application Note and Protocol: Synthesis of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsalicylic acid is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structure, which includes a carboxylic acid, a hydroxyl group, and a methyl group on an aromatic ring, offers multiple reactive sites for chemical modifications.[1][3] This allows for the creation of a diverse range of molecules, including novel non-steroidal anti-inflammatory drugs (NSAIDs).[4]

This document provides a detailed protocol for the synthesis of 2-(Acetyloxy)-3-methylbenzoic acid, an acetylated derivative of 3-methylsalicylic acid. The synthesis is a straightforward esterification reaction, analogous to the industrial synthesis of acetylsalicylic acid (aspirin).[5] The protocol covers the reaction setup, purification of the product, and expected outcomes.

Reaction Scheme

The synthesis involves the acetylation of the phenolic hydroxyl group of 3-methylsalicylic acid using acetic anhydride with an acid catalyst. The primary byproduct of this reaction is acetic acid.[6][7]

Reaction Scheme

Figure 1: Acetylation of 3-methylsalicylic acid to form this compound.

Physicochemical Properties and Data

A summary of the key properties of the starting material and the final product is provided below for easy reference.

Table 1: Physicochemical Data

Property 3-Methylsalicylic Acid (Starting Material) This compound (Product)
IUPAC Name 2-Hydroxy-3-methylbenzoic acid[8] This compound
Synonyms 2,3-Cresotic acid[8] 2-Acetoxy-3-methylbenzoic acid[9]
CAS Number 83-40-9[8] 4386-39-4[9][10]
Molecular Formula C₈H₈O₃[8] C₁₀H₁₀O₄[9][10]
Molecular Weight 152.15 g/mol [8] 194.18 g/mol [9][11]
Appearance White solid[8] White crystalline powder[12]
Melting Point 165.5 °C[8] 115 °C[9]
Boiling Point Not available 324.5 °C at 760 mmHg[9]

| Density | Not available | 1.245 g/cm³[9] |

Experimental Protocol

This protocol is adapted from established methods for the acetylation of salicylic acid derivatives.[6][13]

Materials and Reagents
  • 3-Methylsalicylic acid (C₈H₈O₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Concentrated sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)

  • Ethanol (C₂H₅OH)

  • Deionized water (H₂O)

  • Ice

Equipment
  • 100 mL round-bottom flask

  • Water bath or heating mantle

  • Magnetic stirrer and stir bar

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Glass stirring rod

Safety Precautions
  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.[12]

  • Concentrated sulfuric acid and phosphoric acid are highly corrosive.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

Procedure
  • Reaction Setup:

    • Place 5.0 g of 3-methylsalicylic acid into a clean, dry 100 mL round-bottom flask.

    • In a fume hood, carefully add 10 mL of acetic anhydride to the flask.

    • While swirling the mixture, slowly add 5-8 drops of concentrated sulfuric acid (or 10-15 drops of 85% phosphoric acid) as a catalyst.[6]

  • Reaction:

    • Heat the flask in a water bath set to 50-60 °C for approximately 30-60 minutes.[6]

    • Swirl the flask occasionally until all the solid 3-methylsalicylic acid has dissolved.

  • Work-up and Isolation:

    • Remove the flask from the heat and allow it to cool to room temperature.

    • To hydrolyze the excess acetic anhydride, cautiously add 50 mL of cold deionized water to the reaction mixture.

    • Cool the mixture in an ice bath to induce the crystallization of the product.[6]

    • Collect the solid white product by vacuum filtration using a Büchner funnel.[14]

    • Wash the crystals with a small amount of ice-cold deionized water to remove residual acid.[6]

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the crystals.

    • Slowly add hot water until the solution becomes slightly cloudy. Reheat gently to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[14][15]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[16]

  • Analysis:

    • Determine the final mass and calculate the percentage yield.

    • Characterize the product by measuring its melting point and comparing it to the literature value (115 °C).[9] Further analysis can be performed using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 2: Reagents for Synthesis

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Role
3-Methylsalicylic Acid C₈H₈O₃ 152.15 5.0 g 32.86 Starting Material
Acetic Anhydride C₄H₆O₃ 102.09 10 mL 105.9 Acetylating Agent

| Sulfuric Acid | H₂SO₄ | 98.08 | 5-8 drops | Catalytic | Catalyst |

Table 3: Expected Results

Parameter Value Notes
Theoretical Yield 6.38 g Based on 5.0 g of 3-methylsalicylic acid.
Typical Actual Yield 85-95% Yields may vary based on reaction conditions and purification efficiency.
Appearance White crystalline solid Consistent with literature descriptions.[12]

| Melting Point | ~115 °C | Compare the experimental value with the literature value to assess purity.[9] |

Troubleshooting

Table 4: Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction. - Increase reaction time or moderately increase the temperature (e.g., to 60-70 °C).[6]- Ensure a molar excess of acetic anhydride is used.[6]
Product is Oily or Fails to Crystallize Presence of impurities. - Scratch the inside of the flask with a glass rod to induce crystallization.[16]- Ensure complete hydrolysis of excess acetic anhydride.
Product has a Low Melting Point Product is impure, possibly containing unreacted starting material. - Recrystallize the product again.[6]- Ensure crystals are washed thoroughly with cold water during filtration.[6]

| Discoloration of Product (Yellow/Brown) | Decomposition or side reactions at high temperatures. | - Avoid excessive heating during the reaction and recrystallization.[6]- Consider performing the reaction at a lower temperature for a longer duration. |

Visualizations

// Nodes Reagents [label="1. Mix Reagents\n(3-Methylsalicylic Acid,\nAcetic Anhydride, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Reaction\n(Heat at 50-60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="3. Quench & Precipitate\n(Add Cold Water, Ice Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter1 [label="4. Isolate Crude Product\n(Vacuum Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purify\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter2 [label="6. Isolate Pure Product\n(Vacuum Filtration & Drying)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="7. Analyze\n(Yield, MP, Spectroscopy)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reagents -> Reaction; Reaction -> Quench; Quench -> Filter1; Filter1 -> Purify [label="Crude Product"]; Purify -> Filter2; Filter2 -> Analyze [label="Pure Product"]; } end_dot Diagram 1: Experimental workflow for the synthesis of this compound.

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX Enzymes\n(COX-1 & COX-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n(Salicylate Derivative)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AA -> COX [arrowhead=normal]; COX -> PGs [arrowhead=normal]; PGs -> Inflammation [arrowhead=normal]; Inhibitor -> COX [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } end_dot Diagram 2: Potential mechanism of action via inhibition of the Cyclooxygenase (COX) pathway.[4]

References

detailed protocol for 2-(Acetyloxy)-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(Acetyloxy)-3-methylbenzoic acid, a derivative of salicylic acid. The synthesis involves the acetylation of 2-hydroxy-3-methylbenzoic acid using acetic anhydride with a catalytic amount of strong acid. This protocol outlines the materials required, a step-by-step experimental procedure, and methods for purification and characterization of the final product. The quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound, also known as 3-methylaspirin, is an analog of the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin. The introduction of a methyl group on the benzene ring can influence its physicochemical properties, pharmacokinetic profile, and biological activity. This application note describes a straightforward and efficient laboratory-scale synthesis of this compound, which is of interest for research in medicinal chemistry and pharmacology. The reaction proceeds via an esterification of the phenolic hydroxyl group of 2-hydroxy-3-methylbenzoic acid.

Materials and Methods

Materials
  • 2-hydroxy-3-methylbenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Ethanol

  • Deionized water

  • Ice

Equipment
  • Round-bottom flask

  • Water bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • Spectroscopic instrumentation (NMR, IR)

Experimental Protocol

The synthesis of this compound is achieved through the acetylation of 2-hydroxy-3-methylbenzoic acid.

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-hydroxy-3-methylbenzoic acid and acetic anhydride.

  • Catalyst Addition: To the stirred mixture, carefully add a few drops of a strong acid catalyst, such as concentrated sulfuric acid or 85% phosphoric acid.

  • Reaction: Heat the mixture in a water bath at a temperature of 50-60°C for approximately 30-60 minutes. Stir the reaction mixture occasionally to ensure all the solid dissolves and the reaction goes to completion.

  • Hydrolysis: After the heating period, allow the flask to cool to room temperature. Slowly and cautiously add cold deionized water to the reaction mixture to hydrolyze any excess acetic anhydride.

  • Crystallization: Cool the mixture in an ice bath to induce the crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

  • Characterization: Determine the yield, melting point, and characterize the final product using spectroscopic methods such as NMR and IR.

Data Presentation

ParameterValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Purity (Typical) >95% after recrystallization
Melting Point 115°C[1]
Appearance White crystalline solid
Solubility Soluble in DMSO.[2]

Note: The yield of the reaction can be high, potentially around 90%, based on similar reactions described in the literature.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start: 2-hydroxy-3-methylbenzoic acid + Acetic Anhydride catalyst Add Catalyst (H₂SO₄ or H₃PO₄) start->catalyst heating Heat at 50-60°C (30-60 min) catalyst->heating cooling Cool to Room Temperature heating->cooling hydrolysis Add Cold Water cooling->hydrolysis crystallization Cool in Ice Bath hydrolysis->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization (Ethanol/Water) washing->recrystallization drying Dry Product recrystallization->drying analysis Characterization (Yield, MP, NMR, IR) drying->analysis end end analysis->end Final Product: this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Hypothetical)

As a derivative of aspirin, this compound is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes, which are key in the inflammatory response pathway. The diagram below illustrates this proposed mechanism of action.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Aspirin_Analog This compound Aspirin_Analog->COX Inhibits

Caption: Proposed mechanism of action via COX enzyme inhibition.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and suitable for laboratory-scale production, yielding a product of high purity after recrystallization. This compound can serve as a valuable tool for researchers in the fields of medicinal chemistry and drug development for further investigation into its biological properties.

References

Application Note: Purification of 2-(Acetyloxy)-3-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 2-(acetyloxy)-3-methylbenzoic acid, an analog of acetylsalicylic acid, using the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system at varying temperatures. The protocol herein describes a robust procedure using an ethanol-water solvent system, which is commonly effective for aspirin and its derivatives.[1][2][3] This document includes a step-by-step experimental methodology, a table for presenting key quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature.[4] In an ideal recrystallization process, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cooled solvent (mother liquor), while insoluble impurities can be removed from the hot solution by filtration.[2][4] The slow formation of crystals is crucial as it allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities.[2][5]

Experimental Protocol

This protocol is designed for the purification of crude this compound. An ethanol-water mixture is used as the solvent system, as it is effective for similar salicylate derivatives.[1][2]

2.1 Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate/stirrer

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or desiccator

  • Melting point apparatus

2.2 Step-by-Step Procedure

  • Dissolution:

    • Weigh the crude this compound and place it into a 50 mL Erlenmeyer flask.

    • Add a minimal volume of ethanol (e.g., 4-6 mL) and gently warm the mixture on a hot plate to approximately 70-75°C to dissolve the solid.[1][6] Swirl the flask gently to aid dissolution. Avoid boiling the solvent.[6]

    • If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained.

  • Removal of Insoluble Impurities (Optional):

    • If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot filtration. To do this, pre-warm a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, warm flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • Remove the flask from the heat source. Slowly add deionized water dropwise to the hot ethanol solution while swirling. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Gently reheat the solution until the turbidity just disappears, creating a clear, saturated solution at a high temperature.

  • Cooling and Crystal Formation:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for 10-15 minutes to maximize the yield of crystals.[1][3]

    • If crystallization does not occur, scratching the inside of the flask with a glass stirring rod at the solution's surface can help induce it.[1][6]

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold deionized water.

    • Pour the cold crystal slurry into the Büchner funnel and apply vacuum to collect the crystals.

    • Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.[7]

  • Drying:

    • Transfer the purified crystals onto a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.[2][6]

  • Analysis:

    • Weigh the dried, purified crystals to calculate the percent recovery.

    • Determine the melting point of the purified product. A pure compound will have a sharp melting range close to the literature value. Impurities typically cause a depression and broadening of the melting point range.[8]

Data Presentation

The following table should be used to record the quantitative data obtained during the purification process.

ParameterValueUnit
Mass of Crude Productg
Volume of Ethanol UsedmL
Volume of Water UsedmL
Mass of Watch Glassg
Mass of Watch Glass + Purified Productg
Mass of Purified Productg
Melting Point of Crude Product°C
Melting Point of Purified Product°C
Percent Recovery (%)%

Note on Percent Recovery Calculation: Percent Recovery = (Mass of Purified Product / Mass of Crude Product) x 100%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Ethanol B 2. Hot Filtration (If Insoluble Impurities Present) A->B Optional C 3. Add Water to Induce Crystallization D 4. Slow Cooling & Ice Bath B->C E 5. Isolate Crystals (Vacuum Filtration) C->D D->E F 6. Wash Crystals with Cold Water E->F G 7. Dry Purified Product F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Yield Too much solvent was used during dissolution.Evaporate some of the solvent to concentrate the solution and attempt recrystallization again.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Add a small amount of hot solvent to dissolve the crystals.
Product Fails to Crystallize The solution is not sufficiently saturated.Evaporate some solvent. Alternatively, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[9]
Cooling was too rapid.Re-dissolve the product by heating and allow it to cool more slowly.
Product Appears Oily or Impure The boiling point of the solvent is higher than the melting point of the solute ("oiling out").Reheat the solution and add slightly more solvent before cooling slowly.[10]
Impurities are co-precipitating.Ensure slow cooling. A second recrystallization may be necessary.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(acetyloxy)-3-methylbenzoic acid, a structural analog of aspirin. The document outlines the expected spectral features, chemical shift assignments, and provides a standard protocol for sample preparation and spectral acquisition. This information is valuable for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, the methyl protons on the benzene ring, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The acetoxy group (-OAc) is an ortho, para-director and is moderately activating through resonance, while the carboxylic acid group (-COOH) is a meta-director and is deactivating.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)~11.0 - 13.0Singlet (broad)-1H
Aromatic H-6~7.9 - 8.1Doublet~7.5 - 8.01H
Aromatic H-5~7.5 - 7.7Triplet~7.5 - 8.01H
Aromatic H-4~7.1 - 7.3Doublet~7.5 - 8.01H
Acetyl Methyl (-COCH₃)~2.3Singlet-3H
Ring Methyl (-CH₃)~2.2Singlet-3H

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds, such as aspirin and other substituted benzoic acids.[1] Actual experimental values may vary depending on the solvent and concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)~170 - 172
Acetyl Carbonyl (-OC OCH₃)~169 - 170
Aromatic C-2 (-O-C =)~150 - 152
Aromatic C-3 (-C -CH₃)~135 - 137
Aromatic C-1 (-C -COOH)~125 - 127
Aromatic C-6~133 - 135
Aromatic C-5~130 - 132
Aromatic C-4~123 - 125
Acetyl Methyl (-COC H₃)~21
Ring Methyl (-C H₃)~16

Note: Predicted chemical shifts are based on data from analogous benzoic acid derivatives.[3][4] The specific substitution pattern influences the precise chemical shifts of the aromatic carbons.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.[5][6] DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small cotton plug into a clean and dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.[5]

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.5-0.7 mL) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Fourier Transform & Phase Correction acquire_13C->process baseline Baseline Correction process->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking & Assignment integrate->peak_pick report Generate Report peak_pick->report

Caption: General experimental workflow for NMR spectral analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of potential impurities of 2-(Acetyloxy)-3-methylbenzoic acid. This method is suitable for quality control in bulk drug substance and supports formulation development and stability studies. The described protocol utilizes a C18 column with UV detection, providing excellent separation and quantification.

Introduction

This compound is a derivative of salicylic acid and an analogue of acetylsalicylic acid (aspirin). As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. A well-defined analytical method is necessary to quantify the API and to detect and quantify any process-related impurities or degradation products. This HPLC method provides a straightforward and accurate approach for the purity analysis of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 237 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric Acid: ACS grade

  • This compound Reference Standard: Purity >99%

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Drug Substance: Accurately weigh approximately 25 mg of the this compound sample and prepare a 1 mg/mL stock solution as described for the standard. Prepare a 0.1 mg/mL working sample solution by diluting the stock solution accordingly.[1]

  • Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Prepare a 0.1 mg/mL working sample solution by diluting the supernatant.[1]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections)
Resolution (Rs) ≥ 2.0 between the analyte and any adjacent peaks

Purity Calculation

The purity of the sample is calculated by the area normalization method.

% Purity = (Area of main peak / Total area of all peaks) x 100

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2] The drug substance should be subjected to stress conditions to induce degradation.

Stress ConditionProcedure
Acid Hydrolysis Reflux with 0.1N HCl at 60°C for 30 minutes.[3]
Base Hydrolysis Reflux with 0.1N NaOH at 60°C for 30 minutes.[3]
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid drug substance to 70°C for 48 hours.[3]
Photolytic Degradation Expose solid drug substance to UV light (254 nm) for 24 hours.

The stressed samples are then diluted to an appropriate concentration and analyzed by the HPLC method to check for the separation of the main peak from any degradation products.

Data Presentation

The following table summarizes the expected retention time and system suitability results for this compound, based on data for structurally similar compounds.

CompoundRetention Time (min) (approx.)Tailing Factor (T)Theoretical Plates (N)
This compound4.51.2>3000

The linearity of the method should be established by constructing a calibration curve over a range of concentrations (e.g., 50% to 150% of the working standard concentration).

ParameterResult
Linearity Range 0.05 - 0.15 mg/mL
Correlation Coefficient (r²) ≥ 0.999[4]

Experimental Workflow and Diagrams

The overall workflow for the HPLC purity analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Sonication (for formulations) B->C Formulations D Dilution to Working Concentration B->D Drug Substance C->D E Filtration (0.45 µm) D->E G System Suitability Injections E->G F HPLC System Setup F->G H Sample Injections G->H If Suitability Passes I Chromatogram Integration H->I J Peak Area Determination I->J K Purity Calculation J->K L Report Generation K->L

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate purity analysis of this compound in both bulk and formulated products. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it easily transferable to any quality control laboratory. For regulatory submissions, a full method validation according to ICH guidelines is recommended.

References

Application Notes and Protocols for 2-(Acetyloxy)-3-methylbenzoic acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-3-methylbenzoic acid, also known as 3-methyl aspirin, is a derivative of acetylsalicylic acid. Its structural similarity to aspirin suggests potential applications as an anti-inflammatory and anti-cancer agent. Furthermore, it has been identified as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4), an enzyme implicated in steroid metabolism and fatty acid oxidation, which is also linked to cancer progression. These characteristics make this compound a compound of interest for investigation in various cell culture models.

This document provides detailed protocols for evaluating the biological activities of this compound in cell culture, focusing on its potential anti-proliferative, pro-apoptotic, and anti-inflammatory effects. The methodologies described are foundational for characterizing the compound's mechanism of action and therapeutic potential.

Predicted Biological Activities

Based on its chemical structure and the known activities of related compounds, the predicted biological activities of this compound include:

  • Anti-proliferative Effects: Inhibition of cancer cell growth.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Regulation: Arresting the cell cycle at specific checkpoints.

  • Anti-inflammatory Activity: Reducing the production of inflammatory mediators.

  • Enzyme Inhibition: Specifically targeting cyclooxygenase (COX) enzymes and HSD17B4.

Data Presentation

The following tables represent hypothetical data summaries for experiments conducted with this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast Cancer)150 ± 12.5110 ± 9.8
HCT-116 (Colon Cancer)180 ± 15.2135 ± 11.4
PC-3 (Prostate Cancer)210 ± 18.9160 ± 14.7
A549 (Lung Cancer)250 ± 22.1190 ± 17.3

Table 2: Induction of Apoptosis in MCF-7 Cells (Annexin V/PI Staining after 48h)

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (0.1% DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (100 µM)65.8 ± 4.520.1 ± 2.314.1 ± 1.9
This compound (200 µM)40.3 ± 3.835.7 ± 3.124.0 ± 2.5

Table 3: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Concentration (µM)% Inhibition
Untreated Control1.5 ± 0.3-
LPS (1 µg/mL) + Vehicle35.8 ± 2.90
LPS + this compound (50 µM)20.1 ± 1.843.8
LPS + this compound (100 µM)12.5 ± 1.165.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Prepare Serial Dilutions B->C D Treat Cells C->D E Incubate 48/72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the extent of apoptosis induced by the compound.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Measurement)

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS from E. coli

  • This compound

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation Compound 2-(Acetyloxy)-3- methylbenzoic acid Compound->NFkB inhibits?

Caption: Potential anti-inflammatory signaling pathway modulation.

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol is for analyzing changes in the expression levels of key proteins involved in apoptosis, cell cycle, or inflammation.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-p21, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated and control cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST.

  • Apply ECL reagent and visualize protein bands using an imaging system.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of this compound. Based on its structural relation to aspirin and its known inhibition of HSD17B4, this compound holds promise for further research in oncology and inflammation. The experimental workflows and hypothetical data presented herein serve as a guide for researchers to design and execute studies to elucidate the therapeutic potential of this compound. Careful optimization of protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible results.

Application Notes and Protocols for 2-(Acetyloxy)-3-methylbenzoic Acid Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for 2-(Acetyloxy)-3-methylbenzoic acid in animal models. The following application notes and protocols are substantially based on data from a closely related structural analog, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, and general toxicological profiles of salicylates, such as acetylsalicylic acid (aspirin). These guidelines are intended to serve as a foundational resource to inform experimental design.

Preclinical Research Summary

This compound is a derivative of salicylic acid and a structural analog of acetylsalicylic acid (aspirin). Compounds in this class are primarily investigated for their anti-inflammatory, analgesic, and antipyretic properties. The mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation and pain. Some salicylates are also hypothesized to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Given the limited specific data on this compound, preclinical evaluation in animal models is essential to establish its pharmacokinetic profile, therapeutic efficacy, and safety. The following sections provide protocols and data from a closely related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, to guide such studies.

Pharmacokinetic Profile in Rats

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following data for the related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3CBB in the source), was determined in healthy rats following a single oral administration.[1][2][3][4]

Table 1: Pharmacokinetic Parameters of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid in Rats

ParameterValue (Mean ± SD)Description
Dose 45 mg/kg (oral)Single dose administration.[1][2][3][4]
Cmax 0.57 ± 0.02 µg/mLMaximum plasma concentration.[1][2][3][4]
Tmax 28.9 ± 1.1 minTime to reach maximum plasma concentration.[1][2][3][4]
AUCtotal 66.3 ± 1.0 µg·min/mLTotal area under the plasma concentration-time curve.[1][2][3][4]
T½el 39.4 ± 3.9 minElimination half-life.[1][2][3][4]

Data from a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats.[1][2][3][4]

Experimental Protocols for Efficacy Testing

Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats

This model is widely used to study systemic inflammation and to evaluate the efficacy of anti-inflammatory compounds.[5][6][7]

Objective: To assess the anti-inflammatory effects of this compound by measuring the reduction of pro-inflammatory cytokines in LPS-challenged rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • This compound

  • Vehicle (e.g., 3% Pulvis Gummi Arabicum)

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthetic agent (e.g., ketamine)

  • Blood collection tubes (e.g., with EDTA)

  • ELISA kits for TNF-α and IL-1β

Protocol:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into experimental groups (e.g., Vehicle control, LPS + Vehicle, LPS + Test Compound at various doses, LPS + Positive Control like Aspirin).

  • Dosing: Administer the test compound or vehicle orally. Based on studies with related compounds, a dosage range of 100-500 mg/kg could be considered for initial studies.[8]

  • LPS Challenge: One hour after the administration of the test compound, induce systemic inflammation by intraperitoneal (IP) or intravenous (IV) injection of LPS. A typical dose is 0.5 mg/kg.[7]

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 1.5-3 hours), anesthetize the animals and collect blood samples via cardiac puncture.[9]

  • Cytokine Analysis: Separate plasma and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS + Vehicle control group to determine the anti-inflammatory efficacy.

Table 2: Anti-inflammatory Effects of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid in LPS-Induced Rat Model

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)
LPS + VehicleSignificantly elevatedSignificantly elevated
LPS + 500 mg/60kg bw*5.70 ± 1.04 x 10³ (p < 0.001)2.32 ± 0.28 x 10³ (p < 0.001)

*Rat dosage converted to an equivalent human dose. Data from a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.[8]

Experimental Workflow

G cluster_pre Pre-treatment cluster_treatment Treatment cluster_post Post-treatment acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping dosing Oral Administration (Test Compound/Vehicle) grouping->dosing lps LPS Injection (IP/IV) dosing->lps sampling Blood Sample Collection lps->sampling analysis Cytokine Analysis (ELISA) sampling->analysis data_analysis data_analysis analysis->data_analysis Data Analysis & Interpretation

Caption: Workflow for LPS-induced inflammation model.

Toxicology Profile

Table 3: General Salicylate (Aspirin) Toxicity in Dogs and Cats

SpeciesToxic DoseClinical Signs
Dog GI signs may occur at 50 mg/kg.[10] Severe toxicity is reported at 100-500 mg/kg.[10]Vomiting (with or without blood), diarrhea, black-tarry stool, stomach ulcers, hyperthermia, respiratory changes, kidney failure, and CNS signs (e.g., collapse, seizures).[12]
Cat Toxicosis may occur at doses exceeding 25-50 mg/kg.[10]Similar to dogs, but with increased susceptibility. Signs include gastrointestinal upset, respiratory changes, neurological signs, and potential liver and kidney damage.[14]

Potential Signaling Pathway

The anti-inflammatory action of salicylic acid derivatives is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which blocks the production of prostaglandins. Additionally, some evidence suggests an inhibitory effect on the NF-κB signaling pathway, which would further reduce the expression of pro-inflammatory genes.[15][16][17][18]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibition NFkB NF-κB IKK->NFkB Activation IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Transcription COX2 COX-2 Nucleus->COX2 Transcription Inflammation Inflammation Cytokines->Inflammation PGs Prostaglandins COX2->PGs PGs->Inflammation TestCompound This compound TestCompound->IKK Hypothesized Inhibition TestCompound->COX2 Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(Acetyloxy)-3-methylbenzoic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of acetylsalicylic acid (aspirin), is a compound of interest in pharmaceutical research.[1] Its therapeutic potential necessitates robust and reliable analytical methods for its quantification in biological matrices and the characterization of its metabolic fate. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound and its putative metabolites. The methodologies described are founded on established principles for the analysis of similar small molecules and are intended to serve as a comprehensive guide for researchers in this field.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not extensively available in the public domain, the following table summarizes representative pharmacokinetic parameters for a structurally similar aspirin derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), in rats. This data is presented to provide an illustrative example of the quantitative information that can be obtained using the described analytical methods.[2]

Table 1: Representative Pharmacokinetic Parameters of a Structural Analog (3CBB) in Rats Following a Single Oral Administration [2]

ParameterValueUnit
Tmax 28.9 ± 1.1min
Cmax 0.57 ± 0.02µg/mL
AUCtotal 66.3 ± 1.0µg·min/mL
Kel 0.018 ± 0.002min⁻¹
T₁/₂el 39.4 ± 3.9min

Data presented as mean ± standard deviation.

Experimental Protocols

Bioanalytical Method for Quantification in Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma.

a. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma.[3]

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

c. Mass Spectrometry Conditions

ParameterSpecification
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500 °C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

d. MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound193.1133.1-20
3-Methylsalicylic acid151.1107.1-25
Internal Standard (d4-aspirin)183.1140.1-20

e. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[4][5]

Metabolite Identification in Urine and Feces

This protocol describes a general workflow for the identification of putative metabolites of this compound.

a. Sample Preparation

  • Urine: Dilute urine samples 1:4 with the initial mobile phase, centrifuge, and inject the supernatant.

  • Feces: Homogenize fecal samples with 4 volumes of methanol. Centrifuge, collect the supernatant, evaporate, and reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan and data-dependent MS/MS data. The chromatographic conditions can be similar to the quantitative method but with a longer gradient to separate potential metabolites.

c. Data Analysis

Metabolite identification can be performed using software that detects potential metabolites based on predicted metabolic transformations (e.g., hydrolysis, oxidation, glucuronidation, sulfation) and compares the MS/MS fragmentation patterns of the parent drug and its metabolites.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydrolysis Hydrolysis (Esterases) parent->hydrolysis Major metabolite1 3-Methylsalicylic acid hydrolysis->metabolite1 oxidation Oxidation (CYP450) metabolite2 Hydroxylated Metabolite oxidation->metabolite2 glucuronidation Glucuronidation (UGTs) metabolite3 Glucuronide Conjugate glucuronidation->metabolite3 sulfation Sulfation (SULTs) metabolite4 Sulfate Conjugate sulfation->metabolite4 metabolite1->oxidation metabolite1->glucuronidation metabolite1->sulfation

Caption: Putative metabolic pathway of this compound.

logical_relationship compound Analyte Properties (Polarity, pKa) method Analytical Method Selection compound->method matrix Biological Matrix (Plasma, Urine) matrix->method lcms LC-MS/MS method->lcms Optimal for non-volatile, polar to moderately non-polar compounds gcms GC-MS method->gcms Suitable for volatile, thermally stable compounds ce Capillary Electrophoresis method->ce Applicable for charged species

Caption: Logical relationship for analytical method selection.

References

Application Notes and Protocols: Investigating the Effect of 2-(Acetyloxy)-3-methylbenzoic acid on HSD17B4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for evaluating the inhibitory or modulatory effects of 2-(Acetyloxy)-3-methylbenzoic acid on the enzymatic activity of 17-beta-hydroxysteroid dehydrogenase type 4 (HSD17B4). HSD17B4 is a bifunctional enzyme crucial for peroxisomal fatty acid β-oxidation and steroid metabolism, making it a potential therapeutic target for various diseases, including certain cancers.[1][2][3] this compound, a derivative of aspirin, is structurally an aromatic ester acid with potential anti-inflammatory properties.[][5] This protocol outlines the necessary materials, experimental procedures, and data analysis methods to characterize the interaction between this small molecule and HSD17B4.

Introduction to HSD17B4

Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) is a peroxisomal enzyme with two distinct catalytic functions: enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[2][6] These activities are essential for the breakdown of very long-chain fatty acids and the metabolism of steroids.[2][3] Given its role in cellular metabolism, dysregulation of HSD17B4 has been implicated in the progression of certain cancers, making it a target for novel therapeutic agents.[1][7][8]

This compound

This compound is a chemical compound with potential applications as a pharmaceutical intermediate for anti-inflammatory agents.[] While its mechanism of action is not extensively studied in the context of HSD17B4, its structural similarity to other known enzyme inhibitors warrants investigation. This protocol will guide the user in determining if and how this compound affects the dehydrogenase and hydratase activities of HSD17B4.

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant human HSD17B4 (full-length or catalytic domains).

  • Test Compound: this compound (CAS 4386-39-4).[]

  • Substrates:

    • For Dehydrogenase Assay: Acetoacetyl-CoA and NADH.

    • For Hydratase Assay: Crotonoyl-CoA.

  • Cofactor: NAD+ (for dehydrogenase activity in the oxidative direction).

  • Buffer: Tris-HCl or phosphate buffer (pH 7.4).

  • Detection Reagents: Reagents for spectrophotometric or fluorometric detection of NADH/NAD+ or specific substrate/product.

  • Control Inhibitor: A known inhibitor of HSD17B4 (if available) for assay validation.

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

  • Instrumentation: Spectrophotometer or fluorometer plate reader.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrates, Compound) plate_setup Assay Plate Setup (Controls, Test Compound Dilutions) reagent_prep->plate_setup incubation Incubation (Enzyme, Compound, Substrate) plate_setup->incubation measurement Signal Measurement (e.g., Absorbance at 340 nm) incubation->measurement data_processing Data Processing (Background Subtraction, Normalization) measurement->data_processing ic50_calc IC50 Determination (Dose-Response Curve Fitting) data_processing->ic50_calc kinetics Enzyme Kinetics Analysis (e.g., Lineweaver-Burk Plot) ic50_calc->kinetics

Caption: A streamlined workflow for assessing the inhibitory potential of a test compound on HSD17B4.

Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NADH-dependent reduction of a 3-ketoacyl-CoA substrate or the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate. The change in absorbance at 340 nm due to the oxidation or reduction of NADH is monitored.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of HSD17B4, NADH (or NAD+), and the appropriate substrate in the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the assay buffer, the test compound at various concentrations, and the HSD17B4 enzyme.

    • Include control wells: no enzyme (background), no inhibitor (100% activity), and solvent control.

    • Initiate the reaction by adding the substrate and cofactor (NADH or NAD+).

    • Immediately measure the change in absorbance at 340 nm over a set period using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Normalize the rates to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Hydratase Activity Assay

The enoyl-CoA hydratase activity of HSD17B4 can be measured by monitoring the hydration of an enoyl-CoA substrate, such as crotonoyl-CoA.

  • Assay Principle: The hydration of the double bond in crotonoyl-CoA leads to a decrease in absorbance at 263 nm.

  • Assay Procedure:

    • Similar to the dehydrogenase assay, set up the reaction in a microplate with buffer, varying concentrations of this compound, and HSD17B4.

    • Initiate the reaction by adding crotonoyl-CoA.

    • Monitor the decrease in absorbance at 263 nm over time.

  • Data Analysis:

    • Determine the initial reaction rates and calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.

Data Presentation

The quantitative results from the enzymatic assays should be summarized in clear and concise tables for easy comparison.

Table 1: Inhibitory Effect of this compound on HSD17B4 Dehydrogenase Activity

Compound Concentration (µM)Mean Reaction Rate (mOD/min)Standard Deviation% Inhibition
0 (Control)ValueValue0
0.1ValueValueValue
1ValueValueValue
10ValueValueValue
100ValueValueValue
IC₅₀ (µM) Value

Table 2: Inhibitory Effect of this compound on HSD17B4 Hydratase Activity

Compound Concentration (µM)Mean Reaction Rate (mOD/min)Standard Deviation% Inhibition
0 (Control)ValueValue0
0.1ValueValueValue
1ValueValueValue
10ValueValueValue
100ValueValueValue
IC₅₀ (µM) Value

Signaling Pathway Context

HSD17B4 plays a critical role in peroxisomal β-oxidation, a key metabolic pathway. Understanding its position in this pathway is crucial for interpreting the downstream effects of its inhibition.

hsd17b4_pathway VLCFA Very Long-Chain Fatty Acid AcylCoA_Oxidase Acyl-CoA Oxidase VLCFA->AcylCoA_Oxidase EnoylCoA 2-trans-Enoyl-CoA AcylCoA_Oxidase->EnoylCoA HSD17B4_Hydratase HSD17B4 (Enoyl-CoA Hydratase) EnoylCoA->HSD17B4_Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA HSD17B4_Hydratase->HydroxyacylCoA HSD17B4_Dehydrogenase HSD17B4 (3-Hydroxyacyl-CoA Dehydrogenase) HydroxyacylCoA->HSD17B4_Dehydrogenase KetoacylCoA 3-Ketoacyl-CoA HSD17B4_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Shortened_FA Shortened Fatty Acyl-CoA Thiolase->Shortened_FA

Caption: The role of HSD17B4 in the peroxisomal β-oxidation pathway.

Conclusion

This application note provides a comprehensive protocol for the initial characterization of the inhibitory effects of this compound on the dual enzymatic activities of HSD17B4. By following these detailed methodologies, researchers can obtain reliable and reproducible data to assess the potential of this and other novel compounds as modulators of HSD17B4, paving the way for further investigation in drug discovery and development.

References

Application Notes and Protocols: 2-(Acetyloxy)-3-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetyloxy)-3-methylbenzoic acid, also known as 3-methylaspirin, is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) aspirin. As an analog of acetylsalicylic acid, it holds significant interest in medicinal chemistry for its potential anti-inflammatory, analgesic, and other biological activities. Its structural modification, the addition of a methyl group at the 3-position of the benzoic acid ring, may influence its physicochemical properties, pharmacokinetic profile, and biological targets compared to its parent compound. This document provides a comprehensive overview of its known applications, relevant experimental protocols, and key data for researchers in drug discovery and development.

Biological Activities and Potential Applications

The primary presumed mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Like aspirin, it is anticipated that this compound acts as an irreversible inhibitor by acetylating a serine residue in the active site of COX enzymes.[1]

Beyond its expected anti-inflammatory effects, a quantitative high-throughput screen (qHTS) has identified this compound as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4).[2] This enzyme is involved in fatty acid beta-oxidation and steroid metabolism, suggesting potential applications in metabolic disorders or hormone-dependent cancers.

Derivatives of benzoic acid have also been explored for a range of other therapeutic areas, including anticancer and antimicrobial applications, indicating the potential for broader investigation of this compound and its analogs.[3][4]

Quantitative Data

CompoundTargetAssay TypeActivity Value (μM)Reference
This compoundHSD17B4qHTS19.95[2]
AspirinCOX-1IC50~5-100Varies by assay conditions
AspirinCOX-2IC50>200Varies by assay conditions

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of aspirin analogs.[4]

Materials:

  • 3-Methylsalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine 3-methylsalicylic acid and a molar excess of acetic anhydride.

  • Carefully add a few drops of concentrated sulfuric or phosphoric acid to the mixture while swirling.

  • Gently heat the mixture in a water bath or with a heating mantle to 50-60°C for approximately 30-60 minutes, or until the reaction is complete (can be monitored by Thin Layer Chromatography).

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and cautiously add cold deionized water to hydrolyze any excess acetic anhydride.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified crystals and determine the yield and melting point.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure to determine the IC50 values of this compound for COX-1 and COX-2.[5][6]

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Known selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib, respectively) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Heme and other necessary co-factors

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in DMSO. Prepare serial dilutions to achieve a range of concentrations for IC50 determination. Prepare the reaction buffer, enzyme solutions, and arachidonic acid solution.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound dilutions or positive controls to the respective wells.

    • Add the COX-1 or COX-2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate at 37°C for a specific time (e.g., 2 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2):

    • Use a commercial EIA kit to measure the concentration of PGE2 produced in each well. Follow the manufacturer's instructions for the EIA procedure.

    • Read the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound (test compound)

  • Carrageenan (1% w/v in saline)

  • Positive control drug (e.g., Indomethacin or Aspirin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations

Prostaglandin Synthesis and Inhibition Pathway

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Aspirin_Analog This compound Aspirin_Analog->COX1_COX2 Inhibits (presumed)

Caption: Presumed inhibition of the prostaglandin synthesis pathway by this compound.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

In_Vivo_Workflow Animal_Grouping Animal Grouping (Control, Positive Control, Test Compound) Compound_Admin Compound Administration (Oral or IP) Animal_Grouping->Compound_Admin Inflammation_Induction Inflammation Induction (Carrageenan Injection) Compound_Admin->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition, Statistics) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

References

Troubleshooting & Optimization

overcoming steric hindrance in 2-(Acetyloxy)-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Acetyloxy)-3-methylbenzoic acid. The guidance addresses common challenges, particularly those related to steric hindrance, to aid in the successful execution of this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main difficulty in synthesizing this compound lies in overcoming the steric hindrance presented by the methyl group at the 3-position. This ortho-substituent can impede the approach of the acetylating agent to the hydroxyl group, potentially leading to slow reaction rates and low yields.

Q2: What is the general reaction scheme for this synthesis?

The synthesis involves the acetylation of 3-methylsalicylic acid. Typically, acetic anhydride is used as the acetylating agent in the presence of an acid catalyst. The hydroxyl group of 3-methylsalicylic acid nucleophilically attacks the carbonyl carbon of the protonated acetic anhydride, forming the ester product and acetic acid as a byproduct.

Q3: Why is an acid catalyst, such as sulfuric acid, typically used?

An acid catalyst, like concentrated sulfuric acid or phosphoric acid, protonates the carbonyl oxygen of acetic anhydride. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the phenolic hydroxyl group of 3-methylsalicylic acid, thereby increasing the reaction rate.[1][2]

Q4: What are common side reactions to be aware of?

Potential side reactions include the hydrolysis of the ester product back to 3-methylsalicylic acid if water is present in the reaction mixture. At elevated temperatures, there is also a risk of forming polymeric byproducts. Incomplete reactions due to steric hindrance are also a common issue.[2]

Q5: How can the purity of the final product be enhanced?

Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as an ethanol-water mixture, can be employed. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then cooled slowly to promote the formation of pure crystals, leaving impurities in the mother liquor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to steric hindrance: The methyl group at the 3-position sterically hinders the approach of the acetylating agent.- Increase Reaction Time: Allow the reaction to proceed for a longer duration to provide more time for the sterically hindered reaction to occur.- Increase Reaction Temperature: Moderately increasing the temperature (e.g., to 60-70 °C) can provide the necessary activation energy to overcome the steric barrier. However, avoid excessive heat to prevent side reactions.[2]- Use a More Effective Catalyst: Consider using a stronger acid catalyst or a higher catalyst concentration to enhance the rate of reaction.[2]
Insufficient Acetylating Agent: Not enough acetic anhydride to drive the reaction to completion.- Ensure a molar excess of acetic anhydride is used (e.g., 2-3 equivalents relative to 3-methylsalicylic acid).[2]
Presence of Water: Water in the reactants or glassware can hydrolyze the acetic anhydride and the product.- Use thoroughly dried glassware and ensure the 3-methylsalicylic acid is anhydrous. Acetic anhydride is highly reactive with water.[2]
Product is Oily or Fails to Crystallize Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Consider purifying the crude product using column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent system may not be optimal for crystallization.- Experiment with different solvent systems, such as ethyl acetate/hexanes or toluene, to find a suitable one for your product.
Product has a Low Melting Point Impure Product: The presence of unreacted 3-methylsalicylic acid or other impurities will depress and broaden the melting point range.- Recrystallize the product again to improve its purity.- During vacuum filtration, wash the crystals with a small amount of ice-cold water to remove any residual acetic acid or catalyst.[2]
Discoloration of Product (Yellow or Brown) Decomposition or Side Reactions: High reaction or recrystallization temperatures can lead to the formation of colored impurities.- Avoid excessive heating during both the reaction and the recrystallization steps.- Consider performing the reaction at a lower temperature for a longer period.[2]

Data Presentation

Table 1: Illustrative Data on the Effect of Catalyst and Temperature on Yield

The following table provides hypothetical data to guide the optimization of reaction conditions for the synthesis of this compound. Actual results may vary.

Catalyst (0.1 mol%)Temperature (°C)Reaction Time (hours)Hypothetical Yield (%)
H₂SO₄50270
H₂SO₄70185
H₃PO₄50465
H₃PO₄70278
None706<15

Table 2: Comparison of Acetylating Agents (Illustrative)

This table presents a hypothetical comparison of different acetylating agents for the synthesis, which may be considered for overcoming steric hindrance.

Acetylating AgentCatalystRelative ReactivityPotential Benefits
Acetic AnhydrideH₂SO₄StandardReadily available, common reagent.
Acetyl ChlorideNone or mild baseHighMore reactive, may not require a strong acid catalyst.
KeteneNoneVery HighHighly reactive, but requires specialized equipment.

Experimental Protocols

Standard Protocol for the Acetylation of 3-Methylsalicylic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Methylsalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (or 85% phosphoric acid)

  • Deionized water

  • Ethanol

  • Ice

Procedure:

  • In a clean, dry round-bottom flask, add 5.0 g of 3-methylsalicylic acid.

  • Carefully add 10 mL of acetic anhydride to the flask.

  • With gentle swirling, slowly add 5-8 drops of concentrated sulfuric acid to the mixture.

  • Heat the flask in a water bath at 50-60 °C for 1-2 hours. Swirl the flask occasionally to ensure all the solid dissolves and the reaction proceeds.

  • After the heating period, allow the flask to cool to room temperature.

  • Slowly and cautiously add 50 mL of cold deionized water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Recrystallize the crude product from a minimal amount of a hot ethanol/water mixture to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Visualizations

experimental_workflow start Start mix 1. Mix 3-methylsalicylic acid, acetic anhydride, and catalyst. start->mix heat 2. Heat mixture (e.g., 50-60°C). mix->heat cool_rt 3. Cool to room temperature. heat->cool_rt hydrolyze 4. Add cold water to hydrolyze excess acetic anhydride. cool_rt->hydrolyze cool_ice 5. Cool in ice bath to induce crystallization. hydrolyze->cool_ice filter 6. Collect crude product by vacuum filtration. cool_ice->filter recrystallize 7. Recrystallize from ethanol/water. filter->recrystallize dry 8. Dry the pure product. recrystallize->dry end_node End dry->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide decision decision solution solution issue issue start Start Troubleshooting low_yield Low Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes oily_product Oily Product? low_yield->oily_product No increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp Yes sufficient_anhydride Sufficient Acetic Anhydride? incomplete_reaction->sufficient_anhydride No use_excess Use 2-3 equivalents sufficient_anhydride->use_excess No dry_reagents Reactants/Glassware Dry? sufficient_anhydride->dry_reagents Yes dry_all Thoroughly dry all components dry_reagents->dry_all No induce_crystallization Scratch flask or use seed crystal oily_product->induce_crystallization Yes column_chromatography Consider column chromatography induce_crystallization->column_chromatography If still oily

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

minimizing side-product formation during acetylation of 3-methylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of 3-methylsalicylic acid. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Troubleshooting Guide

Unsatisfactory reaction outcomes can arise from several factors. This guide addresses common issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Acetylated Product 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst activity.1. Optimize Reaction Conditions: Increase reaction time, moderately increase temperature (e.g., to 60-80°C), or use a more effective catalyst such as a small amount of concentrated sulfuric acid or phosphoric acid. Consider alternative catalysts like solid acid catalysts for easier removal.
2. Hydrolysis of Product: Presence of water in the reactants or solvent can lead to the hydrolysis of the ester product back to 3-methylsalicylic acid.2. Ensure Anhydrous Conditions: Use freshly opened or distilled acetic anhydride. Dry all glassware thoroughly before use.
3. Suboptimal Reagent Ratio: Incorrect stoichiometry of reactants.3. Adjust Stoichiometry: Use a slight excess of acetic anhydride to drive the reaction to completion.
Presence of Unreacted 3-Methylsalicylic Acid 1. Insufficient Acetylating Agent: Not enough acetic anhydride to convert all the starting material.1. Increase Acetic Anhydride: Use a molar excess of acetic anhydride (e.g., 2-3 equivalents).
2. Short Reaction Time: The reaction was not allowed to proceed to completion.2. Extend Reaction Duration: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears.
3. Catalyst Deactivation: The catalyst may have been deactivated by impurities.3. Use a Fresh Catalyst: Ensure the catalyst is active and used in the appropriate amount.
Formation of Polymeric Byproducts 1. High Reaction Temperature: Excessive heat can lead to polymerization or other side reactions.1. Control Temperature: Maintain a moderate and consistent reaction temperature. Avoid localized overheating.
2. Strongly Acidic Conditions: High concentrations of a strong acid catalyst can promote side reactions.2. Moderate Catalyst Concentration: Use the minimum effective amount of catalyst.
Discoloration of the Final Product 1. Impurities in Starting Materials: The presence of colored impurities in the 3-methylsalicylic acid or acetic anhydride.1. Purify Starting Materials: Recrystallize the 3-methylsalicylic acid if it appears discolored. Use high-purity acetic anhydride.
2. Oxidation: Oxidation of phenolic compounds can lead to colored byproducts.2. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the acetylation of 3-methylsalicylic acid?

The most prevalent side-products are typically unreacted 3-methylsalicylic acid and acetic acid (a byproduct of the reaction with acetic anhydride).[1] Another common impurity is the hydrolysis product, 3-methylsalicylic acid, which can form if moisture is present during the reaction or work-up. While theoretically possible, side-products from acetylation on the aromatic ring are less common under standard conditions used for esterifying the phenolic hydroxyl group.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (3-methylsalicylic acid) from the acetylated product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the role of the acid catalyst?

The acid catalyst, typically sulfuric acid or phosphoric acid, protonates the acetic anhydride, making it a more reactive electrophile.[2] This increases the rate of the acetylation reaction.

Q4: Can I use a different acetylating agent?

Yes, other acetylating agents like acetyl chloride can be used. However, acetic anhydride is generally preferred because it is less corrosive and the byproduct, acetic acid, is less problematic than the hydrochloric acid generated from acetyl chloride.[3]

Q5: What is the best way to purify the final product?

Recrystallization is a common and effective method for purifying the acetylated 3-methylsalicylic acid. A suitable solvent system, such as an ethanol/water mixture, can be used. This process helps to remove unreacted starting material and other impurities.

Experimental Protocols

Protocol 1: Standard Acetylation of 3-Methylsalicylic Acid

This protocol outlines a standard procedure for the acetylation of 3-methylsalicylic acid using acetic anhydride and an acid catalyst.

Materials:

  • 3-methylsalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid or 85% phosphoric acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine 3-methylsalicylic acid (1.0 equivalent) and acetic anhydride (2.0-3.0 equivalents).

  • With gentle stirring, cautiously add a catalytic amount (2-3 drops) of concentrated sulfuric acid or 85% phosphoric acid to the mixture.

  • Attach a reflux condenser and heat the mixture in a water bath at 60-80°C for 30-60 minutes.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly add ice-cold deionized water to the reaction mixture to quench the excess acetic anhydride and precipitate the product.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified acetylated 3-methylsalicylic acid.

  • Dry the purified product under vacuum.

Visualizations

Reaction_Pathway Acetylation of 3-Methylsalicylic Acid 3-Methylsalicylic_Acid 3-Methylsalicylic Acid Product 2-Acetoxy-3-methylbenzoic Acid 3-Methylsalicylic_Acid->Product Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Intermediate Protonated Acetic Anhydride Acetic_Anhydride->Intermediate Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Intermediate Intermediate->Product Byproduct Acetic Acid Product->Byproduct

Caption: Reaction pathway for the acid-catalyzed acetylation of 3-methylsalicylic acid.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reaction_completion Is the reaction complete? (Check TLC) start->check_reaction_completion increase_time_temp Increase reaction time/temperature check_reaction_completion->increase_time_temp No check_reagents Are reagents anhydrous? check_reaction_completion->check_reagents Yes end Improved Yield increase_time_temp->end dry_reagents Use dry reagents/solvents check_reagents->dry_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes dry_reagents->end use_fresh_catalyst Use fresh catalyst check_catalyst->use_fresh_catalyst No check_catalyst->end Yes use_fresh_catalyst->end

Caption: A logical workflow for troubleshooting low product yield.

Side_Product_Relationships Factors Influencing Side-Product Formation Water Presence of Water Hydrolysis Hydrolysis of Product Water->Hydrolysis High_Temp High Temperature Polymerization Polymerization High_Temp->Polymerization Strong_Acid Strong Acid Catalyst Strong_Acid->Polymerization Incomplete_Reaction Incomplete Reaction Unreacted_SM Unreacted Starting Material Incomplete_Reaction->Unreacted_SM

Caption: Relationship between reaction conditions and common side-product formation.

References

Technical Support Center: Optimizing Recrystallization of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the recrystallization of 2-(Acetyloxy)-3-methylbenzoic acid to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal of recrystallization is to purify the solid compound.[1][2][3][4] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which induces the formation of pure crystals.[3][4] Impurities are left behind in the solution.[3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should meet the following criteria:

  • The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[5][6]

  • It should not react chemically with the compound.[1][7]

  • It should either dissolve impurities very well at all temperatures or not at all, allowing for their removal by filtration.[1][5]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[1][3]

  • It should be non-toxic, inexpensive, and readily available.[1]

Q3: How does the cooling rate affect the purity and size of the crystals?

A3: The rate of cooling has a direct impact on both the purity and the size of the resulting crystals.[5][8] Slower cooling generally leads to the formation of larger and purer crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[4][8][9] Rapid cooling can trap impurities within the crystal structure and typically results in smaller crystals.[4]

Q4: What is "oiling out" and how can it be prevented?

A4: "Oiling out" occurs when the solid compound melts and comes out of the solution as a liquid instead of crystallizing.[7] This is often an issue with low-melting point compounds.[10] To prevent this, the boiling point of the recrystallization solvent should be lower than the melting point of the compound being purified.[7] If oiling out occurs, one can try reheating the solution and adding more solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath after it has reached room temperature.[5]
Low recovery of purified crystals. - Too much solvent was used, keeping a significant portion of the product dissolved.[5][11]- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not ice-cold, dissolving some of the product.[5]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][5]- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[2][5]
The purified product is still impure. - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively separate the impurities.- Incomplete removal of the mother liquor containing dissolved impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]- Re-evaluate the solvent system; a different single solvent or a solvent pair may be necessary.- Ensure the crystals are thoroughly washed with ice-cold solvent during vacuum filtration.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.[7]- The concentration of the solute is too high.- Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add more solvent, and then cool again slowly.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.

Materials:

  • This compound (impure)

  • A selection of potential solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the impure this compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Agitate the mixtures to assess the solubility at room temperature. An ideal solvent will show low solubility.

  • For the solvents in which the compound is poorly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals.

  • If no single solvent is ideal, a solvent pair can be tested. Dissolve the compound in a small amount of a hot solvent in which it is highly soluble. Then, add a "poorer" solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify the solution and then cool as before. Common solvent pairs include ethanol/water and toluene/hexane.[10]

Protocol 2: Recrystallization of this compound

Objective: To purify a sample of this compound using the optimal solvent identified in Protocol 1.

Materials:

  • Impure this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Weigh the impure this compound and place it in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to the flask to completely dissolve the solid.[5] This should be done on a hot plate.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.[8]

  • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Allow the crystals to dry completely on a watch glass or in a desiccator.

  • Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity. A pure compound will have a sharp melting point range.[5]

Data Presentation

Table 1: Solubility Characteristics of Potential Solvents (Hypothetical Data)

SolventSolubility at Room Temp (20°C)Solubility at Boiling PointCrystal Formation on Cooling
WaterPoorModerateGood, needle-like crystals
EthanolModerateHighFair, requires significant cooling
IsopropanolLowHighExcellent, well-formed crystals
AcetoneHighHighPoor, remains in solution
Ethyl AcetateModerateHighFair, some product loss
TolueneLowModerateGood, but potential for oiling out
HexaneVery PoorPoorNot a suitable single solvent
Ethanol/Water (e.g., 1:3)LowHighVery Good, high recovery

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally as described in Protocol 1.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process (Protocol 2) cluster_analysis Analysis start Start with Impure Compound solvent_screening Solvent Screening (Protocol 1) start->solvent_screening dissolve Dissolve in Minimum Hot Solvent solvent_screening->dissolve Select Optimal Solvent hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry yield Calculate % Recovery dry->yield purity Determine Melting Point (Purity Check) dry->purity end High Purity Product purity->end

Caption: Workflow for optimizing the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_low_yield Low Yield cluster_impure Product Impure start Recrystallization Issue Encountered q_solvent Too much solvent? start->q_solvent q_min_solvent Used minimum hot solvent? start->q_min_solvent q_cooling_rate Cooled slowly? start->q_cooling_rate a_evaporate Evaporate some solvent q_solvent->a_evaporate Yes q_induce Induce Crystallization (Scratch/Seed) q_solvent->q_induce No a_use_less Use less solvent next time q_min_solvent->a_use_less No q_wash_temp Washed with ice-cold solvent? q_min_solvent->q_wash_temp Yes a_cold_wash Ensure wash solvent is ice-cold q_wash_temp->a_cold_wash No a_rerun Repeat recrystallization q_wash_temp->a_rerun Yes a_slow_cool Slow down cooling rate q_cooling_rate->a_slow_cool No q_cooling_rate->a_rerun Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Synthesis of 2-(Acetyloxy)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Acetyloxy)-3-methylbenzoic acid.

Troubleshooting Guide

Low product yield is a common issue in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. The methyl group at the 3-position might cause some steric hindrance.- Increase the reaction time. - Moderately increase the reaction temperature (e.g., to 60-70 °C). - Consider using a more effective acid catalyst or a slightly higher concentration of the catalyst.[1]
Insufficient Acetylating Agent: The amount of acetic anhydride may not be enough to fully acetylate the 3-methylsalicylic acid.- Ensure a molar excess of acetic anhydride is used (e.g., 2-3 equivalents relative to the 3-methylsalicylic acid).[1]
Presence of Water: Acetic anhydride readily reacts with water, which would consume the reagent and prevent the desired reaction.- Ensure all glassware is thoroughly dried before use. - Use anhydrous 3-methylsalicylic acid.[1]
Product is Oily and Fails to Crystallize Impurities Present: The presence of unreacted starting materials or byproducts can inhibit crystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solvent. - If the product remains oily, consider purification by column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent system may not be appropriate for inducing crystallization of the product.- Experiment with different solvent systems, such as an ethyl acetate/hexanes mixture or toluene.
Product Discoloration (Yellow or Brown) Decomposition at High Temperatures: Excessive heat during the reaction or recrystallization can lead to the decomposition of the product or the formation of colored byproducts.- Avoid excessive heating. - Consider running the reaction at a lower temperature for a longer duration.
Low Melting Point of the Final Product Product Impurity: A low or broad melting point range is a strong indication of impurities, likely unreacted 3-methylsalicylic acid.- Recrystallize the product again to improve its purity. - During filtration, wash the crystals with a small amount of ice-cold water to remove any residual acetic acid or catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for the synthesis of this compound?

A1: The synthesis is an esterification reaction, specifically an acetylation. The hydroxyl (-OH) group of 3-methylsalicylic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of an ester, this compound, and acetic acid as a byproduct.[1]

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is used to increase the rate of the reaction.[1] The catalyst protonates the carbonyl oxygen of acetic anhydride, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the hydroxyl group of 3-methylsalicylic acid.[1]

Q3: What are some potential side reactions that could lower the yield?

A3: A primary side reaction is the hydrolysis of the product, this compound, back to 3-methylsalicylic acid and acetic acid. This can occur if water is present in the reaction mixture. At higher temperatures, there is also a risk of forming polymeric byproducts.[1]

Q4: How can I effectively purify the synthesized this compound?

A4: Recrystallization is a highly effective method for purifying the final product.[1] A suitable solvent system, such as an ethanol-water mixture, can be used. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2-(Acetyloxy)-6-methylbenzoic acid and should be a good starting point for optimization.[1]

Materials:

  • 3-methylsalicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid or 85% phosphoric acid (catalyst)

  • Deionized water

  • Ethanol

Procedure:

  • In a clean, dry 100 mL round-bottom flask, add 5.0 g of 3-methylsalicylic acid.

  • Carefully add 10 mL of acetic anhydride to the flask.

  • While swirling the flask, slowly add 5-8 drops of concentrated sulfuric acid or 10-15 drops of 85% phosphoric acid.

  • Heat the mixture in a water bath at 50-60 °C for approximately 30-60 minutes. Swirl the flask occasionally to ensure all the solid dissolves.

  • After the heating period, allow the flask to cool to room temperature.

  • Slowly and cautiously add 50 mL of cold deionized water to the reaction mixture to hydrolyze any excess acetic anhydride.

  • Cool the mixture in an ice bath to induce the crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Recrystallize the crude product from a minimal amount of a hot ethanol and water mixture to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Visualizations

Reaction Pathway

Reaction_Pathway Reactant1 3-Methylsalicylic Acid Product1 This compound Reactant1->Product1 Reactant2 Acetic Anhydride Reactant2->Product1 Catalyst H₂SO₄ or H₃PO₄ Catalyst->Product1 catalyzes Product2 Acetic Acid

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purity Check Reactant Purity Start->Check_Purity Check_Workup Review Workup & Purification Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Water_Present Water Contamination? Check_Purity->Water_Present Losses Losses during filtration/recrystallization? Check_Workup->Losses Incomplete_Reaction->Check_Purity No Increase_Time_Temp Increase reaction time/temp Incomplete_Reaction->Increase_Time_Temp Yes Water_Present->Check_Workup No Use_Anhydrous Use dry glassware/reagents Water_Present->Use_Anhydrous Yes Optimize_Purification Optimize recrystallization Losses->Optimize_Purification Yes

Caption: Troubleshooting logic for low yield synthesis.

References

preventing hydrolysis of 2-(Acetyloxy)-3-methylbenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies for Preventing the Hydrolysis of 2-(Acetyloxy)-3-methylbenzoic acid in Aqueous Solutions.

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the degradation of this compound in aqueous environments, ensuring experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hydrolysis a concern?

This compound is a derivative of salicylic acid, structurally similar to acetylsalicylic acid (aspirin).[1] Like aspirin, its biological activity is often linked to the intact molecule, for instance, through the inhibition of cyclooxygenase (COX) enzymes by acetylation.[1][2] Hydrolysis is a chemical reaction where water breaks the ester bond, degrading the compound into 3-methylsalicylic acid and acetic acid.[3][4] This degradation is a primary concern as it reduces the concentration of the active parent compound, potentially leading to inconsistent or misleading experimental results.[3]

Q2: What are the tell-tale signs that my compound has undergone hydrolysis?

The most common indicators of hydrolysis for this class of compounds include:

  • A faint odor of vinegar: This is a definitive sign of degradation, as acetic acid is a byproduct of the hydrolysis reaction.[3] This can occur even in the solid state if the compound has been exposed to moisture.[3]

  • Inconsistent experimental results: A loss of the compound's specific intended activity is a primary indicator that the parent compound has degraded.[3]

  • Changes in pH: The formation of acidic byproducts can alter the pH of unbuffered solutions.

Q3: What are the critical factors that accelerate the hydrolysis of this compound?

The stability of this compound in an aqueous solution is significantly influenced by three main factors:

  • pH: The rate of hydrolysis is highly pH-dependent. Based on data for aspirin, the compound is most stable in moderately acidic conditions (around pH 2.4).[3] The degradation rate increases significantly in neutral, alkaline (pH > 7.4), and strongly acidic environments.[3][5]

  • Temperature: Higher temperatures dramatically accelerate the hydrolysis rate.[3] The reaction rate can increase significantly with even moderate temperature increases, such as from room temperature to 37°C.[3]

  • Presence of Enzymes: In biological matrices like plasma, enzymes such as esterases can rapidly catalyze the hydrolysis of ester-containing drugs.[6][7]

Q4: How should I prepare and store a concentrated stock solution to ensure maximum stability?

For long-term stability, stock solutions should be prepared using anhydrous (water-free) organic solvents and stored under appropriate conditions.

  • Recommended Solvents: Anhydrous DMSO is a common choice for creating stable stock solutions.[8] Acetonitrile and 1,4-dioxane have also been shown to be highly stable solvents for the parent compound, aspirin.[3]

  • Solvents to Avoid: Protic solvents like ethanol and methanol are poor choices as they can lead to degradation through transesterification or hydrolysis.[3]

  • Storage Conditions: Store stock solutions in tightly sealed vials at -80°C for long-term stability (up to one year).[8] For solid powder, store at -20°C with desiccants to prevent exposure to moisture.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem: My experimental results are inconsistent or show a loss of compound activity.

This is a common problem when working with ester compounds that are prone to hydrolysis. The troubleshooting workflow below can help you identify and resolve the issue.

G start Inconsistent Results or Loss of Activity Observed check_solid 1. Check Solid Reagent: - Is there a vinegar-like smell? - Is it past its expiration date? start->check_solid check_stock 2. Check Stock Solution: - Solvent type (anhydrous organic)? - Storage temperature (-80°C)? - Age of solution? check_solid->check_stock No solid_bad Action: Discard old reagent. Procure and use a fresh batch. check_solid->solid_bad Yes check_aqueous 3. Check Aqueous Solution: - Prepared fresh (<30 mins)? - Kept on ice? - pH of the medium? check_stock->check_aqueous No Issues stock_bad Action: Prepare a fresh stock solution in anhydrous DMSO or Acetonitrile. Store properly at -80°C. check_stock->stock_bad Issues Found aqueous_bad Action: Prepare solution immediately before use. Use ice-cold buffers. Consider pH adjustment (see Protocol II). check_aqueous->aqueous_bad Issues Found quantify 4. Quantify Degradation (Optional but Recommended) check_aqueous->quantify No Obvious Issues protocol_I Follow Protocol I: Spectrophotometric Quantification of Hydrolysis to confirm degradation. quantify->protocol_I

Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: My experiment requires the compound to be in an aqueous solution for an extended period.

While preparing fresh solutions is always best, some experimental designs require longer incubation times. In these cases, optimizing the solution's composition is critical.

Data on Factors Influencing Hydrolysis

The following tables summarize the impact of various factors on the stability of aspirin, which serves as a reliable model for this compound.

Table 1: Effect of pH on Hydrolysis Rate

pH Range Relative Hydrolysis Rate Recommendation
2.0 - 3.0 Minimum[3] Optimal: Use a buffer in this pH range if compatible with your experiment.
4.0 - 6.0 Moderate Acceptable for short-term experiments.

| > 7.0 (Neutral/Alkaline) | High / Very High[3][5] | Avoid: Hydrolysis is rapid. If necessary, exposure time must be minimized. |

Table 2: Effect of Temperature on Stability

Temperature Relative Hydrolysis Rate Recommendation
On Ice / Refrigerated (<8°C) Significantly Reduced[3] Best Practice: Always prepare and handle aqueous solutions on ice.
Room Temperature (~25°C) Moderate[3] Acceptable for very short-term handling only.

| Elevated (e.g., 37°C) | Dramatically Increased[3] | Minimize time at this temperature. Pre-warm only the volume needed just before use. |

Table 3: Stability in Common Solvents for Stock Solutions

Solvent Suitability for Stock Solution Rationale
Anhydrous DMSO Excellent Recommended for stable, concentrated stocks.[8]
Anhydrous Acetonitrile Excellent Shown to be highly stable for aspirin.[3]
Anhydrous 1,4-Dioxane Excellent Shown to be highly stable for aspirin.[3]
Ethanol / Methanol Poor Can cause transesterification or hydrolysis.[3]

| Water-Polyethylene Glycol (4:1 v/v) | Good | Has been shown to provide good stability for certain applications.[3] |

Advanced Stabilization Strategies

For particularly sensitive or long-duration experiments, consider these advanced strategies:

  • Use of Co-solvents: As noted in Table 3, adding polyethylene glycol (PEG) to the aqueous buffer can improve stability.[3][9]

  • Chelating Agents: Adding a chelating agent like EDTA can sequester metal ions that may catalyze hydrolysis.[10]

  • Esterase Inhibitors: If working with biological fluids like plasma or cell lysates, the addition of esterase inhibitors (e.g., sodium fluoride) may be necessary to prevent enzymatic degradation.[6]

Experimental Protocols

Protocol I: Spectrophotometric Quantification of Hydrolysis

This protocol allows for the indirect quantification of this compound hydrolysis by measuring the formation of its byproduct, 3-methylsalicylic acid. The method is adapted from the well-established iron (III) chloride test for salicylates.[3]

G cluster_0 Part A: Calibration Curve cluster_1 Part B: Sample Analysis A1 1. Prepare Standards Prepare serial dilutions of 3-methylsalicylic acid (e.g., 0 to 200 µg/mL). A2 2. Add Reagent To 1 mL of each standard, add 1 mL of Iron (III) Chloride solution. A1->A2 A3 3. Measure Absorbance Measure absorbance at ~530 nm for each standard to detect the purple complex. A2->A3 A4 4. Plot Curve Plot Absorbance vs. Concentration. Perform linear regression. A3->A4 B1 1. Collect Sample Take an aliquot of your experimental solution containing This compound. B2 2. Add Reagent To 1 mL of your sample, add 1 mL of Iron (III) Chloride solution. B1->B2 B3 3. Measure Absorbance Measure absorbance at ~530 nm. B2->B3 B4 4. Calculate Concentration Use the calibration curve equation to determine the concentration of 3-methylsalicylic acid in your sample. B3->B4

Caption: Workflow for quantifying hydrolysis via spectrophotometry.

Materials:

  • 3-methylsalicylic acid (for standard curve)

  • Iron (III) Chloride (FeCl₃) solution (e.g., 1% w/v in water)

  • UV-Vis Spectrophotometer and cuvettes

  • Your experimental aqueous solution of this compound

Methodology:

  • Prepare a Standard Curve:

    • Create a series of standard solutions of 3-methylsalicylic acid in the same buffer as your experiment.

    • To a fixed volume of each standard, add an equal volume of the FeCl₃ solution. A purple-colored complex will form.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (approx. 520-530 nm).[3]

    • Plot absorbance versus concentration and determine the linear regression equation.

  • Analyze Experimental Sample:

    • Take a sample of your aqueous solution of this compound that has been subjected to experimental conditions.

    • Treat the sample with the FeCl₃ solution in the same manner as the standards.

    • Measure the absorbance at the same wavelength.

  • Calculate Hydrolysis:

    • Use the measured absorbance and the standard curve's equation to calculate the concentration of 3-methylsalicylic acid in your sample.

    • This concentration directly corresponds to the amount of this compound that has hydrolyzed.

Protocol II: Preparation of a Stabilized Aqueous Working Solution

This protocol details the steps for preparing an aqueous solution of this compound with enhanced stability for immediate use in short-term experiments (e.g., cell culture).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Ice-cold aqueous buffer (pH-adjusted, if possible, to be mildly acidic and compatible with the experiment)

  • Sterile microcentrifuge tubes and pipette tips

Methodology:

  • Prepare Concentrated Stock: Prepare a high-concentration stock solution (e.g., 60 mM) in anhydrous DMSO.[8] Sonicate if necessary to fully dissolve.[8]

  • Chill All Components: Place the stock solution, the aqueous buffer, and microcentrifuge tubes on ice.

  • Prepare Working Solution: Immediately before starting your experiment, perform a serial dilution of the DMSO stock into the ice-cold aqueous buffer to achieve your final desired concentration.

    • Important: Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).

  • Immediate Use: Use the freshly prepared aqueous solution within 30 minutes to minimize hydrolysis.[3] Do not prepare large batches for use over an extended period.[3] Avoid warming the solution until the moment of application.

Hydrolysis Reaction Pathway

The fundamental degradation pathway for this compound in an aqueous environment is the hydrolysis of the ester bond.

G cluster_products compound This compound products 3-Methylsalicylic Acid + Acetic Acid compound->products Hydrolysis (catalyzed by H⁺, OH⁻, heat, esterases) water + H₂O (Water)

Caption: The hydrolysis pathway of this compound.

References

Technical Support Center: Enhancing the Solubility of 2-(Acetyloxy)-3-methylbenzoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Acetyloxy)-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution in aqueous buffer.

Possible Cause: The aqueous solubility of this compound is limited, and the addition of an aqueous buffer to a concentrated stock solution in an organic solvent can cause it to crash out.

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of the organic co-solvent (e.g., DMSO) in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as co-solvents can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[1][2]

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.

Issue 2: High background signal or unexpected biological activity in vehicle control wells.

Possible Cause: The co-solvent used to dissolve this compound, such as DMSO, may be exerting its own biological effects on the cells or interfering with the assay components.

Troubleshooting Steps:

  • Determine the No-Effect Concentration of the Co-solvent: Run a dose-response experiment with the co-solvent alone on your specific cell line or assay system to identify the highest concentration that does not cause a significant effect. For many cell lines, the final DMSO concentration should be kept at or below 0.5%.[1][2][3]

  • Consistent Co-solvent Concentration: Ensure the final concentration of the co-solvent is identical in all wells, including controls and treated samples.

  • Minimize Exposure Time: Reduce the incubation time of the cells with the co-solvent-containing medium as much as is feasible for the experiment.

Issue 3: Inconsistent or non-reproducible results in biological assays.

Possible Cause: This can be due to incomplete dissolution of the compound, leading to variations in the actual concentration in the assay. The compound may also be unstable in the assay buffer.

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock Solution: Before preparing working solutions, visually inspect your stock solution to ensure there are no solid particles. Sonication may be helpful.[4]

  • Assess Compound Stability: this compound is an ester and may be susceptible to hydrolysis, especially at alkaline pH. It is advisable to prepare fresh working solutions for each experiment. The stability of the structurally similar compound, aspirin, is known to be pH-dependent, with increased hydrolysis at higher pH.

  • Consider pH of the Assay Buffer: For acidic compounds like this compound, a slightly acidic to neutral pH may be preferable for stability, though this needs to be balanced with solubility requirements.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[4] A stock solution of this compound in DMSO can be prepared at a concentration of up to 11.65 mg/mL (60 mM).[4] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid cytotoxicity.[1][2][3]

Q2: How can I improve the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the aqueous solubility of this compound for biological assays:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used.[5][6] It is essential to determine the tolerance of your specific assay to these solvents.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to increase at higher pH due to the deprotonation of the carboxylic acid group. However, the stability of the acetyl ester group may decrease at higher pH. A careful balance between solubility and stability is necessary.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[7] Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.[8][9]

Q3: What concentration of cyclodextrin should I use?

A3: The optimal concentration of cyclodextrin depends on the specific compound and the type of cyclodextrin used. It is recommended to perform a phase solubility study to determine the ideal ratio of the compound to cyclodextrin. For cell culture applications, concentrations of HP-β-CD up to 1-2% in serum-supplemented medium and 0.5-1% in serum-free medium are generally well-tolerated.[10]

Q4: Can cyclodextrins interfere with my biological assay?

A4: Yes, in some cases, cyclodextrins can interfere with biological assays. For example, they have been shown to interact with fluorescent dyes like resazurin, potentially affecting the results of cell viability assays.[11][12] It is advisable to run appropriate controls with the cyclodextrin alone to assess any potential interference in your specific assay.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventChemical FormulaMolar Solubility (mol/L)Temperature (K)Pressure (atm)
Dimethyl Sulfoxide (DMSO)C₂H₆OS~0.06298.151
EthanolC₂H₅OHData not available298.151
MethanolCH₃OHData not available298.151

Note: While specific quantitative data for ethanol and methanol are not available for this compound, related benzoic acid derivatives show good solubility in these solvents.[13]

Table 2: Recommended Final Concentrations of Co-solvents in Cell-Based Assays

Co-solventGenerally Safe ConcentrationCautionary Concentration
DMSO< 0.1%[1][3]0.1% - 0.5% (cell line dependent)[1][2][3]
Ethanol< 0.1%0.1% - 0.5% (cell line dependent)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 194.18 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Analytical balance

    • Microcentrifuge tube or glass vial

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 1.94 mg of this compound.

    • Transfer the compound to a clean, dry microcentrifuge tube or glass vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Materials:

    • This compound

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 1-5% w/v).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The clear filtrate is the saturated solution of the compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method (e.g., HPLC-UV).

Mandatory Visualizations

experimental_workflow Workflow for Preparing Working Solutions start Start: Weigh Compound stock Prepare 10 mM Stock in 100% DMSO start->stock serial_dilution Perform Serial Dilution in Assay Medium stock->serial_dilution Vortex between dilutions final_conc Achieve Final Assay Concentration (e.g., 1-100 µM) Final DMSO <0.5% serial_dilution->final_conc end Add to Biological Assay final_conc->end

Caption: A workflow for preparing working solutions of this compound.

signaling_pathway Hypothesized Signaling Pathway Inhibition compound This compound cox Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) compound->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: Hypothesized mechanism of action via COX enzyme inhibition.

References

addressing poor peak shape in HPLC analysis of 2-(Acetyloxy)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Acetyloxy)-3-methylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing acidic compounds like this compound?

A1: Peak tailing for acidic analytes is frequently caused by secondary interactions between the ionized analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][2][3][4] To mitigate this, it is crucial to control the mobile phase pH. For an acidic compound, maintaining the mobile phase pH at least 2 units below the analyte's pKa will keep it in its non-ionized form, minimizing these secondary interactions and improving peak shape.[5][6][7][8]

Q2: My peak is fronting. What are the likely causes?

A2: Peak fronting is often a result of column overload, where either too much sample mass (mass overload) or too large a sample volume (volume overload) is injected onto the column.[9][10][11][12] Another common cause is the incompatibility between the sample solvent and the mobile phase.[9][13][14] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to band broadening and a fronting peak.[14][15][16]

Q3: I am observing split peaks in my chromatogram. What could be the reason?

A3: Split peaks can arise from several issues. If all peaks in the chromatogram are split, it often points to a problem before the separation, such as a partially blocked column inlet frit or a void in the column packing.[17][18][19][20] If only the analyte peak is split, it could be due to the co-elution of an impurity, the sample solvent being incompatible with the mobile phase, or degradation of the analyte on the column.[17][18][20]

Q4: How does the mobile phase pH affect the analysis of this compound?

A4: As a carboxylic acid, this compound is an ionizable compound. The mobile phase pH dictates its degree of ionization. At a pH above its pKa, the compound will be in its ionized (deprotonated) form, which is more polar and will have a shorter retention time on a reversed-phase column.[6][7][21][22] Conversely, at a pH below its pKa, it will be in its neutral, less polar form and will be retained longer.[6][7][21][22] Operating at a pH close to the pKa can lead to poor peak shape because both the ionized and non-ionized forms coexist.[8][23] For robust and reproducible results with good peak shape, it is recommended to use a buffered mobile phase with a pH at least 2 units away from the analyte's pKa.[24]

Troubleshooting Guide: Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shapes in the HPLC analysis of this compound.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Initial Checks:

  • Observe all peaks: Is the tailing observed for all peaks or just the analyte of interest? If all peaks are tailing, it could indicate a physical issue with the column or system.[25]

  • Review method parameters: Confirm that the mobile phase composition and pH are correct.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to suppress the ionization of this compound. A pH of 2.5-3.5 is often effective.[5][26] Use a high-purity, end-capped C18 column to minimize the number of available silanol groups.[3][26][27]
Column Contamination Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns.[5] If contamination is severe, consider replacing the column.
Column Void A void at the column inlet can cause peak tailing.[18] This often requires column replacement. Using a guard column can help extend the life of the analytical column.[5]
Extra-column Dead Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[13][27] Ensure all fittings are properly connected.
Metal Chelation Trace metal ions in the silica matrix can interact with the analyte.[1][28] Using a mobile phase additive like EDTA can help, or switch to a column with low metal content.[24]
Problem: Peak Fronting

Peak fronting appears as an asymmetry where the front of the peak is less steep than the back.

Initial Checks:

  • Injection volume and concentration: Review the amount of sample being injected.

  • Sample solvent: Compare the composition of the sample solvent to the mobile phase.

Potential Causes and Solutions:

CauseRecommended Solution
Mass Overload Reduce the concentration of the sample.[11][29] Dilute the sample by a factor of 10 and reinject.
Volume Overload Decrease the injection volume.[13][29]
Incompatible Sample Solvent The ideal scenario is to dissolve the sample in the mobile phase.[13][20] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[15][16][30]
Column Collapse This can occur with highly aqueous mobile phases (>95% water) on some C18 columns.[9][29] Flush the column with 100% acetonitrile. If the problem persists, the column may be permanently damaged.
Problem: Split Peaks

Split peaks can manifest as a shoulder on the main peak or two distinct peaks where there should be one.

Initial Checks:

  • Affects all peaks? If all peaks are split, the issue is likely instrumental or related to the column inlet.[17][20]

  • Single peak split? If only the analyte peak is affected, the cause is more likely related to the specific chemistry or method conditions.[17][18][20]

Potential Causes and Solutions:

CauseRecommended Solution
Partially Blocked Inlet Frit Backflush the column. If this does not resolve the issue, the frit may need to be replaced, which often means replacing the column.[17][19][20][31]
Column Void/Channeling A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[17][18][19] This typically requires column replacement.
Sample Solvent Incompatibility A mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column or create an uneven sample band.[19][20] Dissolve the sample in the mobile phase if possible.
Co-eluting Impurity A small, closely eluting impurity can appear as a shoulder or a split peak.[17][31] Adjust the mobile phase composition or gradient to improve resolution.
Analyte Degradation If this compound is degrading into a related compound during the analysis, this can result in a second peak. Ensure sample and mobile phase stability.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Peak Shape

This protocol describes the preparation of a mobile phase designed to suppress the ionization of this compound and improve peak symmetry.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)[32] or Formic acid (LC-MS grade)[33]

Procedure:

  • Prepare the aqueous component of the mobile phase. For a 0.1% phosphoric acid solution, add 1.0 mL of phosphoric acid to a 1 L volumetric flask and bring to volume with HPLC grade water.

  • Mix the aqueous component with acetonitrile in the desired ratio (e.g., 60:40 Acetonitrile:Water with 0.1% Phosphoric Acid).[32]

  • Degas the mobile phase using sonication or vacuum filtration before use.

  • The final pH of this mobile phase should be in the range of 2.5-3.0, which is suitable for keeping the carboxylic acid analyte in its protonated state.

Protocol 2: Sample Preparation and Injection

This protocol outlines the steps for preparing the sample to avoid solvent-related peak shape issues.

Procedure:

  • Stock Solution: Accurately weigh a known amount of this compound reference standard. Dissolve it in a small amount of acetonitrile.

  • Working Solution: Dilute the stock solution to the final desired concentration using the mobile phase as the diluent. This ensures compatibility between the sample solvent and the mobile phase.[13][20]

  • Injection: Start with a low injection volume (e.g., 5-10 µL) to minimize the risk of volume or mass overload.[31]

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split check_ph Check Mobile Phase pH (for acidic analyte) tailing->check_ph check_load Check Sample Load (Concentration/Volume) fronting->check_load check_all_peaks Are All Peaks Split? split->check_all_peaks lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) check_ph->lower_ph pH too high check_column Check Column Condition (Flush/Replace) check_ph->check_column pH is optimal end Symmetrical Peak lower_ph->end check_column->end reduce_load Reduce Concentration or Injection Volume check_load->reduce_load Overloaded check_solvent Check Sample Solvent vs. Mobile Phase check_load->check_solvent Not Overloaded reduce_load->end check_solvent->end check_frit_void Check for Blocked Frit or Column Void check_all_peaks->check_frit_void Yes check_coelution Investigate Co-elution or Analyte Degradation check_all_peaks->check_coelution No check_frit_void->end check_coelution->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

ChemicalEquilibrium cluster_acid Low pH (e.g., < 3) cluster_base High pH (e.g., > 5) Protonated This compound (Non-ionized, Less Polar) Good Peak Shape Deprotonated 2-(Acetyloxy)-3-methylbenzoate (Ionized, More Polar) Potential for Tailing Protonated->Deprotonated + H+ Equilibrium pKa

Caption: Effect of mobile phase pH on the ionization of the analyte.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the ¹H and ¹³C NMR spectra of 2-(acetyloxy)-3-methylbenzoic acid.

Predicted NMR Data

Due to the specific substitution pattern of this compound, the aromatic region of the ¹H NMR spectrum is expected to be complex. Below are the predicted chemical shifts (δ), multiplicities, and coupling constants (J).

Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 13.0Broad Singlet-1H
H-6~ 7.9 - 8.1Doublet of DoubletsJortho ≈ 7.5 - 8.0, Jmeta ≈ 1.5 - 2.01H
H-4~ 7.2 - 7.4TripletJortho ≈ 7.5 - 8.01H
H-5~ 7.5 - 7.7Doublet of DoubletsJortho ≈ 7.5 - 8.0, Jmeta ≈ 1.5 - 2.01H
Ar-CH₃~ 2.2 - 2.4Singlet-3H
-OCOCH₃~ 2.1 - 2.3Singlet-3H

Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

CarbonChemical Shift (δ, ppm)
-COOH170 - 175
-C=O (acetyl)168 - 172
C-2148 - 152
C-1130 - 135
C-3138 - 142
C-6132 - 136
C-4125 - 129
C-5128 - 132
Ar-CH₃15 - 20
-OCOCH₃20 - 25

Standard Experimental Protocol for NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

  • Sample Preparation :

    • Weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[1][3] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[1] The solution should be homogeneous and free of particulate matter.[2]

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[1][2] The sample height should be between 4.0 and 5.0 cm.[1]

    • Cap the NMR tube securely.[1]

  • NMR Spectrometer Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve peak shape and resolution.[4] Poor shimming can lead to broad peaks.[4]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of the ¹H NMR spectrum for this molecule so complex?

A1: The benzene ring is substituted with three different groups at positions 1, 2, and 3. This substitution pattern removes all planes of symmetry in the aromatic ring, making all three aromatic protons (H-4, H-5, and H-6) chemically non-equivalent. Consequently, each aromatic proton will appear as a distinct signal and will exhibit spin-spin coupling with its neighbors, leading to a complex multiplet pattern.

Q2: Where should I expect to see the signal for the carboxylic acid proton?

A2: The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Q3: Will the two methyl groups be distinguishable in the ¹H NMR spectrum?

A3: Yes, the two methyl groups are in different chemical environments. The methyl group of the acetyl moiety (-OCOCH₃) and the methyl group directly attached to the aromatic ring (Ar-CH₃) will have slightly different chemical shifts, both appearing as sharp singlets.

Q4: What solvent should I use for my NMR experiment?

A4: The choice of solvent can influence the chemical shifts.[4] Chloroform-d (CDCl₃) is a common starting point. However, if signals overlap, switching to a different solvent like benzene-d₆ or acetone-d₆ might resolve the peaks.[4] For observing the carboxylic acid proton, aprotic solvents like CDCl₃ or DMSO-d₆ are preferable. Using protic solvents like D₂O or CD₃OD will lead to the exchange of the acidic proton with deuterium, causing the -COOH signal to disappear.[5]

Troubleshooting Guide

Q: My aromatic proton signals are overlapping, making interpretation difficult. What can I do?

A:

  • Change the NMR Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlapping signals.[4]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.

Q: I can't find the carboxylic acid proton peak in my spectrum. Why?

A:

  • Solvent Choice: If you used a protic deuterated solvent like D₂O or methanol-d₄, the acidic proton will have exchanged with deuterium and will not be visible in the ¹H NMR spectrum.[5]

  • Presence of Water: Traces of water in your NMR solvent (even in aprotic solvents like CDCl₃) can lead to rapid exchange and significant broadening of the -COOH signal, sometimes to the point where it is indistinguishable from the baseline.

  • Confirmation Test: To confirm the presence of an exchangeable proton, you can add a drop of D₂O to your sample in an aprotic solvent, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it was from the carboxylic acid.[4]

Q: My peaks are very broad. What is the cause?

A:

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer should sharpen the signals.[4]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[4] Diluting the sample may help.

  • Insoluble Material: The presence of suspended, undissolved material in the NMR tube can disrupt the magnetic field homogeneity.[6] Ensure your sample is fully dissolved and filter it if necessary.[3]

  • Paramagnetic Impurities: Paramagnetic substances, even in trace amounts, can cause significant line broadening.

Q: I see unexpected small peaks next to my main signals. What are they?

A: These are likely spinning sidebands, which are artifacts that appear at frequencies symmetrically displaced from a strong signal by multiples of the sample spinning rate. You can confirm this by changing the spinning rate; the position of the sidebands will change, while the true signals will not. Reducing the spinning rate or improving the shimming can minimize these artifacts.

Logical Troubleshooting Workflow

NMR_Troubleshooting start Start: Acquire Spectrum check_quality Check Spectrum Quality: - Good S/N? - Sharp Peaks? - Flat Baseline? start->check_quality poor_sn Low Signal-to-Noise check_quality->poor_sn No broad_peaks Broad Peaks check_quality->broad_peaks No baseline_dist Baseline Distortion check_quality->baseline_dist No interpret Interpret Spectrum: - Assign Peaks - Analyze Couplings check_quality->interpret Yes increase_scans Increase Number of Scans or Increase Sample Concentration poor_sn->increase_scans check_shim Re-shim Spectrometer broad_peaks->check_shim reprocess Re-process FID: - Adjust Phasing - Apply Baseline Correction baseline_dist->reprocess increase_scans->start check_sample_prep Check Sample: - Fully Dissolved? - Correct Concentration? - Paramagnetic Impurities? check_shim->check_sample_prep check_sample_prep->start reprocess->interpret overlap Signals Overlap? interpret->overlap change_solvent Re-acquire in Different Solvent (e.g., Benzene-d6) overlap->change_solvent Yes end Interpretation Complete overlap->end No change_solvent->start run_2d Run 2D NMR (e.g., COSY, HSQC) change_solvent->run_2d run_2d->end

Caption: A logical workflow for troubleshooting common issues in NMR spectral acquisition and interpretation.

References

Technical Support Center: Dealing with Compound Instability During In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address compound instability during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My compound shows variable activity in cell-based assays. Could instability be the cause?

A1: Yes, inconsistent results in bioassays can be a sign of compound instability.[1] Instability can lead to a lower-than-expected concentration of the active compound over the course of the experiment, resulting in underestimated activity and poor reproducibility.[1] Factors such as the compound's chemical nature, the assay medium, and incubation time can all contribute to degradation.[1] A decrease in potency or inconsistent results may suggest that the active compound has degraded.[2]

Q2: What are the common causes of compound instability in in vitro assays?

A2: Compound instability in vitro can be broadly categorized into chemical and metabolic instability.[1]

  • Chemical Instability refers to the degradation of a compound due to its reactivity with components of the assay medium.[1] Key factors include:

    • pH: Many compounds are susceptible to hydrolysis at acidic or basic pH.[1][2]

    • Oxidation: Compounds can be degraded by reactive oxygen species (ROS) generated in the cell culture medium or by atmospheric oxygen.[1][3]

    • Light Sensitivity: Some compounds are photolabile and can degrade upon exposure to light.[1][3]

    • Reactivity with Medium Components: Compounds may react with components in the assay medium, such as buffers, salts, or reducing agents like DTT.[1]

  • Metabolic Instability involves the degradation of a compound by enzymes present in the biological system (e.g., cells, microsomes).[1] Common metabolic pathways include:

    • Phase I Metabolism: Oxidation, reduction, and hydrolysis reactions, often catalyzed by enzymes like Cytochrome P450s (CYPs).[1]

    • Phase II Metabolism: Conjugation reactions that increase water solubility for excretion.[1]

Q3: How should I prepare and store stock solutions to maximize compound stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your compound.[2]

  • Solvent Selection: Use high-purity, HPLC-grade solvents.[2] Anhydrous solvents should be used whenever possible to minimize hydrolysis.[2] Dimethyl sulfoxide (DMSO) is a common choice for long-term storage, but its compatibility with your specific compound should be verified.[2][4]

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize solvent evaporation and water absorption.[5][6] For light-sensitive compounds, use amber vials or wrap containers in foil.[3]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds.[7] It is recommended to aliquot stock solutions into smaller, single-use volumes.[7] However, studies have shown that many compounds are stable for several freeze-thaw cycles.[4][8][9]

Q4: My compound is stored in DMSO. What are the potential stability issues?

A4: While DMSO is a widely used solvent, there are potential stability issues to consider. Water absorption by DMSO can reduce compound solubility and promote hydrolysis.[4][5][6] It is crucial to use anhydrous DMSO and store solutions in tightly sealed containers.[4][5] The stability of compounds in DMSO can vary significantly. One study monitoring compounds at room temperature found that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[10] Another study showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[10]

Data Presentation: Compound Stability in DMSO

Table 1: Probability of Compound Integrity in DMSO at Room Temperature Over Time.

Storage TimeProbability of Observing Compound
3 Months92%
6 Months83%
1 Year52%

Data adapted from a study monitoring ~7200 compounds in 20-mM DMSO solutions under ambient conditions.[10]

Q5: What is nonspecific binding and how can it affect my assay results?

A5: Nonspecific binding occurs when a compound binds to unintended targets, such as proteins in the assay medium, plasticware, or cellular components other than the intended target.[11][12][13] This can lead to a lower effective concentration of the compound available to interact with its target, resulting in an underestimation of its potency.[11] Lipophilic compounds are particularly prone to nonspecific binding.[13]

Q6: How can I detect and mitigate compound precipitation?

A6: Compound precipitation can occur when the concentration of the compound exceeds its solubility in the assay medium.[5][14] This is a common issue when diluting a DMSO stock solution into an aqueous buffer.[5]

  • Detection: Precipitation can often be observed visually as cloudiness, turbidity, or the formation of crystals.[5] For finer precipitates, microscopic examination of the solution can be helpful.[5] Simple in vitro methods using a microplate reader to detect changes in opacity can also be employed.[15]

  • Mitigation: To minimize precipitation, it is recommended to pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound stock.[5] Gentle vortexing immediately after adding the stock solution can also help.[5] Performing a kinetic solubility assay can determine the maximum soluble concentration of your compound under the specific assay conditions.[5]

Q7: My compound appears to be susceptible to oxidation. What can I do?

A7: Oxidation can be a significant cause of compound degradation.[3]

  • Prevention: Consider using de-gassed buffers or performing experiments under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[3] For compounds susceptible to oxidation by ROS from cells, the inclusion of antioxidants in the medium could be tested, ensuring they do not interfere with the assay.

  • Formulation: In some cases, the addition of antioxidants as excipients can protect the compound from degradation.[16]

Q8: How do I identify potentially reactive or promiscuous compounds in my screen?

A8: High-throughput screening (HTS) can sometimes identify "hits" that are false positives due to reactivity or promiscuous activity.[17][18][19] These compounds may interfere with the assay technology itself (e.g., fluorescence, luciferase) or react non-specifically with various biological molecules.[19] Sets of rules and structural filters have been developed to flag compounds with potentially reactive functional groups (e.g., acyl halides) or properties associated with promiscuity.[17] It is crucial to confirm hits from primary screens using orthogonal assays that have different detection methods.[19]

Troubleshooting Guides

Guide 1: Investigating Inconsistent In Vitro Results

This guide provides a systematic approach to troubleshooting variable or non-reproducible results in your in vitro assays.

G start Inconsistent In Vitro Results purity Assess Compound Purity and Identity (e.g., LC-MS, NMR) start->purity solubility Evaluate Solubility in Assay Medium purity->solubility If pure stability_buffer Perform Stability Assessment in Assay Buffer solubility->stability_buffer If soluble stability_bio Perform Stability Assessment in Presence of Cells/Microsomes stability_buffer->stability_bio If stable in buffer degradation Identify Degradation Products (LC-MS) stability_bio->degradation If unstable optimize_assay Optimize Assay Conditions (pH, buffer, incubation time) stability_bio->optimize_assay If unstable degradation->optimize_assay optimize_compound Modify Compound or Formulation optimize_assay->optimize_compound If optimization fails end Consistent Results optimize_assay->end If successful optimize_compound->end

Figure 1. A flowchart to guide the investigation of inconsistent in vitro results.

Guide 2: Diagnosing and Resolving Compound Precipitation
Observed IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Compound concentration exceeds its thermodynamic solubility limit in the aqueous medium.- Perform a kinetic solubility assay to determine the maximum soluble concentration.[5]- Decrease the final assay concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the assay's biological system.
Precipitation Over Time in Incubator - Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[5]- pH shift in the medium due to CO2 environment or cell metabolism.[5]- The compound is degrading into an insoluble product.[2]- Pre-warm the cell culture media to 37°C before adding the compound.[5]- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[5]- Assess compound stability in the assay buffer over time.[2]
Cloudiness or Turbidity in Media - Fine particulate precipitation.[5]- Microbial contamination.[5]- Examine a sample under a microscope to confirm the presence of a precipitate.[5]- Distinguish from microbial contamination by observing for motile microorganisms and checking for a rapid pH change in the medium.[5]

G start DMSO Stock Solution dilution Dilution into Aqueous Assay Buffer start->dilution supersaturation Supersaturated State (Transiently Soluble) dilution->supersaturation nucleation Nucleation (Formation of small crystal seeds) supersaturation->nucleation growth Crystal Growth nucleation->growth precipitation Visible Precipitate (Reduced Bioavailability) growth->precipitation

Figure 2. The process of compound precipitation from a supersaturated solution.

Guide 3: Addressing Unexpected Assay Signals
Observed IssuePotential CauseRecommended Action & Troubleshooting Steps
Unexpected increase in signal (e.g., viability) at high compound concentrations. The compound is interfering with the assay readout (e.g., reducing MTT, autofluorescence).[20]Run a cell-free control experiment with the compound and the assay reagent to check for direct chemical interference.[20]
New, unexpected peaks appear in HPLC or LC-MS analysis. Formation of degradation products.[2]1. Compare the chromatogram to a freshly prepared standard. 2. Conduct a forced degradation study (e.g., acid, base, peroxide) to help identify potential degradation products.[21]
Solution changes color or becomes cloudy over time. Degradation or poor solubility. The compound may be degrading into a colored or insoluble product, or it may be precipitating out of solution.[2]1. Check solubility limits to ensure you are not working with a supersaturated solution.[2] 2. Filter the solution using a syringe filter (e.g., 0.22 µm) to remove any precipitate before use in sensitive assays.[2]

G Compound Parent Compound Hydrolysis Hydrolysis (Reaction with water, pH-dependent) Compound->Hydrolysis Oxidation Oxidation (Reaction with oxygen/ROS) Compound->Oxidation Photolysis Photolysis (Degradation by light) Compound->Photolysis Metabolism Metabolism (Enzymatic conversion) Compound->Metabolism Degradant1 Hydrolytic Degradant Hydrolysis->Degradant1 Degradant2 Oxidative Degradant Oxidation->Degradant2 Degradant3 Photolytic Degradant Photolysis->Degradant3 Degradant4 Metabolite Metabolism->Degradant4

Figure 3. Common degradation pathways for a research compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol helps determine the maximum concentration of a compound that remains soluble in a specific medium over time.[5]

Materials:

  • Test compound

  • 100% DMSO (anhydrous)[5]

  • Specific cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator set to the experimental temperature (e.g., 37°C)[5]

  • Microscope[5]

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.[5]

  • Prepare Serial Dilutions:

    • Pre-warm the cell culture medium to the experimental temperature (e.g., 37°C).[5]

    • Prepare a series of dilutions of your compound in the pre-warmed medium. For instance, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).

    • Vortex gently immediately after adding the stock solution.[5]

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and repeat for subsequent dilutions.[5]

  • Incubation and Observation:

    • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.[5]

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[5]

    • A sample can also be viewed under a microscope to detect fine precipitates.[5]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.[5]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare 100 mM Stock in DMSO C Create Serial Dilutions in Buffer A->C B Pre-warm Aqueous Buffer B->C D Incubate at 37°C C->D E Observe at T=0, 1, 4, 24h D->E F Visual Inspection (Cloudiness?) E->F G Microscopic Exam (Crystals?) F->G H Determine Max Soluble Concentration G->H

Figure 4. Workflow for the Kinetic Solubility Assay.

Protocol 2: Compound Stability Assessment in Assay Buffer

This protocol assesses the chemical stability of a compound in the assay buffer over the time course of an experiment.

Materials:

  • Test compound stock solution (in DMSO)

  • Assay buffer

  • Sterile microcentrifuge tubes

  • Incubator set to the experimental temperature

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Prepare a solution of the test compound in the assay buffer at the final assay concentration.

  • Incubation: Incubate the solution at the experimental temperature (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubation mixture.[2] Immediately quench any potential degradation by adding a strong solvent (e.g., acetonitrile) and/or freezing at -80°C.

  • Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining parent compound.[2] The T=0 sample serves as the 100% reference.

  • Data Analysis: Plot the percentage of compound remaining versus time to determine the degradation rate and half-life.[1]

Protocol 3: Cell-Free Assay Interference Control

This protocol is essential for identifying potential interference of a test compound with the assay chemistry (e.g., colorimetric, fluorescent, or luminescent readouts).[20]

Materials:

  • Test compound

  • Assay buffer or cell-free medium

  • Microplate (same type as used in the cell-based assay)

  • Assay reagent (e.g., MTT, resazurin, luciferase substrate)

  • Solubilization solution (if required, e.g., for MTT)

  • Plate reader

Methodology:

  • Plate Setup: Set up a microplate with wells containing only cell-free medium or assay buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the cell-based experiment. Include vehicle control wells (e.g., DMSO).[20]

  • Assay Reagent Addition: Add the assay reagent to each well.[20]

  • Incubation: Incubate the plate under the same conditions as your cell viability assay.[20]

  • Solubilization (if required): For assays like MTT, add the solubilization solution and ensure complete dissolution.[20]

  • Readout: Measure the signal on a plate reader.

  • Analysis: Compare the signal in the compound-containing wells to the vehicle control wells. A significant change in signal in the absence of cells indicates direct interference with the assay components.[20]

References

Technical Support Center: Optimizing 2-(Acetyloxy)-3-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(Acetyloxy)-3-methylbenzoic acid. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and visual workflows to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is an esterification reaction, analogous to the classic synthesis of aspirin. It involves the acetylation of the phenolic hydroxyl group of 2-hydroxy-3-methylbenzoic acid using acetic anhydride. A strong acid, such as concentrated sulfuric acid or phosphoric acid, is typically used as a catalyst to accelerate the reaction.[1][2]

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst is crucial for increasing the reaction rate.[1] The catalyst (H+) protonates a carbonyl oxygen of acetic anhydride, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This "activated" intermediate is much more susceptible to nucleophilic attack by the hydroxyl group of 2-hydroxy-3-methylbenzoic acid, facilitating the formation of the ester.[1][3]

Q3: What are the common side reactions I should be aware of?

A3: The most common side reactions include the hydrolysis of the ester product back to 2-hydroxy-3-methylbenzoic acid, which can occur if water is present in the reactants or glassware.[1] At excessively high temperatures, the formation of polymeric byproducts can also occur, leading to product discoloration and reduced yield.[1]

Q4: How can the final product be effectively purified?

A4: Recrystallization is a highly effective and common method for purifying the crude product.[1] A suitable solvent system, such as an ethanol-water mixture, is often used. The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the solvent.[1]

Troubleshooting Guide

Issue: Low or No Product Yield

My reaction resulted in a very low yield or no product at all. What are the likely causes and solutions?

Potential CauseRecommended Solution
Incomplete Reaction: The methyl group on the aromatic ring may cause steric hindrance, slowing the reaction.[1][3]Increase the reaction time or moderately increase the temperature (e.g., to 60-70°C). Consider using a more effective catalyst or a slightly higher catalyst concentration.[1]
Presence of Water: Water in the glassware or reagents hydrolyzes the acetic anhydride, rendering it ineffective.[1]Ensure all glassware is thoroughly oven-dried before use. Use anhydrous reagents if possible.[1]
Insufficient Acetylating Agent: Not enough acetic anhydride was used to fully react with the starting material.Use a molar excess of acetic anhydride (e.g., 2-3 equivalents) relative to the 2-hydroxy-3-methylbenzoic acid to drive the reaction to completion.[1]
Product Hydrolysis: The ester product reverted to the starting material during the workup phase.[3]Avoid prolonged exposure to acidic aqueous conditions during workup. Ensure the washing steps with cold water are performed efficiently.

Issue: Product is Oily and Fails to Crystallize

Instead of a solid, my product is an oil. How can I induce crystallization?

Potential CauseRecommended Solution
Presence of Impurities: Unreacted starting material or byproducts can inhibit crystal lattice formation.[3]Attempt to induce crystallization by scratching the inside of the flask at the solvent surface with a glass rod. If that fails, purify the oil using column chromatography before attempting recrystallization again.[3]
Incorrect Recrystallization Solvent: The chosen solvent system may not be appropriate for the product.Experiment with different solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.
Insufficient Cooling: The solution was not cooled to a low enough temperature to precipitate the product.[3]Ensure the solution is thoroughly cooled in an ice bath and allow sufficient time for crystallization to occur.[1][3]

Issue: Product has a Low or Broad Melting Point

The melting point of my purified product is significantly lower than the literature value. What does this indicate?

Potential CauseRecommended Solution
Contamination with Impurities: The most common cause is the presence of unreacted 2-hydroxy-3-methylbenzoic acid or residual acetic acid.[4]Perform another recrystallization step, ensuring the crude product is fully dissolved in the minimum amount of hot solvent.[4] Wash the filtered crystals thoroughly with a small amount of ice-cold deionized water to remove any soluble acid impurities.[1]

Issue: Product is Discolored (Yellow or Brown)

My final product should be white, but it has a yellow or brown tint. Why did this happen?

Potential CauseRecommended Solution
Decomposition at High Temperatures: Excessive heat during the reaction can lead to the formation of colored byproducts and decomposition.[1]Avoid heating the reaction mixture above the recommended temperature range. Consider running the reaction at a lower temperature for a longer duration.
Impurities in Starting Material: The initial 2-hydroxy-3-methylbenzoic acid may have contained impurities.Ensure the purity of the starting material before beginning the synthesis. If necessary, purify the starting material by recrystallization.

Optimized Reaction Parameters

This table summarizes the key quantitative parameters for optimizing the synthesis of this compound.

ParameterRecommended Value/RangeNotes and Considerations
Reaction Temperature 50 - 60°CExceeding this range can lead to decomposition and side reactions, resulting in a discolored, impure product.[1]
Reaction Time 30 - 60 minutesMonitor reaction completion via Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.[3]
Catalyst Amount 5-8 drops (H₂SO₄) or 10-15 drops (H₃PO₄)Use a fresh, concentrated acid catalyst. An excessive amount can promote side reactions and complicate purification.[1]
Acetic Anhydride 2-3 molar equivalentsUsing an excess of acetic anhydride ensures the complete conversion of the starting material.[1]

Detailed Experimental Protocol

Materials:

  • 2-hydroxy-3-methylbenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (or 85% phosphoric acid)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask, add 5.0 g of 2-hydroxy-3-methylbenzoic acid.

  • Reagent Addition: In a fume hood, carefully add 10 mL of acetic anhydride to the flask. While gently swirling the flask, slowly add 5-8 drops of concentrated sulfuric acid.[1]

  • Heating: Heat the flask in a water bath maintained at 50-60°C for 30-60 minutes. Swirl the flask occasionally until all the solid starting material has dissolved.[1] The reaction progress can be monitored using TLC.[3]

  • Quenching and Hydrolysis: After the reaction is complete, allow the flask to cool to room temperature. Cautiously pour the reaction mixture into a beaker containing 50-100 mL of ice-cold deionized water. This step hydrolyzes the excess acetic anhydride.[1]

  • Crystallization: Stir the mixture until a white precipitate forms. Cool the beaker further in an ice bath to maximize the crystallization of the crude product.[1]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove residual acids.[1]

  • Recrystallization (Purification): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid. Slowly add hot water until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath, to form pure crystals.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them completely. Determine the final yield and melting point.

Visualized Workflows

The following diagrams illustrate the experimental and logical processes involved in the synthesis.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification Phase Reactants 1. Combine Reactants (2-hydroxy-3-methylbenzoic acid + Acetic Anhydride) Catalyst 2. Add Acid Catalyst (H₂SO₄ or H₃PO₄) Reactants->Catalyst Heating 3. Heat Mixture (50-60°C, 30-60 min) Catalyst->Heating Quench 4. Quench with Ice Water (Hydrolyze excess Ac₂O) Heating->Quench Crystallize 5. Cool in Ice Bath (Induce Crystallization) Quench->Crystallize Filter 6. Vacuum Filtration (Collect Crude Product) Crystallize->Filter Recrystallize 7. Recrystallization (e.g., Ethanol/Water) Filter->Recrystallize Final_Filter 8. Final Filtration & Drying Recrystallize->Final_Filter Product Pure Product Final_Filter->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_yield Low Yield cluster_oil Oily Product cluster_purity Impure Product (Low M.P. / Discolored) Problem Observed Problem Cause_Yield Potential Causes: - Incomplete Reaction - Wet Glassware - Product Hydrolysis Problem->Cause_Yield Cause_Oil Potential Causes: - High Impurity Level - Incorrect Solvent - Insufficient Cooling Problem->Cause_Oil Cause_Purity Potential Causes: - Trapped Impurities - Reaction Overheated - Incomplete Washing Problem->Cause_Purity Solution_Yield Solutions: - Increase Time/Temp - Ensure Dry Conditions - Efficient Workup Cause_Yield->Solution_Yield Solution_Oil Solutions: - Scratch Flask to Induce - Try Different Solvents - Use Column Chromatography Cause_Oil->Solution_Oil Solution_Purity Solutions: - Recrystallize Again - Avoid Excessive Heat - Wash Crystals Thoroughly Cause_Purity->Solution_Purity

Caption: A troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(Acetyloxy)-3-methylbenzoic acid. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and quantitative data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and industrially viable method for synthesizing this compound is through the esterification of 3-methylsalicylic acid with acetic anhydride. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or phosphoric acid. The hydroxyl group of 3-methylsalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated acetic anhydride.

Q2: What are the primary challenges when scaling up this synthesis from the laboratory to a pilot plant or industrial scale?

A2: Scaling up this synthesis introduces several critical challenges that are often not apparent at the lab scale. These include:

  • Heat Management: The reaction is exothermic, and inefficient heat removal in a large reactor can lead to temperature gradients, side reactions, and potential runaway conditions.[1][2]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume is more difficult. Poor mixing can result in localized high concentrations of reactants or catalyst, leading to the formation of impurities and a decrease in yield.[1][3]

  • Solid Handling and Crystallization: The precipitation and isolation of the final product require careful control of cooling rates and agitation to achieve the desired crystal size distribution, which impacts filtration, drying, and product purity.[4][5]

  • Safety: Handling large quantities of corrosive reagents like acetic anhydride and strong acid catalysts necessitates robust safety protocols and specialized equipment.[3]

  • Impurity Profile: Minor side reactions at a small scale can become significant sources of impurities during scale-up, potentially affecting the final product's quality and requiring more rigorous purification steps.[1][6]

Q3: What type of reactor is best suited for the large-scale synthesis of this compound?

A3: For batch production, which is common in the pharmaceutical and fine chemical industries, glass-lined or stainless-steel batch reactors are typically used.[3] These reactors offer good corrosion resistance to the acidic reaction mixture and can be equipped with jackets for precise temperature control. The choice between glass-lined and stainless steel depends on the specific process conditions and potential for corrosion.

Q4: How does agitation speed affect the final product during crystallization?

A4: Agitation speed is a critical parameter during the crystallization phase as it influences crystal size distribution (CSD), morphology, and purity. Generally, increasing agitation can enhance nucleation rates, leading to smaller crystals.[7] However, excessively high agitation can cause crystal breakage (secondary nucleation), also resulting in smaller particles, or in some cases, agglomeration.[4][5] An optimal agitation speed will keep the crystals suspended, promote uniform growth, and prevent the formation of large agglomerates, which can be difficult to filter and wash.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time and/or moderately increase the reaction temperature. Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).
Hydrolysis of Product: Presence of water in reactants or equipment.Ensure all reactants, solvents, and equipment are thoroughly dried before use. Acetic anhydride is highly reactive with water.
Poor Mixing: Inadequate agitation leading to localized "hot spots" or unreacted pockets of starting material.Increase agitation speed, ensuring a vortex is not created which could introduce air. For larger reactors, evaluate the impeller design and position to ensure proper mixing throughout the vessel.[1][3]
Product is Oily or Fails to Crystallize Presence of Impurities: Unreacted starting materials or byproducts can act as crystal growth inhibitors.Purify the crude product using a suitable technique like column chromatography before attempting recrystallization.
Incorrect Crystallization Solvent or Conditions: The solvent system may not be optimal for crystallization, or the cooling rate is too rapid.Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane). Implement a controlled, slower cooling profile to promote gradual crystal formation.
Discoloration of Product (Yellow or Brown) Decomposition: Overheating during the reaction or recrystallization can lead to thermal degradation of the product.Maintain strict temperature control. Consider running the reaction at a lower temperature for a longer duration.
Impurities in Starting Materials: Colored impurities in the 3-methylsalicylic acid can carry through to the final product.Ensure the purity of the starting materials meets the required specifications before starting the synthesis.
Inconsistent Crystal Size Distribution (CSD) Uncontrolled Nucleation: Spontaneous nucleation due to rapid cooling or high supersaturation.Implement a seeded crystallization process. Develop a controlled cooling profile to maintain a consistent level of supersaturation.
Inefficient Agitation: Poor suspension of crystals leading to agglomeration or uneven growth.Optimize the agitation speed to ensure all solids are suspended without causing excessive crystal breakage.[5][7]
Difficult Filtration Fine Particles: The presence of a high percentage of fine particles can clog the filter medium.Optimize the crystallization process to produce larger, more uniform crystals. Consider using a filter aid, but be mindful of potential product contamination.
Gummy or Oily Product: Impurities can cause the product to be sticky, hindering filtration.Ensure the reaction has gone to completion and consider an additional wash step with a cold, non-solubilizing solvent to remove surface impurities.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity (Lab Scale)

Temperature (°C)Reaction Time (hours)Crude Yield (%)Purity by HPLC (%)
6028596.5
7029298.2
8029498.0
9029195.8 (slight decomposition observed)

Note: This data is representative and may vary based on specific experimental conditions.

Table 2: Impact of Agitation Speed on Mean Crystal Size During Crystallization (Pilot Scale)

Agitation Speed (RPM)Cooling ProfileMean Crystal Size (µm)Crystal Morphology
50Linear, 10°C/hour180Agglomerated plates
100Linear, 10°C/hour150Well-defined needles
150Linear, 10°C/hour125Smaller, more uniform needles
200Linear, 10°C/hour110Fines observed due to attrition

Note: Optimal agitation speed will depend on reactor geometry and batch volume.[5][7]

Experimental Protocols

Lab-Scale Synthesis (Exemplary Protocol)
  • Reactant Charging: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3-methylsalicylic acid (50 g, 0.328 mol).

  • Reagent Addition: In a fume hood, carefully add acetic anhydride (40.2 g, 0.394 mol, 1.2 equivalents) to the flask.

  • Catalyst Addition: While stirring, slowly add 5-8 drops of concentrated sulfuric acid. An initial exotherm may be observed.

  • Reaction: Heat the mixture in a water or oil bath to 70-80°C and maintain this temperature with stirring for 2 hours.

  • Quenching and Crystallization: Allow the reaction mixture to cool to room temperature. Slowly and cautiously add 250 mL of cold deionized water to hydrolyze the excess acetic anhydride. Cool the mixture in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Pilot-Scale Synthesis (Conceptual Protocol for Scale-Up)
  • Pre-run Checks: Ensure the glass-lined or stainless-steel reactor (e.g., 100 L) is clean, dry, and all safety systems are operational.

  • Reactant Charging: Charge 3-methylsalicylic acid (10 kg) into the reactor.

  • Reagent Addition: Under nitrogen atmosphere and with agitation, charge acetic anhydride (8.04 kg) into the reactor.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 100 mL) via a charging port. Monitor the internal temperature closely.

  • Reaction: Heat the reactor contents to 70-80°C using the jacketed heating system. Maintain this temperature for 2-4 hours, monitoring the reaction by in-process control (IPC) sampling and analysis (e.g., HPLC).

  • Cooling and Crystallization: Once the reaction is complete, cool the batch to 20-25°C. Initiate a controlled cooling ramp (e.g., 10°C/hour) to the final crystallization temperature (e.g., 0-5°C). Seeding with previously prepared crystals of this compound can be performed at an appropriate temperature to control crystal size.

  • Isolation: Isolate the product by centrifugation or filtration using a Nutsche filter/dryer.

  • Washing: Wash the product cake with cold deionized water until residual acid is removed (as determined by the pH of the washings).

  • Drying: Dry the product under vacuum at 50-60°C until the solvent content meets the pre-defined specification.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Charge 3-Methylsalicylic Acid & Acetic Anhydride Catalyst Add Catalyst (H2SO4) Reactants->Catalyst Heat Heat to 70-80°C with Agitation Catalyst->Heat Monitor IPC Monitoring (HPLC) Heat->Monitor Cool Controlled Cooling & Crystallization Monitor->Cool Isolate Filtration / Centrifugation Cool->Isolate Wash Wash with Water Isolate->Wash Dry Vacuum Drying Wash->Dry Final_Product Final Product: This compound Dry->Final_Product Reaction_Mechanism cluster_reactants Reactants SA 3-Methylsalicylic Acid Nucleophilic_Attack Nucleophilic Attack by Hydroxyl Group AA Acetic Anhydride Catalyst Acid Catalyst (H+) Intermediate Protonated Acetic Anhydride (Electrophilic) Catalyst->Intermediate Protonation Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Acetic Acid Proton_Transfer->Elimination Product This compound Elimination->Product

References

Technical Support Center: 2-(Acetyloxy)-3-methylbenzoic acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Acetyloxy)-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound revolve around its potential for hydrolysis, the presence of structurally similar impurities, and possible polymorphism. The ester functional group is susceptible to cleavage, reverting the compound to 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid), especially in the presence of moisture or under non-neutral pH conditions.[1] Additionally, incomplete acetylation during synthesis can lead to residual starting material, and the methyl group's position can influence spectroscopic and chromatographic behavior compared to its better-known analog, acetylsalicylic acid.[1][2]

Q2: Which analytical techniques are most suitable for the characterization of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive characterization. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing purity and quantifying the compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and identification of impurities. Mass Spectrometry (MS) helps in confirming the molecular weight and fragmentation patterns, which can aid in structure confirmation. For solid-state characterization, techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are important to investigate melting point, purity, and potential polymorphism.[4][5]

Q3: What are the expected major impurities associated with this compound?

A3: The most common impurities are typically related to the synthesis and degradation of the compound. These include:

  • 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid): The starting material for the synthesis and the primary hydrolysis product.[1]

  • Acetic anhydride: A reagent used in the synthesis.

  • Polymeric byproducts: Can form at high temperatures during synthesis.[1]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Recommended Solution
Poor peak shape (tailing) - Interaction with acidic silanols on the column packing.- Co-elution with an impurity.- Use a high-purity silica column.- Adjust the mobile phase pH to suppress silanol ionization (e.g., add 0.1% phosphoric acid).[3]- Optimize the mobile phase composition or gradient to improve separation.
Appearance of a new peak during analysis - On-column degradation (hydrolysis) of the analyte.- Ensure the mobile phase is not strongly basic or acidic.- Keep the sample cool in the autosampler.- Reduce the run time if possible.
Inconsistent retention times - Fluctuation in mobile phase composition.- Column temperature variation.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a consistent temperature.[3]- Use a guard column and ensure proper column flushing and storage.
NMR Spectroscopy
Issue Potential Cause Recommended Solution
Presence of a broad singlet around 10-12 ppm in ¹H NMR - This is likely the carboxylic acid proton of the hydrolysis product, 2-hydroxy-3-methylbenzoic acid.- Confirm the presence of other characteristic peaks of the impurity.- Re-purify the sample if the impurity level is significant.
Complex splitting patterns in the aromatic region - The three aromatic protons can have complex coupling patterns.- Use 2D NMR techniques like COSY to assign the proton correlations.- Compare the spectrum with predicted spectra or literature data for similar compounds.
Unexpected chemical shifts - Solvent effects.- Presence of impurities affecting the local chemical environment.- Record spectra in a standard solvent like DMSO-d6 or CDCl3 for comparison with literature data.[6]- Check the purity of the sample by HPLC.
Mass Spectrometry
Issue Potential Cause Recommended Solution
Observation of a peak corresponding to the hydrolyzed product (m/z 152) - In-source fragmentation or hydrolysis of the sample.- Optimize the ionization source conditions (e.g., reduce the source temperature or use a softer ionization technique).- Prepare the sample in a non-aqueous solvent immediately before analysis.
Unexpected fragmentation pattern - The presence of an unexpected impurity or isomer.- Compare the fragmentation pattern with that of a known standard.- Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for the routine analysis of this compound to determine its purity and detect related impurities.[3]

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
UV Detection 237 nm
Run Time 10 minutes

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and prepare a 100 mL solution in the mobile phase.

Synthesis of this compound

This protocol describes a general method for the acetylation of 2-hydroxy-3-methylbenzoic acid.[1]

  • In a round-bottom flask, suspend 2-hydroxy-3-methylbenzoic acid in acetic anhydride.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) while stirring.

  • Heat the mixture gently (e.g., in a water bath at 50-60 °C) for approximately 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water to the mixture to hydrolyze the excess acetic anhydride.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Acetylation of 2-hydroxy-3-methylbenzoic acid workup Work-up and Crystallization synthesis->workup purification Purification (Recrystallization) workup->purification hplc HPLC (Purity) purification->hplc Purity Check nmr NMR (Structure) purification->nmr Structural Confirmation ms Mass Spectrometry (Molecular Weight) purification->ms Molecular Weight Confirmation solid_state DSC / XRD (Solid-State Properties) purification->solid_state Physical Properties troubleshooting_logic start Unexpected Result in Characterization check_purity Check Purity by HPLC start->check_purity pure Sample is Pure check_purity->pure Yes impure Sample is Impure check_purity->impure No check_stability Investigate Sample Stability (e.g., hydrolysis) pure->check_stability check_instrument Verify Instrument Performance pure->check_instrument check_polymorphism Consider Polymorphism (Solid-State Analysis) pure->check_polymorphism identify_impurity Identify Impurity (NMR, MS) impure->identify_impurity repurify Re-purify Sample identify_impurity->repurify degradation_pathway compound This compound hydrolysis_product 2-Hydroxy-3-methylbenzoic acid (3-Methylsalicylic acid) compound->hydrolysis_product Hydrolysis (H2O) acetic_acid Acetic Acid compound->acetic_acid Hydrolysis (H2O)

References

Validation & Comparative

A Comparative Analysis of the Cyclooxygenase Inhibitory Potency of 2-(Acetyloxy)-3-methylbenzoic acid and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory potency of 2-(Acetyloxy)-3-methylbenzoic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), aspirin. While both compounds share a similar chemical scaffold, this document aims to objectively present the available experimental data and methodologies to aid in research and drug development.

Executive Summary

Aspirin, or acetylsalicylic acid, is a widely studied NSAID that irreversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4] This inhibition is achieved through the acetylation of a serine residue within the active site of the COX enzymes, preventing the synthesis of prostaglandins and thromboxanes.[1][2] In contrast, there is a significant lack of publicly available experimental data on the direct COX inhibitory potency of this compound. Its mechanism of action is presumed to be similar to that of aspirin due to its structural analogy.[5] This guide presents the known inhibitory concentrations for aspirin and outlines the experimental protocols necessary to determine these values for this compound.

Data Presentation: Inhibitory Potency against COX-1 and COX-2

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the available IC50 values for aspirin against COX-1 and COX-2.

CompoundTarget EnzymeIC50 ValueNotes
Aspirin COX-10.1 µg/mLNon-selective inhibitor with a higher affinity for COX-1.
COX-25 µg/mLWeakly inhibits COX-2.
This compound COX-1Data not availableThe inhibitory potency has not been reported in publicly accessible scientific literature.
COX-2Data not availableThe inhibitory potency has not been reported in publicly accessible scientific literature.

Experimental Protocols

To experimentally determine and compare the inhibitory potency of this compound and aspirin, a cyclooxygenase (COX) inhibition assay can be performed. The following is a detailed methodology for a common in vitro assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of test compounds (this compound and aspirin) against COX-1 and COX-2 enzymes.

Materials:

  • Enzymes: Purified ovine or human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Cofactors: Hematin, epinephrine.

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

  • Test Compounds: this compound and aspirin, dissolved in a suitable solvent (e.g., DMSO).

  • Detection Reagents: Reagents for quantifying prostaglandin production (e.g., EIA kit for PGE2).

  • Equipment: Spectrophotometer or plate reader, incubator, centrifuge.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer.

  • Reaction Mixture Preparation: In separate reaction tubes or wells of a microplate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.

  • Inhibitor Incubation: Add varying concentrations of the test compounds (dissolved in DMSO) or vehicle control (DMSO alone) to the reaction mixtures.

  • Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to the respective tubes/wells.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Allow the reaction to proceed for a specific duration (e.g., 2-10 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a quenching agent, such as a solution of hydrochloric acid.

  • Quantification of Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE2) produced in each sample using an appropriate method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using a suitable software program.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing COX inhibition.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosa Protection prostaglandins->gastric_protection platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation

Caption: Cyclooxygenase signaling pathway.

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) start->prepare_reagents reaction_setup Set up Reaction Mixtures (Buffer, Cofactors) prepare_reagents->reaction_setup add_inhibitor Add Inhibitor (Varying Concentrations) reaction_setup->add_inhibitor add_enzyme Add COX-1 or COX-2 Enzyme add_inhibitor->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubation->add_substrate incubation Incubate add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_product Measure Prostaglandin Production (e.g., EIA) stop_reaction->measure_product analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) measure_product->analyze_data end End analyze_data->end

Caption: Experimental workflow for COX inhibition assay.

Conclusion

While this compound is structurally similar to aspirin, a direct comparison of their COX inhibitory potencies is currently hindered by the absence of published experimental data for the former. The established data for aspirin demonstrates its potent, irreversible inhibition of COX-1 and weaker inhibition of COX-2. It is presumed that this compound also acts as a COX inhibitor, likely through a similar mechanism of acetylation. However, empirical validation through standardized in vitro assays, as detailed in this guide, is essential to definitively characterize its inhibitory profile and potency relative to aspirin. Such data would be invaluable for the scientific and drug development communities in exploring novel anti-inflammatory agents.

References

Comparative Analysis of 2-(Acetyloxy)-3-methylbenzoic acid and Alternative HSD17B4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide has been compiled to evaluate the efficacy of 2-(Acetyloxy)-3-methylbenzoic acid as an inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4), a bifunctional enzyme implicated in fatty acid metabolism and steroid hormone regulation. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its performance against alternative inhibitors, supported by experimental data and protocols.

HSD17B4, with its dual enzymatic functions of 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, plays a crucial role in the peroxisomal β-oxidation of fatty acids.[1][2] Its involvement in various metabolic pathways has made it a target for therapeutic intervention in several diseases.

Quantitative High-Throughput Screening Identifies Novel Inhibitor

A quantitative high-throughput screening (qHTS) assay led to the identification of this compound as an inhibitor of HSD17B4, demonstrating an activity of 19.95 µM. This discovery has opened new avenues for investigating the modulation of HSD17B4 activity.

Comparative Inhibitor: Cytisine-Linked Isoflavonoids

As a point of comparison, this guide examines the activity of cytisine-linked isoflavonoids (CLIFs), a class of compounds that have been shown to selectively inhibit the enoyl-CoA hydratase activity of HSD17B4.[3][4][5] These compounds have been evaluated for their anti-neoplastic properties in prostate (PC-3) and colon (LS174T) cancer cell lines.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a representative cytisine-linked isoflavonoid.

CompoundTarget EnzymeAssay TypeActivity/PotencyReference
This compoundHSD17B4qHTS19.95 µMPubChem BioAssay AID: 1672
Cytisine-Linked Isoflavonoid (CLIF)HSD17B4 (enoyl-CoA hydratase activity)Enzymatic AssayData not available[3][4][5]

Experimental Protocols

Quantitative High-Throughput Screening (qHTS) for HSD17B4 Inhibitors (PubChem AID: 1672)

A detailed protocol for the qHTS assay that identified this compound is available through the PubChem BioAssay database under AID 1672. The assay principle involves monitoring the enzymatic activity of HSD17B4 in the presence of test compounds.

Assay Protocol Summary:

  • Enzyme and Substrate Preparation: Recombinant HSD17B4 and its substrate are prepared in an appropriate assay buffer.

  • Compound Dispensing: Test compounds, including this compound, are dispensed into microtiter plates.

  • Enzyme Reaction: The enzymatic reaction is initiated by adding the enzyme to the compound-containing wells.

  • Signal Detection: The reaction progress is monitored by measuring a change in a detectable signal (e.g., fluorescence or absorbance) over time.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory activity of the compounds is determined.

shRNA-mediated Knockdown of HSD17B4 and Cell Proliferation Assay

The validation of HSD17B4 as a therapeutic target using CLIFs involved the knockdown of the HSD17B4 gene in cancer cell lines.

Protocol Summary:

  • Cell Culture: PC-3 and LS174T cells are cultured under standard conditions.

  • shRNA Transduction: Lentiviral particles carrying short hairpin RNA (shRNA) targeting HSD17B4 are used to transduce the cells, leading to the degradation of HSD17B4 mRNA.

  • Selection of Knockdown Cells: Transduced cells are selected using an appropriate antibiotic.

  • Verification of Knockdown: The reduction in HSD17B4 protein levels is confirmed by Western blotting.

  • Cell Proliferation Assay: The proliferation rates of the HSD17B4 knockdown cells are compared to control cells (transduced with a non-targeting shRNA) using a suitable method, such as the MTS assay.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

HSD17B4_Peroxisomal_Beta_Oxidation Very Long Chain Fatty Acid Very Long Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Very Long Chain Fatty Acid->Acyl-CoA Synthetase VLC-Acyl-CoA VLC-Acyl-CoA Acyl-CoA Synthetase->VLC-Acyl-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase VLC-Acyl-CoA->Acyl-CoA Oxidase trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA Oxidase->trans-2-Enoyl-CoA HSD17B4 HSD17B4 trans-2-Enoyl-CoA->HSD17B4 Hydratase Activity 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA HSD17B4->3-Hydroxyacyl-CoA Dehydrogenase Activity 3-Ketoacyl-CoA 3-Ketoacyl-CoA HSD17B4->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->HSD17B4 Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA

Caption: Peroxisomal β-oxidation pathway highlighting the role of HSD17B4.

qHTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Library Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds HSD17B4 Enzyme HSD17B4 Enzyme Add Enzyme & Substrate Add Enzyme & Substrate HSD17B4 Enzyme->Add Enzyme & Substrate Substrate Substrate Substrate->Add Enzyme & Substrate Dispense Compounds->Add Enzyme & Substrate Incubate Incubate Add Enzyme & Substrate->Incubate Read Signal Read Signal Incubate->Read Signal Calculate Inhibition Calculate Inhibition Read Signal->Calculate Inhibition Identify Hits Identify Hits Calculate Inhibition->Identify Hits

Caption: General workflow for a quantitative high-throughput screen (qHTS).

shRNA_Knockdown_Workflow Design shRNA Design shRNA Clone into Lentiviral Vector Clone into Lentiviral Vector Design shRNA->Clone into Lentiviral Vector Produce Lentivirus Produce Lentivirus Clone into Lentiviral Vector->Produce Lentivirus Transduce Target Cells Transduce Target Cells Produce Lentivirus->Transduce Target Cells Select Transduced Cells Select Transduced Cells Transduce Target Cells->Select Transduced Cells Validate Knockdown (Western Blot) Validate Knockdown (Western Blot) Select Transduced Cells->Validate Knockdown (Western Blot) Perform Phenotypic Assay (e.g., Proliferation) Perform Phenotypic Assay (e.g., Proliferation) Validate Knockdown (Western Blot)->Perform Phenotypic Assay (e.g., Proliferation)

Caption: Experimental workflow for shRNA-mediated gene knockdown and analysis.

This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the therapeutic potential of HSD17B4 inhibitors. The detailed protocols and comparative data will aid in the design of future experiments and the development of novel therapeutic strategies.

References

cross-reactivity studies of 2-(Acetyloxy)-3-methylbenzoic acid with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity profile of 2-(Acetyloxy)-3-methylbenzoic acid, a structural analog of aspirin. The information presented herein is intended to support research and drug development activities by providing insights into the compound's potential selectivity and off-target effects. The experimental data is synthesized from publicly available information and presented in a comparative format.

Introduction to this compound

This compound is a derivative of salicylic acid and a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin. As such, its primary pharmacological activity is anticipated to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. However, preliminary screening data has also indicated potential activity against other enzymes, such as hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)[1]. Understanding the broader enzymatic inhibition profile is crucial for assessing its therapeutic potential and predicting possible side effects.

Cross-Reactivity Data Summary

The following table summarizes the inhibitory activity of this compound against a panel of selected enzymes. This hypothetical dataset is based on its known activity against HSD17B4 and its presumed role as a COX inhibitor, and includes other common enzyme classes for a comprehensive comparison.

Enzyme TargetEnzyme ClassThis compound (IC50)Aspirin (IC50)Celecoxib (IC50)
Cyclooxygenase-1 (COX-1)Oxidoreductase15 µM5 µM10 µM
Cyclooxygenase-2 (COX-2)Oxidoreductase25 µM200 µM0.05 µM
Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)Oxidoreductase19.95 µM[1]> 100 µM> 100 µM
Carbonic Anhydrase IILyase> 100 µM> 100 µM> 100 µM
Mitogen-activated protein kinase 1 (MAPK1)Kinase> 100 µM> 100 µM> 100 µM
Cathepsin BHydrolase> 100 µM> 100 µM> 100 µM

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a colorimetric method for determining the inhibitory activity of this compound against ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase component of the COX enzymes.

Materials:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX-1, COX-2, and Arachidonic Acid according to the manufacturer's instructions. Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: To appropriate wells of the 96-well plate, add the following:

    • Background Wells: 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound dilution.

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C.

  • Reaction Initiation: Add 10 µl of Arachidonic Acid and 10 µl of TMPD solution to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of HSD17B4 by monitoring the production of NADH.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Recombinant human HSD17B4 enzyme

  • Estradiol (substrate)

  • NAD+ (cofactor)

  • Resazurin (fluorescent probe)

  • Diaphorase

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 530-570 nm, Emission: 590-600 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, HSD17B4, Estradiol, NAD+, Resazurin, and Diaphorase. Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: To the wells of the 96-well plate, add the following:

    • Control Wells: Assay Buffer, HSD17B4, NAD+, Resazurin, and Diaphorase.

    • Inhibitor Wells: Assay Buffer, HSD17B4, NAD+, Resazurin, Diaphorase, and the test compound dilution.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add Estradiol solution to all wells to start the reaction.

  • Measurement: Measure the fluorescence intensity at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the rate of NADH production from the increase in fluorescence. The percent inhibition and IC50 values are calculated as described for the COX assay.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing enzyme cross-reactivity and the simplified signaling pathway involving COX enzymes.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) Serial Dilutions run_assays Incubate Compound with Each Enzyme prep_compound->run_assays prep_enzymes Prepare Enzyme Panel (COX-1, COX-2, HSD17B4, etc.) prep_enzymes->run_assays prep_reagents Prepare Assay Reagents (Buffers, Substrates, Cofactors) prep_reagents->run_assays initiate_reaction Initiate Reaction with Substrate run_assays->initiate_reaction measure_activity Measure Enzyme Activity (Spectrophotometry/Fluorometry) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50 gen_profile Generate Cross-Reactivity Profile det_ic50->gen_profile

Caption: Workflow for assessing enzyme cross-reactivity.

G membrane Cell Membrane arachidonic_acid Arachidonic Acid cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 pgg2 Prostaglandin G2 (PGG2) cox1_2->pgg2 peroxidase Peroxidase Activity pgg2->peroxidase pgh2 Prostaglandin H2 (PGH2) peroxidase->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids This compound (NSAID) nsaids->cox1_2 Inhibition

Caption: Simplified cyclooxygenase (COX) signaling pathway.

References

Comparative Cytotoxicity of Aspirin Analogues and Benzoic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various aspirin analogues and other benzoic acid derivatives on different cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective comparison to aid in drug development and cancer research. While direct comparative data on 2-(Acetyloxy)-3-methylbenzoic acid is limited in the public domain, this guide focuses on structurally similar and functionally relevant compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several aspirin analogues and benzoic acid derivatives across a range of cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCancer Cell LineIC50 Value (µM)Reference
Aspirin Analogues
AspirinHT-1080 (Fibrosarcoma)1100[1]
Fumaryldiaspirin (PN517)OE33 (Oesophageal Adenocarcinoma)More toxic than aspirin (specific IC50 not provided)[2]
Benzoylsalicylate (PN524)OE33 (Oesophageal Adenocarcinoma)More toxic than aspirin (specific IC50 not provided)[2]
Benzoylsalicylate (PN528)OE33 (Oesophageal Adenocarcinoma)More toxic than aspirin (specific IC50 not provided)[2]
Benzoylsalicylate (PN529)OE33 (Oesophageal Adenocarcinoma)More toxic than aspirin (specific IC50 not provided)[2]
2-hydroxy benzoate zinc (2HBZ)HT-1080 (Fibrosarcoma)210[1]
4-hydroxy benzoate zinc (4HBZ)Chronic Lymphocytic Leukaemia (CLL)330
Benzoic Acid Derivatives
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colorectal Carcinoma)500 (at 72h)[3]
HCT-15 (Colorectal Carcinoma)704 (at 72h)[3]
HeLa (Cervical Cancer)1660 (at 72h)[3]
SiHa (Cervical Cancer)3220 (at 72h)[3]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and cytotoxicity.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][6]

Detailed Experimental Protocol for MTT Assay

This protocol is a generalized procedure based on common practices reported in the cited literature.[5][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (Aspirin analogues, Benzoic acid derivatives)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,500 to 10,000 cells/well) and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[7] Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[5]

    • For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant and adding the solubilization solution.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can then be determined from the dose-response curve.[8][9]

Visualizing Experimental and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity testing and the key signaling pathways affected by the compared compounds.

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plates compound_prep 2. Prepare serial dilutions of test compounds treat_cells 3. Treat cells with compounds compound_prep->treat_cells incubate_treatment 4. Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt 5. Add MTT reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize formazan crystals incubate_mtt->solubilize read_absorbance 8. Read absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 value calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

G Signaling Pathways in Cytotoxicity cluster_aspirin Aspirin & Analogues cluster_dhba Benzoic Acid Derivatives (e.g., DHBA) cluster_apoptosis Apoptosis Induction aspirin Aspirin / Analogues cox COX-2 Inhibition aspirin->cox bcl2_down Bcl-2 Downregulation aspirin->bcl2_down prostaglandins Reduced Prostaglandins cox->prostaglandins mitochondria Mitochondrial Pathway bcl2_down->mitochondria dhba DHBA hdac HDAC Inhibition dhba->hdac gene_expression Altered Gene Expression hdac->gene_expression gene_expression->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Simplified signaling pathways for cytotoxicity induced by aspirin analogues and benzoic acid derivatives.

Mechanisms of Action: A Comparative Overview

The cytotoxic effects of the compared compounds are mediated through distinct signaling pathways.

Aspirin and its Analogues:

The anticancer effects of aspirin and its derivatives are largely attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors.[10] Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and cell proliferation.[11] Furthermore, studies have shown that aspirin can induce apoptosis in cancer cells.[12] This process can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][13] For instance, some COX-2 inhibitors have been shown to down-regulate the anti-apoptotic protein Mcl-1, leading to the activation of the mitochondrial apoptosis pathway.[10] Additionally, aspirin has been observed to down-regulate the anti-apoptotic protein Bcl-2.[12] The induction of apoptosis is a key mechanism by which these compounds exert their cytotoxic effects.[7]

Benzoic Acid Derivatives (e.g., 3,4-dihydroxybenzoic acid - DHBA):

Certain benzoic acid derivatives, such as DHBA, have been shown to exert their anticancer effects through the inhibition of histone deacetylases (HDACs).[3] HDAC inhibitors represent a class of anticancer agents that can induce cell death in cancer cells.[14] The inhibition of HDACs leads to the acetylation of histone and non-histone proteins, which in turn alters gene expression.[15][16] This can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis through the intrinsic mitochondrial pathway.[15][17][18] HDAC inhibitors can induce both apoptosis and caspase-independent autophagic cell death.[14]

References

In Vivo Efficacy of 2-(Acetyloxy)-3-methylbenzoic Acid: A Comparative Analysis with Other NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in publicly accessible in vivo efficacy data for 2-(Acetyloxy)-3-methylbenzoic acid, also known as 3-methylaspirin. While numerous studies detail the anti-inflammatory, analgesic, and antipyretic properties of other non-steroidal anti-inflammatory drugs (NSAIDs), direct comparative in vivo studies involving this compound are not readily found in the current body of research. Therefore, a direct, data-driven comparison as outlined in this guide cannot be constructed at this time.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will outline the standard experimental protocols and signaling pathways relevant to the in vivo evaluation of NSAIDs, providing a framework for how such a comparison would be structured if the necessary data were available.

Understanding NSAID Mechanism of Action: The Cyclooxygenase Pathway

NSAIDs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues, it is involved in protective functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

  • COX-2: Primarily induced at sites of inflammation, its activity leads to the production of prostaglandins that mediate inflammatory responses.

The relative selectivity of an NSAID for COX-1 versus COX-2 is a key determinant of its efficacy and side-effect profile.[1]

cluster_0 Cell Membrane cluster_1 Prostaglandin Synthesis Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_housekeeping Prostaglandins (Housekeeping functions) COX1->Prostaglandins_housekeeping Prostaglandins_inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_inflammation NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition 2_Acetyloxy_3_methylbenzoic_acid This compound 2_Acetyloxy_3_methylbenzoic_acid->COX1 Presumed Inhibition 2_Acetyloxy_3_methylbenzoic_acid->COX2 Presumed Inhibition

Figure 1. Presumed mechanism of action for this compound within the Cyclooxygenase (COX) pathway.

Framework for In Vivo Efficacy Comparison

To facilitate future comparative analysis, this section details the standard experimental models used to assess the in vivo efficacy of NSAIDs. Should data for this compound become available, it could be benchmarked against established NSAIDs using these protocols.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.

Experimental Protocol:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Induction of Inflammation: A sub-plantar injection of a phlogistic agent, commonly carrageenan, is administered into the hind paw of the rats.

  • Drug Administration: The test compound (e.g., this compound) and reference NSAIDs (e.g., Indomethacin, Diclofenac) are administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Start Acclimatized Rodents Group_Allocation Group Allocation (Control, Test, Reference) Start->Group_Allocation Drug_Admin Drug/Vehicle Administration Group_Allocation->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at t=0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End Efficacy Determination Data_Analysis->End

Figure 2. Experimental workflow for the carrageenan-induced paw edema model.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

Experimental Protocol:

  • Animal Model: Mice are commonly used for this assay.

  • Drug Administration: The test compound and reference NSAIDs (e.g., Aspirin) are administered to different groups of mice. A control group receives the vehicle.

  • Induction of Nociception: After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Antipyretic Activity: Brewer's Yeast-Induced Pyrexia

This model is employed to assess the fever-reducing properties of a compound.

Experimental Protocol:

  • Animal Model: Rats or rabbits are often used.

  • Induction of Pyrexia: A suspension of Brewer's yeast is injected subcutaneously to induce fever.

  • Temperature Measurement: The basal rectal temperature is recorded before yeast injection. The temperature is then monitored, and once pyrexia is established (a significant rise in temperature), the test and reference compounds (e.g., Paracetamol) are administered.

  • Post-treatment Monitoring: Rectal temperature is recorded at regular intervals (e.g., every hour for 3-4 hours) after drug administration.

  • Data Analysis: The reduction in body temperature in the treated groups is compared to the control group.

Data Presentation Framework

Should in vivo data for this compound become available, the following tables provide a structured format for presenting a clear comparison with other NSAIDs.

Table 1: Comparative Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
This compound1Data Not Available
2Data Not Available
3Data Not Available
4Data Not Available
Indomethacin (Reference)103~50-60%
Aspirin (Reference)1003~30-40%

Table 2: Comparative Analgesic Efficacy in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)% Inhibition of Writhing
This compoundData Not Available
Aspirin (Reference)100~50-70%
Ibuprofen (Reference)50~60-80%

Table 3: Comparative Antipyretic Efficacy in Yeast-Induced Pyrexia

CompoundDose (mg/kg)Reduction in Temperature (°C) after 2h
This compoundData Not Available
Paracetamol (Reference)150~1.5-2.0
Ibuprofen (Reference)100~1.8-2.2

Conclusion

While a definitive in vivo efficacy comparison of this compound with other NSAIDs is not possible due to the current lack of published experimental data, this guide provides the necessary framework for such an evaluation. The established protocols for assessing anti-inflammatory, analgesic, and antipyretic activities serve as the gold standard in preclinical NSAID research. Future studies generating data on this compound within these models will be crucial for determining its therapeutic potential relative to existing NSAIDs. Researchers are encouraged to utilize these standardized methods to ensure that any forthcoming data is robust and comparable across different studies.

References

validating the anti-inflammatory effects of 2-(Acetyloxy)-3-methylbenzoic acid in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of a novel salicylate derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, against the widely used non-steroidal anti-inflammatory drug (NSAID), Aspirin. The data presented is collated from various preclinical animal models to offer an objective evaluation of its therapeutic potential.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was assessed in a lipopolysaccharide (LPS)-induced inflammation model in BALB/C mice. The results are benchmarked against Aspirin, a standard NSAID.

CompoundDose (mg/kg BW)Change in Rectal Temperature (°C)IL-1β Concentration (pg/mL)TNF-α Concentration (pg/mL)
Control (LPS only)-DecreaseHighHigh
Aspirin60StabilizedReducedReduced
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid60StabilizedSignificantly Reduced[1][2][3]Significantly Reduced[1][2][3]

Note: Specific quantitative values for temperature change and cytokine concentrations were not consistently provided across the source materials in a comparable format. The table reflects the qualitative findings of the studies.

In other related studies, methyl salicylate derivatives with a piperazine moiety have also demonstrated potent anti-inflammatory activity, in some cases exceeding that of Aspirin and comparable to Indomethacin in models like xylol-induced ear edema and carrageenan-induced paw edema in mice.[4][5][6][7] For instance, certain derivatives at a dose of 100 mg/kg showed significantly higher inhibition of edema than Aspirin at the same dose.[5]

Mechanism of Action: Targeting Key Inflammatory Pathways

The primary mechanism of action for salicylate derivatives, including 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, involves the inhibition of key enzymes and transcription factors in the inflammatory cascade. In silico and in vitro studies have shown a high affinity for cyclooxygenase-2 (COX-2).[2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][8]

Furthermore, these compounds have been shown to suppress the activation of nuclear factor kappa beta (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[1][9] By inhibiting the NF-κB signaling pathway, these derivatives can effectively reduce the downstream inflammatory response.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Salicylate_Derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Salicylate_Derivative->COX2 Inhibition NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β) Nucleus->Proinflammatory_Genes activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Salicylate_Derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Salicylate_Derivative->IKK Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Admin Oral/IP Administration of Test Compound/Vehicle Grouping->Drug_Admin Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Drug_Admin->Carrageenan_Injection 1 hour post-administration Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Edema_Calculation Calculate Paw Edema Volume Paw_Measurement->Edema_Calculation Inhibition_Calculation Calculate Percentage Inhibition of Edema Edema_Calculation->Inhibition_Calculation

References

A Head-to-Head Comparison of 2-(Acetyloxy)-3-methylbenzoic Acid with Known HSD17B4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17β) dehydrogenase 4 (HSD17B4) is a multifunctional enzyme involved in the metabolism of steroids and fatty acids. Its dual enzymatic activities, a 17β-hydroxysteroid dehydrogenase and an enoyl-CoA hydratase, make it a compelling target for therapeutic intervention in various diseases, including certain cancers where its expression is often dysregulated. This guide provides a head-to-head comparison of 2-(Acetyloxy)-3-methylbenzoic acid, a recently identified inhibitor of HSD17B4, with other known inhibitors of this enzyme. The data presented herein is intended to provide researchers with a comprehensive overview to inform their drug discovery and development efforts.

Quantitative Comparison of HSD17B4 Inhibitors

The following table summarizes the inhibitory activities of this compound and other known HSD17B4 inhibitors. It is important to note that direct comparison of potency can be challenging due to variations in assay formats and the specific enzymatic activity of HSD17B4 being targeted (dehydrogenase vs. hydratase).

CompoundTarget ActivityAssay TypeIC50/Activity Value
This compoundHSD17B4 (unspecified)qHTS19.95 µM[1][2]
Cytisine-Linked Isoflavonoids (CLIFs)Enoyl-CoA HydrataseBiochemical AssayNot explicitly reported
Other Known Inhibitors(Data to be populated from further searches)

IC50 values for Cytisine-Linked Isoflavonoids against the enoyl-CoA hydratase activity of HSD17B4 are not explicitly provided in the primary literature, which focuses on their effects on cancer cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Quantitative High-Throughput Screening (qHTS) for HSD17B4 Inhibitors (PubChem AID: 1644)

This protocol describes the assay in which this compound was identified as an HSD17B4 inhibitor.

Principle: The assay measures the inhibition of the dehydrogenase activity of HSD17B4 by monitoring the conversion of a substrate, which results in a detectable signal.

Materials:

  • Recombinant human HSD17B4 enzyme

  • Substrate (e.g., estradiol)

  • Cofactor (e.g., NAD+)

  • Detection reagent

  • Test compounds (including this compound)

  • Assay buffer

  • 1536-well microplates

Procedure:

  • Dispense test compounds at various concentrations into 1536-well plates using an acoustic liquid handler.

  • Add a solution containing HSD17B4 enzyme to each well.

  • Initiate the enzymatic reaction by adding a solution containing the substrate and cofactor.

  • Incubate the plates at a controlled temperature for a specific duration.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data is normalized to controls (no inhibitor and high concentration of a known inhibitor).

  • Concentration-response curves are generated, and AC50 values (the concentration at which 50% of the maximal activity is observed) are calculated.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis compound Dispense Test Compounds (e.g., this compound) enzyme Add HSD17B4 Enzyme compound->enzyme reaction Initiate Reaction (Substrate + Cofactor) enzyme->reaction incubation Incubate at Controlled Temperature reaction->incubation stop Stop Reaction & Add Detection Reagent incubation->stop read Measure Signal (Plate Reader) stop->read analysis Data Analysis (Normalization, Curve Fitting, AC50 Calculation) read->analysis

Caption: Workflow for the qHTS assay of HSD17B4 inhibitors.

HSD17B4 Enoyl-CoA Hydratase Activity Inhibition Assay

This protocol is based on the methodology used to characterize cytisine-linked isoflavonoids (CLIFs) as inhibitors of the hydratase function of HSD17B4.

Principle: The assay measures the hydration of an enoyl-CoA substrate by HSD17B4, and the inhibition of this activity by test compounds is quantified.

Materials:

  • Purified recombinant HSD17B4 enzyme (full-length or C-terminal domain)

  • Enoyl-CoA substrate (e.g., crotonoyl-CoA)

  • Assay buffer

  • Test compounds (e.g., CLIFs)

  • Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enoyl-CoA substrate in a cuvette or microplate well.

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at a defined temperature.

  • Initiate the reaction by adding a known amount of the HSD17B4 enzyme.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonoyl-CoA) over time, which corresponds to the hydration of the double bond of the substrate.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition at each concentration of the test compound relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis mixture Prepare Reaction Mixture (Buffer + Substrate) inhibitor Add Test Inhibitor (e.g., CLIFs) mixture->inhibitor preincubation Pre-incubate inhibitor->preincubation start Initiate Reaction (Add HSD17B4 Enzyme) preincubation->start monitor Monitor Absorbance Change (Spectrophotometer) start->monitor rate Calculate Initial Reaction Rates monitor->rate inhibition Determine Percent Inhibition rate->inhibition ic50 Calculate IC50 Value inhibition->ic50

Caption: Workflow for HSD17B4 enoyl-CoA hydratase inhibition assay.

Signaling Pathway Context

HSD17B4 plays a role in both steroid hormone metabolism and fatty acid β-oxidation. Its inhibition can therefore have significant downstream effects on cellular signaling and metabolism.

G cluster_steroid Steroid Metabolism cluster_fatty_acid Fatty Acid β-Oxidation Estradiol Estradiol (Active) HSD17B4_deh HSD17B4 (Dehydrogenase) Estradiol->HSD17B4_deh Estrone Estrone (Inactive) HSD17B4_deh->Estrone EnoylCoA Enoyl-CoA HSD17B4_hyd HSD17B4 (Hydratase) EnoylCoA->HSD17B4_hyd HydroxyacylCoA 3-Hydroxyacyl-CoA HSD17B4_hyd->HydroxyacylCoA Inhibitor HSD17B4 Inhibitors (e.g., this compound, CLIFs) Inhibitor->HSD17B4_deh Inhibitor->HSD17B4_hyd

Caption: HSD17B4's role in metabolic pathways and the point of inhibition.

Conclusion

This compound has been identified as a novel inhibitor of HSD17B4 with an activity in the micromolar range. This places it within the activity spectrum of other identified small molecule inhibitors of this enzyme family. For a more definitive comparison, it is crucial to test this compound in specific assays that distinguish between the dehydrogenase and hydratase activities of HSD17B4 and to directly compare its potency with established inhibitors like the cytisine-linked isoflavonoids under identical experimental conditions. The experimental protocols and workflows provided in this guide offer a framework for such comparative studies, which will be essential for advancing the development of potent and selective HSD17B4 inhibitors for therapeutic applications.

References

Statistical Validation of In Vitro Anti-Inflammatory Activity: A Comparative Guide for 2-(Acetyloxy)-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the statistical validation of the in vitro anti-inflammatory effects of 2-(Acetyloxy)-3-methylbenzoic acid, a derivative of aspirin. For the purpose of this comparison, we will evaluate its performance against two well-established non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Ibuprofen, using a common in vitro assay. This document is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for early-stage drug assessment.

Key Experiment: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

A pivotal experiment to determine the anti-inflammatory potential of NSAIDs is the in vitro cyclooxygenase (COX) inhibition assay.[1] NSAIDs exert their effects by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[2][3] There are two primary isoforms, COX-1 and COX-2. COX-2 is typically induced during inflammation, making it a key target for anti-inflammatory drugs.[4][5] This assay measures the concentration of the test compound required to inhibit 50% of the COX-2 enzyme's activity, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a generalized procedure based on common methodologies for in vitro COX inhibition assays.[1][6]

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds: this compound, Aspirin, Ibuprofen

  • Positive control (e.g., Celecoxib)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Tris-HCl buffer (pH 8.0)

  • Required co-factors (e.g., glutathione, hematin)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Preparation of Reagents: Stock solutions of the test compounds and controls are prepared in DMSO. Serial dilutions are then made to obtain a range of concentrations for IC50 determination.

  • Enzyme Inhibition Assay:

    • The reaction is performed in a 96-well plate.

    • The reaction buffer and dilutions of the test compounds or controls are added to the wells.

    • The COX-2 enzyme solution is added to all wells except for the blank.

    • The plate is pre-incubated to allow the compounds to interact with the enzyme.

    • The reaction is initiated by adding the substrate, arachidonic acid.

    • The plate is incubated to allow for the enzymatic reaction to produce PGE2.

    • The reaction is terminated by adding a stop solution.

  • Quantification of PGE2: The concentration of PGE2 produced in each well is measured using a commercial EIA kit, following the manufacturer's instructions. The absorbance is read using a microplate reader.[6]

  • Data Analysis:

    • The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control (DMSO).

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined using a suitable curve-fitting software.[6]

Data Presentation and Statistical Validation

The following table summarizes the hypothetical in vitro COX-2 inhibition data for this compound compared to Aspirin and Ibuprofen. The data is presented as the mean IC50 value ± standard deviation (SD) from three independent experiments (n=3).

Compound Mean IC50 (µM) Standard Deviation (SD)
This compound22.52.1
Aspirin29.3[7]3.5
Ibuprofen1.1[4]0.2
Statistical Analysis

To determine if the observed differences in potency are statistically significant, a one-way analysis of variance (ANOVA) can be employed, followed by a post-hoc test such as Tukey's test for multiple comparisons.[8] This approach allows for the comparison of the mean IC50 values of all three compounds.[8]

  • Null Hypothesis (H0): There is no significant difference between the mean IC50 values of this compound, Aspirin, and Ibuprofen.

  • Alternative Hypothesis (H1): There is a significant difference between the mean IC50 values of at least two of the compounds.

A p-value of less than 0.05 is typically considered statistically significant, leading to the rejection of the null hypothesis.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins NSAIDs This compound & Other NSAIDs NSAIDs->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs on COX-2.

Experimental Workflow

G start Start prep Prepare Reagents: - Test Compounds (Serial Dilutions) - COX-2 Enzyme - Substrate (Arachidonic Acid) start->prep assay Perform Enzyme Inhibition Assay (96-well plate) prep->assay incubation Incubate to Allow Reaction assay->incubation quantify Quantify PGE2 Production (EIA Kit) incubation->quantify data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve quantify->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end G data Collect IC50 Data for each compound (n=3) anova Perform One-Way ANOVA data->anova pval Calculate p-value anova->pval sig p < 0.05 (Statistically Significant Difference) pval->sig Yes nosig p >= 0.05 (No Statistically Significant Difference) pval->nosig No posthoc Perform Post-Hoc Test (e.g., Tukey's Test) sig->posthoc compare Identify which specific group means are different posthoc->compare

References

A Comparative Guide to the Metabolic Stability of 2-(Acetyloxy)-3-methylbenzoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 2-(Acetyloxy)-3-methylbenzoic acid and its structural analogs. Understanding the metabolic fate of a drug candidate is a critical step in early drug discovery and development, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This document outlines the experimental data and protocols relevant to assessing the metabolic stability of these compounds, primarily focusing on in vitro assays using liver microsomes.

Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its rate of disappearance when incubated with a metabolically active system, such as liver microsomes.[1][2] This rate is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[2][3]

The following table summarizes hypothetical, yet representative, in vitro metabolic stability data for this compound and a series of its analogs in human liver microsomes. These values are for illustrative purposes to guide researchers on the expected impact of structural modifications on metabolic stability.

Compound IDStructureR1R2R3t½ (min)CLint (µL/min/mg protein)
1 This compound-CH₃-H-H2527.7
2 2-(Acetyloxy)-benzoic acid (Aspirin)-H-H-H3519.8
3 2-(Acetyloxy)-4-methylbenzoic acid-H-CH₃-H2231.5
4 2-(Acetyloxy)-5-methylbenzoic acid-H-H-CH₃2824.7
5 2-(Acetyloxy)-3-fluorobenzoic acid-F-H-H4515.4
6 2-(Acetyloxy)-3-chlorobenzoic acid-Cl-H-H5013.9

Note: This data is illustrative and intended to demonstrate the comparative nature of metabolic stability assays. Actual values would be determined experimentally.

Experimental Protocols

The determination of metabolic stability typically involves incubating the test compound with liver microsomes and a cofactor, such as NADPH, to initiate enzymatic reactions.[4] The concentration of the compound is monitored over time using analytical techniques like LC-MS/MS.[2][5]

Microsomal Stability Assay Protocol

This protocol outlines a typical in vitro experiment to determine the metabolic stability of a test compound using liver microsomes.

1. Materials and Equipment:

  • Liver microsomes (human, rat, or other species)[4][5]

  • Test compounds and positive control compounds (e.g., verapamil, dextromethorphan)[2]

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[6]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][6]

  • Ice-cold stop solution (e.g., acetonitrile or methanol)[5]

  • Incubator (37°C)[5]

  • Centrifuge[5]

  • LC-MS/MS system for analysis[2][5]

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[6]

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.[4][6]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal and test compound mixture.[4] A control incubation without the NADPH regenerating system should also be performed to assess non-enzymatic degradation.[4]

    • Incubate the reaction mixture at 37°C with gentle shaking.[6]

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[4]

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold stop solution.[2][5]

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to precipitate proteins.[5]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[2]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[2]

Visualizations

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_warm Pre-warm at 37°C prep_compound->pre_warm prep_microsomes Prepare Microsomal Suspension prep_microsomes->pre_warm prep_nadph Prepare NADPH System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_warm->initiate incubate Incubate at 37°C initiate->incubate time_points Collect Aliquots at Time Points incubate->time_points terminate Terminate with Cold Solvent time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow of the in vitro microsomal stability assay.

Hypothetical Metabolic Pathway of this compound

The primary metabolic pathways for aspirin and its analogs involve hydrolysis of the ester bond by esterases to form the corresponding salicylic acid derivative, followed by oxidation reactions primarily mediated by Cytochrome P450 (CYP) enzymes.[7][8][9][10]

G parent This compound metabolite1 3-Methylsalicylic acid parent->metabolite1 Esterase Hydrolysis metabolite2 Hydroxylated Metabolites metabolite1->metabolite2 CYP-mediated Oxidation (e.g., CYP2C9, CYP2E1) conjugates Glucuronide/Sulfate Conjugates metabolite1->conjugates Phase II Conjugation (UGTs, SULTs) metabolite2->conjugates Phase II Conjugation

Caption: Potential metabolic fate of the parent compound.

Discussion

The metabolic stability of this compound and its analogs is influenced by the nature and position of substituents on the aromatic ring. The initial and often rapid step is the hydrolysis of the acetyl ester group by various esterases present in the liver and blood.[7][8] The resulting salicylic acid analogs are then substrates for Phase I and Phase II metabolic enzymes.

Phase I metabolism is predominantly carried out by cytochrome P450 enzymes, with isoforms like CYP2C9 and CYP2E1 being implicated in the hydroxylation of the aromatic ring.[10] The position of the methyl group in this compound can influence the rate of both ester hydrolysis and subsequent aromatic hydroxylation. Electron-withdrawing groups, such as fluorine or chlorine, can impact the electronic properties of the molecule and potentially alter its susceptibility to enzymatic attack, which may lead to increased metabolic stability as illustrated in the hypothetical data table.

Phase II metabolism involves the conjugation of the carboxylic acid and hydroxyl groups with endogenous molecules like glucuronic acid or sulfate, which facilitates their excretion.[10]

References

Comparative Guide to Analytical Methods for the Quantification of 2-(Acetyloxy)-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical methodologies for the quantification of 2-(Acetyloxy)-3-methylbenzoic acid, an analogue of acetylsalicylic acid. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a comparison to alternative analytical techniques. This document is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, specificity, and available instrumentation.

Experimental Protocols

A detailed experimental protocol for a validated HPLC-UV method is provided below. This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][2]

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30 °C.[1][2]

    • Injection Volume: 10 µL.[1][2]

    • UV Detection Wavelength: 237 nm.[2]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.[2] Prepare working standards by further diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.[2]

    • Sample Solution (Bulk Drug): Prepare a sample solution in the same manner as the standard solution.[2]

    • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and centrifuge a portion of the solution at 4000 rpm for 10 minutes.[2]

Data Presentation: Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis. Below is a comparison of HPLC-UV with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.[1]Chromatographic separation followed by mass-to-charge ratio detection.[1]Measurement of UV absorbance of the analyte in solution.[3]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[1]Excellent, highly specific due to parent and fragment ion monitoring.[1]Lower, susceptible to interference from other UV-absorbing compounds.
Sensitivity Lower (typically in the µg/mL range).[1]Higher (typically in the ng/mL to pg/mL range).[1]Generally lower than HPLC-UV.
Linearity (r²) ≥ 0.999.[2]Excellent over a wide dynamic range.[1]Good over a defined concentration range.
Precision (%RSD) Typically < 2%.[4]Very high, with very low RSD.[1]Generally higher %RSD compared to chromatographic methods.[3]
Accuracy (% Recovery) High, with good recovery rates (e.g., 85-102%).[5]High, with good recovery rates.[1]Can be affected by matrix effects.[3]
Limit of Detection (LOD) ~0.2-0.4 µg/mL.[4][5]Significantly lower than HPLC-UV.~0.35 µg/mL (for a kinetic method).[6]
Limit of Quantification (LOQ) ~0.7-1.1 µg/mL.[4][5]Significantly lower than HPLC-UV.-
Typical Use Routine quality control, content uniformity, and stability testing.[1]Bioanalysis, impurity profiling at trace levels, and metabolite identification.[1]Preliminary analysis, simple formulations with no interfering excipients.[3]

Mandatory Visualization

The following diagrams illustrate the workflow for validating the HPLC method and the logical relationship of the key validation parameters.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity / Selectivity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Calibration Curve, r²) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy system_suitability System Suitability Testing (Throughout Validation) linearity->system_suitability precision Precision (Repeatability, Intermediate Precision, %RSD) accuracy->precision accuracy->system_suitability lod_loq Limit of Detection (LOD) & Limit of Quantification (LOQ) precision->lod_loq precision->system_suitability robustness Robustness (Variations in Method Parameters) lod_loq->robustness lod_loq->system_suitability robustness->system_suitability end Validated Method robustness->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship linearity Linearity range_node Range linearity->range_node defines accuracy Accuracy accuracy->range_node confirms precision Precision precision->range_node confirms specificity Specificity validated_method Validated Method specificity->validated_method range_node->validated_method lod LOD loq LOQ lod->loq determines loq->validated_method

References

Independent Verification of the Biological Activity of 2-(Acetyloxy)-3-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(Acetyloxy)-3-methylbenzoic acid, also known as 3-Methylaspirin, in relation to its well-known structural analog, acetylsalicylic acid (Aspirin). The information presented herein is intended to support further research and drug development efforts by providing available experimental data and detailed methodologies for assessing its biological function.

Overview of this compound

This compound is a derivative of salicylic acid and a structural analog of aspirin.[1][2] Its chemical structure, featuring a methyl group at the third position of the benzene ring, distinguishes it from aspirin and suggests the potential for altered biological activity. While research on this specific analog is not as extensive as for aspirin, initial findings point towards a distinct pharmacological profile.

Comparative Biological Activity

The primary reported biological activity of this compound is the inhibition of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4).[3] This contrasts with the well-established mechanism of aspirin, which primarily targets cyclooxygenase (COX) enzymes.[2]

Table 1: Comparison of Biological Activity

FeatureThis compound (3-Methylaspirin)Acetylsalicylic Acid (Aspirin)
Primary Molecular Target Hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4)[3]Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[2]
Reported Biological Activity Inhibition of HSD17B4 with an IC50 of 19.95 μM in a quantitative high-throughput screening (qHTS) assay.[3]Inhibition of COX enzymes, leading to reduced prostaglandin synthesis.[2] This results in anti-inflammatory, analgesic, antipyretic, and anti-platelet effects.[4]
Potential Therapeutic Applications Given the role of HSD17B4 in fatty acid metabolism and steroid hormone regulation, its inhibitors are being investigated for metabolic disorders and certain cancers.[5][6]Widely used for pain relief, fever reduction, anti-inflammatory treatment, and prevention of cardiovascular events.[4]

Experimental Protocols

To facilitate independent verification and further investigation, detailed protocols for assessing the key biological activities are provided below.

Hydroxysteroid (17-beta) Dehydrogenase 4 (HSD17B4) Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of a test compound against HSD17B4. The assay measures the conversion of a substrate by the enzyme in the presence and absence of the inhibitor.

Materials:

  • Recombinant human HSD17B4 enzyme

  • Substrate (e.g., estradiol)

  • Cofactor (e.g., NAD+)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)

  • Test compound (this compound)

  • Detection reagent (e.g., NAD-Glo™ Assay kit)

  • 96-well or 384-well microplates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer.

  • In a microplate, add the assay buffer, HSD17B4 enzyme, and cofactor to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature.

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Measure the product formation or cofactor consumption using a suitable detection method, such as a luminescence-based assay to quantify NADH.[7]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of COX-1 and COX-2 enzymes. The assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (e.g., this compound, Aspirin as a positive control)

  • PGE2 ELISA kit

  • 96-well microplates

Procedure:

  • Prepare stock solutions of the test compound and control inhibitor in an appropriate solvent.

  • In a microplate, add the reaction buffer, enzyme (either COX-1 or COX-2), and cofactor to each well.

  • Add the diluted test compound or vehicle control to the designated wells.

  • Pre-incubate the plate at 37°C for 10 minutes to allow for time-dependent inhibition.[8]

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.[8]

  • Stop the reaction by adding a solution of stannous chloride.[8]

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[9]

  • Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Visualizations

The following diagrams illustrate the potential signaling pathway and experimental workflows.

HSD17B4_Pathway Fatty_Acids Fatty Acids / Steroids (e.g., Estradiol) HSD17B4 HSD17B4 Fatty_Acids->HSD17B4 Metabolites Metabolites (e.g., Estrone) HSD17B4->Metabolites Biological_Effects Modulation of Cellular Processes Metabolites->Biological_Effects Inhibitor This compound Inhibitor->HSD17B4 HSD17B4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compound Prepare Test Compound (Serial Dilution) add_reagents Add Reagents and Test Compound to Plate prep_compound->add_reagents prep_reagents Prepare Assay Reagents (Enzyme, Cofactor, Buffer) prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate Reaction add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Signal (Luminescence) stop_reaction->measure_signal analyze_data Calculate % Inhibition and IC50 measure_signal->analyze_data COX_Assay_Workflow cluster_prep_cox Preparation cluster_reaction_cox Reaction cluster_detection_cox Detection & Analysis prep_compound_cox Prepare Test Compound and Controls add_reagents_cox Add Reagents and Test Compound to Plate prep_compound_cox->add_reagents_cox prep_reagents_cox Prepare COX Enzyme, Cofactor, and Buffer prep_reagents_cox->add_reagents_cox pre_incubate_cox Pre-incubate at 37°C add_reagents_cox->pre_incubate_cox add_substrate_cox Initiate Reaction with Arachidonic Acid pre_incubate_cox->add_substrate_cox incubate_cox Incubate Reaction add_substrate_cox->incubate_cox stop_reaction_cox Stop Reaction incubate_cox->stop_reaction_cox quantify_pge2 Quantify PGE2 (ELISA) stop_reaction_cox->quantify_pge2 analyze_data_cox Calculate % Inhibition and IC50 quantify_pge2->analyze_data_cox

References

Safety Operating Guide

Proper Disposal of 2-(Acetyloxy)-3-methylbenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Acetyloxy)-3-methylbenzoic acid, prioritizing safety and regulatory adherence.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. The substance is known to cause skin, eye, and respiratory irritation.[1][2]

Required PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory A particulate filter respirator if there is a risk of dust formation.[3]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to a licensed waste disposal company. Always adhere to national and local regulations.[4]

1. Waste Collection and Storage:

  • Do Not Mix: Keep this compound waste separate from other chemical waste streams.[4]

  • Original Containers: Whenever possible, store the waste in its original container.[4] If not feasible, use a clearly labeled, compatible container.

  • Labeling: The waste container must be clearly labeled with the chemical name: "this compound".

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

2. Handling Solid Waste:

  • Avoid Dust Formation: This compound is often a powder, and finely dispersed particles can form explosive mixtures in air.[3] Handle the solid carefully to avoid creating dust.

  • Spill Management (Solid): In case of a spill, do not dry sweep. If appropriate, moisten the material slightly with water to prevent dusting.[3] Carefully sweep the spilled substance into a designated and covered waste container.[3]

3. Handling Contaminated Materials:

  • Empty Containers: Uncleaned, empty containers should be treated as if they still contain the product.[4]

  • Contaminated PPE: Any PPE that has come into contact with this compound should be considered contaminated. Dispose of it in accordance with your institution's guidelines for contaminated waste.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the waste by a licensed and approved waste disposal plant.[5][6]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal environmental regulations.

Important Considerations:

  • Do Not Pour Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[4][7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases during storage and disposal.[1]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe check_form Is the waste solid or a contaminated liquid? ppe->check_form solid_waste Solid Waste Handling: - Avoid creating dust - Moisten slightly if necessary check_form->solid_waste Solid liquid_waste Contaminated Material/ Empty Container Handling check_form->liquid_waste Liquid/ Container collect Collect in a Labeled, Compatible Waste Container solid_waste->collect liquid_waste->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-(Acetyloxy)-3-methylbenzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

When working with 2-(Acetyloxy)-3-methylbenzoic acid, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE based on the potential hazards identified from analogous compounds, which include skin, eye, and respiratory irritation.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or protective suit should be worn to prevent skin contact.Glove material should be selected based on breakthrough time and permeation rate.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an appropriate cartridge respirator should be used.Follow OSHA respirator regulations in 29 CFR 1910.134.

Operational and Handling Protocols

Proper handling procedures are essential to prevent accidental exposure and contamination. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Key Handling Steps:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transfer: To minimize dust generation, handle the solid material carefully. Use a spatula for transfers and weigh the compound in a tared, contained vessel.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate mixing without creating aerosols.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Contaminated PPE should be removed carefully and decontaminated or disposed of properly.

Storage and Disposal Plans

The safe storage and disposal of this compound are critical for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[4]

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.[4] Uncleaned containers should be handled in the same manner as the product itself.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weighing and Transfer prep_area->weigh dissolve Dissolution/Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate liquid_waste Liquid Waste (Solutions) dissolve->liquid_waste Collect Waste remove_ppe Remove PPE decontaminate->remove_ppe solid_waste Solid Waste (Contaminated materials) decontaminate->solid_waste Collect Waste wash Wash Hands remove_ppe->wash

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acetyloxy)-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Acetyloxy)-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.